molecular formula C7H5ClO3 B189936 5-Chloro-2,4-dihydroxybenzaldehyde CAS No. 131088-02-3

5-Chloro-2,4-dihydroxybenzaldehyde

Cat. No.: B189936
CAS No.: 131088-02-3
M. Wt: 172.56 g/mol
InChI Key: IPOSHVWRFQTHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,4-dihydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H5ClO3 and its molecular weight is 172.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2,4-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOSHVWRFQTHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131088-02-3
Record name 5-Chloro-2,4-dihydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 5-Chloro-2,4-dihydroxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Chloro-2,4-dihydroxybenzaldehyde, a pivotal chemical intermediate. It details the compound's core physical and chemical properties, outlines a standard laboratory synthesis protocol, and discusses its significant applications in various research and development sectors.

Core Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. The presence of an aldehyde group, two hydroxyl groups, and a chlorine atom on the benzene ring imparts specific reactivity and physical characteristics. These properties are fundamental for its use as a building block in organic synthesis.

Table 1: Physicochemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 131088-02-3[1][2]
Molecular Formula C₇H₅ClO₃[1][2][3]
Molecular Weight 172.56 g/mol [1][2]
Appearance Off-white to yellow or brown solid/crystal powder[2][4][5]
Melting Point 163-164 °C[2][4][6]
Boiling Point 332.8 ± 22.0 °C (Predicted)[2][4][6]
Density 1.570 ± 0.06 g/cm³ (Predicted)[2]
pKa 6.11 ± 0.23 (Predicted)[3]
Canonical SMILES C1=C(C(=CC(=C1Cl)O)O)C=O[1][7]
InChIKey IPOSHVWRFQTHGK-UHFFFAOYSA-N[1][8]

Spectral Information

Spectroscopic data is crucial for the structural confirmation of this compound.

Table 2: Key Spectral Data for this compound

Spectrum TypeDataReference(s)
¹H NMR (DMSO-d6, 400 MHz): δ 11.39 (1H, s), 10.87 (1H, s), 9.98 (1H, s), 7.0 (1H, s), 6.58 (1H, s)[4][9]
Mass Spectrometry ESI-MS: m/z 170.9 [M-H]⁻[4][9]
Infrared (IR) Spectrum conforms to the structure.[2][10]

Solubility and Storage

  • Storage Conditions : Store in a dry, sealed container, under an inert atmosphere.[8] Recommended storage temperatures range from room temperature to 2-8°C.[2][5][8]

Synthesis Protocol: Chlorination of 2,4-Dihydroxybenzaldehyde

A general and widely cited method for synthesizing this compound involves the electrophilic chlorination of 2,4-dihydroxybenzaldehyde using sulfuryl chloride.[4][9]

Experimental Protocol:

  • Reaction Setup : A solution of 2,4-dihydroxybenzaldehyde (20 g, 144.92 mmol) in diethyl ether (500 mL) is prepared in a suitable reaction vessel under an argon atmosphere and cooled to 0°C using an ice bath.[4][9]

  • Reagent Addition : Sulfuryl chloride (14 mL, 171.2 mmol) is added dropwise to the cooled solution while maintaining the temperature at 0°C.[4][9]

  • Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 30 minutes.[4][9]

  • Quenching and Extraction : The mixture is then poured into ice water. The organic layer is separated, washed sequentially with water and saturated brine, and then dried over anhydrous sodium sulfate.[4][9]

  • Purification : The solvent is removed under reduced pressure to yield the crude product. This crude material is then purified by silica gel column chromatography, using a petroleum ether/ethyl acetate (90:10) mixture as the eluent.[4][9]

  • Product : The process yields this compound as an off-white solid.[4][9]

G reactant 2,4-Dihydroxybenzaldehyde in Ether step1 1. Add dropwise at 0°C 2. Stir at RT, 30 min reactant->step1 reagent Sulfuryl Chloride (SO₂Cl₂) reagent->step1 mixture Reaction Mixture step1->mixture Chlorination step2 Workup: 1. Quench (Ice Water) 2. Extract (Ether) 3. Wash (H₂O, Brine) 4. Dry (Na₂SO₄) mixture->step2 crude Crude Product step2->crude step3 Purification: Silica Gel Chromatography (Petroleum Ether/EtOAc) crude->step3 product This compound (Off-white solid) step3->product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The functional groups of this compound—aldehyde, hydroxyl, and chloro groups—make it a versatile intermediate for synthesizing more complex molecules.[5]

  • Pharmaceutical Development : It serves as a crucial building block for novel therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial compounds.[5]

  • Agrochemical Industry : The compound is used in the synthesis of herbicides and fungicides, where its structure can be modified to enhance the efficacy of agricultural products.[5]

  • Material Science : It is utilized in the synthesis of dyes and pigments.[2]

  • Biochemical Research : It is employed in studies involving enzyme inhibition and the exploration of metabolic pathways.[5]

G compound 5-Chloro-2,4- dihydroxybenzaldehyde aldehyde Aldehyde Group (-CHO) compound->aldehyde enables reactions like condensation hydroxyl Hydroxyl Groups (-OH) compound->hydroxyl enables etherification, estification chloro Chloro Group (-Cl) compound->chloro influences reactivity & properties dyes Dyes & Pigments compound->dyes research Biochemical Research (Enzyme Inhibition) compound->research pharma Pharmaceuticals (Antimicrobial, Anti-inflammatory) aldehyde->pharma agro Agrochemicals (Herbicides, Fungicides) aldehyde->agro hydroxyl->pharma hydroxyl->agro

Caption: Key functional groups and their related applications.

Safety Information

This compound is associated with several hazards and requires careful handling in a laboratory setting.

  • GHS Hazard Statements :

    • H302: Harmful if swallowed.[1][6]

    • H315: Causes skin irritation.[1][8]

    • H319: Causes serious eye irritation.[1][8]

    • H335: May cause respiratory irritation.[1][8]

  • Signal Word : Warning.[1][8]

  • Pictogram : GHS07 (Exclamation mark).[1][8]

References

5-Chloro-2,4-dihydroxybenzaldehyde molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Chloro-2,4-dihydroxybenzaldehyde, a versatile intermediate compound with significant applications in pharmaceutical development, agrochemical synthesis, and various research fields.

Molecular Structure and Formula

This compound is an organic compound characterized by a benzaldehyde core structure substituted with two hydroxyl (-OH) groups at positions 2 and 4, and a chlorine (-Cl) atom at position 5.[1] Its chemical structure gives rise to its reactivity and utility as a building block in organic synthesis.[1]

The molecular formula of the compound is C₇H₅ClO₃ .[1][2][3][4][5]

Below is a diagram illustrating the logical relationship of the functional groups that constitute the this compound molecule.

A Benzaldehyde Core F This compound A->F Forms the backbone of B Substituents C 2-Hydroxyl Group B->C D 4-Hydroxyl Group B->D E 5-Chloro Group B->E C->F Substitutes at C2 D->F Substitutes at C4 E->F Substitutes at C5

Caption: Logical structure of this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 131088-02-3[1][2][3]
Molecular Formula C₇H₅ClO₃[1][2][3][4][5]
Molecular Weight 172.57 g/mol [2][3]
Appearance Off-white crystal powder[2]
Melting Point 163-164 °C[3]
Boiling Point (Predicted) 332.8±22.0 °C[3]
Purity ≥ 95-99% (HPLC)[2]
IUPAC Name This compound[1][4]
InChI 1S/C7H5ClO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H[1][4]
InChIKey IPOSHVWRFQTHGK-UHFFFAOYSA-N[1][4]
Canonical SMILES C1=C(C(=CC(=C1Cl)O)O)C=O[1][4][6]

Experimental Protocols

Synthesis of this compound from 2,4-dihydroxybenzaldehyde

This section details a general procedure for the synthesis of this compound.

Materials:

  • 2,4-dihydroxybenzaldehyde (starting material)

  • Sulfonyl chloride

  • Ether (solvent)

  • Ice water

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether (eluent)

  • Ethyl acetate (eluent)

Procedure:

  • Dissolve 2,4-dihydroxybenzaldehyde (20 g, 144.92 mmol) in ether (500 mL) in a reaction vessel under argon protection.[3][7]

  • Cool the solution to 0 °C using an ice bath.[3][7]

  • Slowly add sulfonyl chloride (14 mL, 171.2 mmol) dropwise to the cooled solution.[3][7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes.[3][7]

  • Pour the reaction mixture into ice water to separate the organic layer.[3][7]

  • Wash the organic layer sequentially with water and saturated saline solution.[3][7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3][7]

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (90:10) as the eluent.[3][7]

  • The final product is obtained as an off-white solid. The reported yield is 6.7 g (26%), with a purity of 97% as determined by LC/MS.[3][7]

Characterization Data:

  • ESI-MS: m/z 170.9 [M-H]⁻.[3][7]

  • ¹H NMR (DMSO-d6, 400 MHz): δ 11.39 (1H, s), 10.87 (1H, s), 9.98 (1H, s), 7.0 (1H, s), 6.58 (1H, s).[3][7]

The following diagram outlines the general workflow for the synthesis and purification of this compound.

A 1. Reaction Setup: 2,4-dihydroxybenzaldehyde in Ether (0°C, Argon) B 2. Addition: Slow dropwise addition of Sulfonyl Chloride A->B C 3. Reaction: Warm to Room Temperature Stir for 30 mins B->C D 4. Quenching & Extraction: Pour into Ice Water Separate Organic Layer C->D E 5. Washing: Wash with Water and Saturated Saline D->E F 6. Drying & Concentration: Dry with Na2SO4 Concentrate under reduced pressure E->F G 7. Purification: Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate) F->G H Final Product: This compound (Off-white solid) G->H

Caption: Workflow for the synthesis of this compound.

Applications and Research Interest

This compound is a valuable intermediate in several industrial and research applications due to its unique chemical structure.

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals, particularly in the development of novel anti-inflammatory and antimicrobial agents.[2] Its structure allows for modifications that can lead to the creation of more complex and potent bioactive molecules.[2]

  • Agrochemical Industry: The compound is utilized in the synthesis of herbicides and fungicides.[2] Its properties enable the modification of existing chemical frameworks to enhance the efficacy and specificity of agricultural products.[2]

  • Organic Synthesis: In a broader context, it is a versatile reagent and building block for creating more complex organic molecules, which can improve the efficiency of chemical reactions.[2]

  • Biochemical Research: It is employed in studies related to enzyme inhibition and metabolic pathways, which can provide insights into biological processes and identify potential therapeutic targets.[2]

  • Analytical Chemistry: The compound can be used as a reagent in analytical methods to help researchers detect and quantify specific substances within complex mixtures.[2]

References

A Technical Guide to Chloro-dihydroxybenzaldehydes (C7H5ClO3): Isomers, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C7H5ClO3, when specified as an aromatic aldehyde, refers to a class of compounds known as chloro-dihydroxybenzaldehydes . This formula does not correspond to a single unique structure but rather to several constitutional isomers, each distinguished by the arrangement of the chloro and two hydroxy substituents on the benzaldehyde framework. A definitive IUPAC name can only be assigned once this substitution pattern is specified.

These compounds are derivatives of naturally occurring phenolic aldehydes like protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and are of interest in medicinal chemistry and materials science due to the combined functionalities of the aldehyde, phenol, and organochlorine groups.[1][2][3]

IUPAC Nomenclature and Key Isomers

The systematic IUPAC names for these compounds are based on "benzaldehyde" as the parent structure. The carbon atom of the aldehyde group is designated as position 1. The chloro and dihydroxy substituents are named and numbered to give the lowest possible locants.

Several plausible isomers exist. Among the most common are chlorinated derivatives of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and β-resorcylaldehyde (2,4-dihydroxybenzaldehyde).[1][4][5]

Common Isomers of C7H5ClO3 (Aromatic Aldehyde):

  • 2-Chloro-3,4-dihydroxybenzaldehyde [5]

  • 3-Chloro-4,5-dihydroxybenzaldehyde [6]

  • 5-Chloro-2,4-dihydroxybenzaldehyde [4]

  • 5-Chloro-3,4-dihydroxybenzaldehyde

  • 6-Chloro-3,4-dihydroxybenzaldehyde

This guide will focus on This compound as a representative example for in-depth analysis due to the availability of synthetic and characterization data.

Physicochemical and Spectroscopic Data

Quantitative data for representative isomers are crucial for experimental design, characterization, and computational modeling. The properties of these compounds are influenced by intramolecular hydrogen bonding and the electronic effects of the substituents.

Table 1: Comparative Physicochemical Data for C7H5ClO3 Isomers

PropertyThis compound2-Chloro-3,4-dihydroxybenzaldehyde3-Chloro-4,5-dihydroxybenzaldehyde
Molecular Formula C7H5ClO3C7H5ClO3C7H5ClO3
Molecular Weight 172.57 g/mol [7]172.56 g/mol [5]172.56 g/mol [6]
CAS Number 131088-02-3[8]32864-11-2[5]---
Melting Point (°C) 163 - 164[7]Not AvailableNot Available
Boiling Point (°C) 332.8 (Predicted)[7]Not AvailableNot Available
¹H NMR (DMSO-d6, 400 MHz) δ 11.39 (s, 1H), 10.87 (s, 1H), 9.98 (s, 1H), 7.0 (s, 1H), 6.58 (s, 1H)[7]Not AvailableNot Available
MS (ESI-) m/z 170.9 [M-H]⁻[7]Not AvailableNot Available

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of chlorinated phenolic aldehydes is the direct electrophilic chlorination of the parent aldehyde. The following protocol is adapted from established procedures for the chlorination of activated aromatic rings.[7]

Reaction: 2,4-Dihydroxybenzaldehyde → this compound

Materials:

  • 2,4-Dihydroxybenzaldehyde (β-resorcylaldehyde)

  • Sulfuryl chloride (SO₂Cl₂)

  • Diethyl ether (anhydrous)

  • Ice water

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

  • Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add sulfuryl chloride (1.1 - 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 30-60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice water to quench the reaction and separate the organic layer.

  • Wash the organic layer sequentially with water and saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (e.g., 90:10 v/v), to afford pure this compound.[7]

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, particularly the substitution pattern on the aromatic ring by analyzing chemical shifts, coupling constants, and integration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition (C7H5ClO3) by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the broad O-H stretch of the phenols, the C=O stretch of the aldehyde, and C-Cl vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and can be used for purification on a preparative scale.

Visualizations: Workflow and Biological Context

Synthetic Workflow Diagram

The synthesis of this compound from its non-chlorinated precursor involves a straightforward electrophilic aromatic substitution reaction.

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification start_reagent 2,4-Dihydroxybenzaldehyde reaction Electrophilic Chlorination in Diethyl Ether, 0°C to RT start_reagent->reaction chlorinating_agent Sulfuryl Chloride (SO2Cl2) chlorinating_agent->reaction workup Aqueous Workup (Quench, Wash, Dry) reaction->workup purification Silica Gel Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Potential Biological Activity: Tyrosinase Inhibition

Phenolic compounds, particularly those with a catechol (1,2-dihydroxybenzene) or resorcinol (1,3-dihydroxybenzene) moiety, are known inhibitors of tyrosinase.[9][10] Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[11] Its inhibition is a primary strategy for developing skin-lightening agents and treatments for hyperpigmentation.[12] Chlorinated catechols and related structures can exhibit significant biological activity, including toxicity and enzyme modulation.[13][14] The chloro-dihydroxybenzaldehyde structure suggests it could act as a competitive inhibitor by chelating the copper ions in the tyrosinase active site.[15]

G cluster_pathway Melanin Biosynthesis Pathway Tyrosinase Tyrosinase (Copper Enzyme) L_DOPA L-DOPA Dopaquinone Dopaquinone L_Tyrosine L-Tyrosine (Substrate) L_Tyrosine->L_DOPA hydroxylation L_DOPA->Dopaquinone oxidation Melanin Melanin (Pigment) Dopaquinone->Melanin ... (further steps) Inhibitor Chloro-dihydroxybenzaldehyde (Potential Inhibitor) Inhibitor->Tyrosinase Inhibition (Competitive)

Caption: Postulated inhibition of the tyrosinase enzyme by C7H5ClO3.

Conclusion

The chemical formula C7H5ClO3 represents a family of chloro-dihydroxybenzaldehyde isomers. These compounds serve as valuable building blocks in organic synthesis and are scaffolds of interest for drug discovery, particularly in the modulation of metalloenzymes like tyrosinase.[16] The synthetic routes are generally accessible via electrophilic chlorination of dihydroxybenzaldehyde precursors. Further research into the specific biological activities of each isomer is warranted to fully elucidate their potential in pharmaceutical and cosmeceutical applications.

References

Spectral Data of 5-Chloro-2,4-dihydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 5-Chloro-2,4-dihydroxybenzaldehyde, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 131088-02-3

  • Molecular Formula: C₇H₅ClO₃

  • Molecular Weight: 172.57 g/mol

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound has been reported in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignmentSource
11.39Singlet1HPhenolic OH[1]
10.87Singlet1HPhenolic OH[1]
9.98Singlet1HAldehyde CHO[1]
7.00Singlet1HAromatic CH[1]
6.58Singlet1HAromatic CH[1]
Alternative Aromatic Shift
7.59Singlet1HAromatic CH[2]

Note: A discrepancy in the chemical shift of one of the aromatic protons has been noted between different data sources.

¹³C NMR (Carbon-13 NMR) Data

Explicit experimental ¹³C NMR data for this compound was not available in the searched databases. However, for comparative analysis, the ¹³C NMR data for the structurally related compound, 2,4-dihydroxybenzaldehyde oxime, is presented below. The spectrum was recorded in DMSO-d₆.[3]

Chemical Shift (ppm)Assignment (for 2,4-dihydroxybenzaldehyde oxime)
163.2C4-OH
162.1C2-OH
146.7C=N-OH
135.3C6
109.0C1
107.1C5
104.7C3

Note: The chemical shifts for this compound are expected to be influenced by the presence of the chloro group and the aldehyde functionality.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200O-H stretchPhenolic OH
3100-3000C-H stretchAromatic C-H
2900-2700C-H stretchAldehyde C-H
1700-1650C=O stretchAldehyde C=O
1620-1580C=C stretchAromatic C=C
1300-1200C-O stretchPhenolic C-O
800-600C-Cl stretchAryl-Cl
Mass Spectrometry (MS)

Mass spectrometry data has been acquired using different ionization techniques.

Electrospray Ionization (ESI-MS)

  • Mode: Negative Ion

  • m/z: 170.9 [M-H]⁻[1]

Atmospheric Pressure Chemical Ionization (APCI+-MS)

  • Mode: Positive Ion

  • Calculated m/z for C₇H₅ClO₃: 172.0

  • Measured m/z: 173.1 [M+H]⁺[2]

Predicted Collision Cross Section (CCS) Data [9]

Adductm/zPredicted CCS (Ų)
[M+H]⁺173.00000127.6
[M+Na]⁺194.98194138.8
[M-H]⁻170.98544129.7

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectral analysis of this compound.

Synthesis of this compound[1]

The synthesis of this compound is typically achieved via electrophilic chlorination of 2,4-dihydroxybenzaldehyde.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product reactant1 2,4-Dihydroxybenzaldehyde in Diethyl Ether condition1 0°C to Room Temperature reactant1->condition1 reactant2 Sulfuryl Chloride (SO₂Cl₂) reactant2->condition1 condition2 Inert Atmosphere (Argon) step1 Pour into Ice Water condition1->step1 Reaction Mixture step2 Organic Layer Separation & Wash step1->step2 step3 Drying and Concentration step2->step3 step4 Silica Gel Column Chromatography step3->step4 Crude Product product This compound step4->product Purified Product NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300-400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Add TMS as an internal standard. prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample and lock on deuterium signal. prep3->acq1 acq2 Shim the magnetic field for homogeneity. acq1->acq2 acq3 Set acquisition parameters (pulse angle, acquisition time, relaxation delay). acq2->acq3 acq4 Acquire data over a sufficient number of scans. acq3->acq4 proc1 Apply Fourier Transform to the FID. acq4->proc1 proc2 Phase correct and baseline correct the spectrum. proc1->proc2 proc3 Calibrate chemical shifts to TMS (0.00 ppm). proc2->proc3 proc4 Integrate signals and analyze multiplicity. proc3->proc4

References

An In-depth Technical Guide to the Solubility of 5-Chloro-2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2,4-dihydroxybenzaldehyde in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from the compound's chemical structure and available information on related compounds. Furthermore, a detailed experimental protocol for the quantitative determination of solubility using the reliable shake-flask method is provided to empower researchers to ascertain precise solubility values for their specific applications. This guide is intended to be a valuable resource for scientists and professionals engaged in research, development, and formulation activities involving this compound.

Introduction

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₅ClO₃.[1][2][3] Its structure, featuring two hydroxyl groups, a carbonyl group, and a chlorine atom on a benzene ring, imparts a unique combination of polarity and lipophilicity. This chemical nature governs its solubility in various solvents, a critical parameter for its application in organic synthesis, pharmaceutical research, and materials science. Understanding the solubility of this compound is essential for reaction optimization, purification processes like recrystallization, formulation development, and biological assays.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented, a qualitative solubility profile can be inferred based on its molecular structure and the general principle of "like dissolves like." The presence of two hydroxyl (-OH) groups and a polar aldehyde (-CHO) group allows for strong hydrogen bonding with polar protic solvents. The overall polarity also suggests solubility in polar aprotic solvents. The aromatic ring and the chlorine atom contribute to some nonpolar character, which may allow for limited solubility in less polar organic solvents.

Data Presentation

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe hydroxyl and aldehyde groups can form hydrogen bonds with water, but the hydrophobic chlorinated benzene ring limits solubility.
MethanolSolubleThe polar hydroxyl group of methanol readily interacts with the polar functional groups of the solute through hydrogen bonding.
EthanolSolubleSimilar to methanol, ethanol is a good solvent for polar organic molecules. It is reported as an effective solvent for recrystallization, indicating good solubility at higher temperatures and lower solubility at room temperature.
Polar Aprotic AcetoneSolubleThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl groups of the solute.
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar and some nonpolar compounds.
AcetonitrileSolubleA polar aprotic solvent that should effectively solvate the molecule.
Less Polar Ethyl AcetateModerately SolubleOffers a balance of polarity and nonpolar character, making it a potential solvent.
Dichloromethane (DCM)Sparingly SolubleThe polarity is lower than esters and ketones, which may limit its ability to dissolve the polar solute.
Nonpolar TolueneSparingly SolubleThe nonpolar aromatic nature of toluene has some affinity for the benzene ring of the solute, but it is a poor solvent for the polar functional groups.
HexaneInsolubleAs a nonpolar aliphatic solvent, it is unlikely to dissolve a polar compound like this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol based on the well-established shake-flask method is recommended. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE, nylon, or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the chosen solvent. An excess of solid should be visible to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (typically 24 to 72 hours) to reach equilibrium. The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to avoid artificially high solubility values.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G A Preparation of Supersaturated Mixture B Equilibration A->B Agitation at constant temp. C Phase Separation (Settling) B->C Allow to stand D Sampling and Filtration C->D Withdraw supernatant E Dilution D->E To known volume F Analytical Measurement (e.g., HPLC, UV-Vis) E->F G Data Analysis and Solubility Calculation F->G Using calibration curve

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While quantitative solubility data for this compound is sparse in the literature, its molecular structure provides a solid basis for predicting its qualitative solubility in common laboratory solvents. It is anticipated to be soluble in polar protic and aprotic solvents and sparingly soluble to insoluble in nonpolar solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for their determination. This information is crucial for the effective use of this compound in scientific research and development.

References

An In-depth Technical Guide on the Safety, Handling, and Storage of 5-Chloro-2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-dihydroxybenzaldehyde is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring chloro and dihydroxy functional groups, makes it a valuable precursor in the synthesis of a wide range of bioactive molecules, including anti-inflammatory and antimicrobial agents, as well as herbicides and fungicides. As with any reactive chemical compound, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety, handling, and storage considerations for this compound, grounded in established safety data and best laboratory practices.

Hazard Identification and Classification

A critical first step in the safe management of any chemical is a comprehensive understanding of its potential hazards. This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

These classifications necessitate strict adherence to prescribed safety protocols to prevent accidental exposure.

GHS Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the relevant GHS hazard statements are:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C₇H₅ClO₃
Molecular Weight 172.57 g/mol
Appearance Off-white crystal powder
Melting Point 163-164 °C
Boiling Point 332.8±22.0 °C (Predicted)
Storage Temperature 2-8°C, under inert gas (nitrogen or Argon)

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust or vapors.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are required to protect against splashes. For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.

  • Skin and Body Protection: A laboratory coat, preferably a Nomex® or similar flame-resistant material, should be worn and fully buttoned to cover as much skin as possible. Long pants and closed-toe shoes are also required.

  • Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient to maintain exposure below permissible limits, or during large-scale operations or spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

5-Chloro-2,4-dihydroxybenzaldehyde material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2,4-dihydroxybenzaldehyde, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. This document details its material safety data, physicochemical properties, synthesis, and known biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.

Material Safety and Physicochemical Properties

This compound is a solid organic compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to appropriate safety protocols is essential when working with this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₇H₅ClO₃[1][2]
Molecular Weight 172.57 g/mol [1][3]
Appearance Off-white to white or yellow to orange to brown solid/crystal powder[3][4]
Melting Point 163-164 °C
Boiling Point (Predicted) 332.8 ± 22.0 °C
pKa (Predicted) 6.11 ± 0.23[2]
Storage Temperature 0 - 8 °C, under inert gas (e.g., Nitrogen or Argon)[3][4]
Hazard Identification and Safety Precautions

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The GHS classification for this compound is summarized in Table 2.

Hazard ClassHazard StatementSignal WordPictogram
Acute toxicity, oralH302: Harmful if swallowedWarning
Skin corrosion/irritationH315: Causes skin irritationWarning
Serious eye damage/eye irritationH319: Causes serious eye irritationWarning
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritationWarning

Precautionary Statements:

  • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]

  • Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.[1]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Synthesis and Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly for the creation of novel therapeutic agents and other complex molecules.[3]

Synthesis of this compound

A general method for the synthesis of this compound involves the chlorination of 2,4-dihydroxybenzaldehyde.

Experimental Protocol:

  • Dissolve 2,4-dihydroxybenzaldehyde in a suitable solvent such as ether.

  • Cool the solution to 0 °C under an inert atmosphere (e.g., argon).

  • Slowly add sulfonyl chloride dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

  • Pour the reaction mixture into ice water to separate the organic layer.

  • Wash the organic layer sequentially with water and saturated saline.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Synthesis_Workflow start Start dissolve Dissolve 2,4-dihydroxybenzaldehyde in Ether start->dissolve cool Cool to 0°C (Inert Atmosphere) dissolve->cool add_socl2 Add Sulfonyl Chloride (dropwise) cool->add_socl2 warm_stir Warm to RT & Stir add_socl2->warm_stir quench Quench with Ice Water warm_stir->quench separate Separate Organic Layer quench->separate wash Wash with Water & Saturated Saline separate->wash dry_concentrate Dry (Na2SO4) & Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product This compound purify->product

Synthesis Workflow for this compound.

Biological Activities and Potential Mechanisms of Action

Preliminary research indicates that this compound and its derivatives possess a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.[3]

Antimicrobial Activity

Derivatives of this compound have shown activity against various bacterial and fungal strains.[3] The antimicrobial efficacy can be evaluated using standard methods such as broth microdilution or agar well diffusion assays to determine the Minimum Inhibitory Concentration (MIC).

General Experimental Protocol (Broth Microdilution):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubate the plate under optimal growth conditions for the microorganism.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Antimicrobial_Assay_Workflow start Start prepare_stock Prepare Stock Solution of Compound start->prepare_stock serial_dilute Perform Serial Dilutions in 96-well Plate prepare_stock->serial_dilute inoculate Inoculate with Microorganism Suspension serial_dilute->inoculate controls Include Positive & Negative Controls inoculate->controls incubate Incubate under Optimal Conditions controls->incubate determine_mic Determine MIC incubate->determine_mic end End determine_mic->end

Workflow for Determining Minimum Inhibitory Concentration (MIC).
Antioxidant Activity

The presence of hydroxyl groups suggests that this compound may possess antioxidant properties by scavenging free radicals. This can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

General Experimental Protocol (DPPH Assay):

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add various concentrations of the test compound to a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Incubate the plate in the dark at room temperature.

  • Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Enzyme Inhibition

Research on related chlorobenzaldehyde derivatives suggests potential inhibitory activity against enzymes such as tyrosinase.[5][6][7][8][9] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries.

General Experimental Protocol (Tyrosinase Inhibition Assay):

  • Prepare a solution of mushroom tyrosinase in a suitable buffer.

  • Prepare solutions of the substrate (e.g., L-DOPA) and the test compound at various concentrations.

  • In a 96-well plate, mix the tyrosinase solution with the test compound and incubate.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the formation of the product (dopachrome) by measuring the absorbance at approximately 475 nm over time.

  • Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Putative Anti-Inflammatory Signaling Pathway

While the specific molecular targets of this compound are not fully elucidated, studies on structurally similar benzaldehyde derivatives suggest a potential anti-inflammatory mechanism involving the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10][11] These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS). Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK activates IKK IKK TLR4->IKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK p38, ERK, JNK MAPKK->MAPK phosphorylates pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->pro_inflammatory promotes IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkappaB NF-κB Translocation to Nucleus IkappaB->NFkappaB NFkappaB->pro_inflammatory promotes compound 5-Chloro-2,4- dihydroxybenzaldehyde compound->MAPK inhibits compound->NFkappaB inhibits

Proposed Anti-Inflammatory Mechanism of this compound.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate safe and effective laboratory work and to stimulate further investigation into the therapeutic potential of this compound.

References

biological activity of 5-Chloro-2,4-dihydroxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 5-Chloro-2,4-dihydroxybenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated phenolic aldehyde that serves as a highly versatile scaffold in medicinal chemistry and organic synthesis.[1] Its structure, featuring reactive hydroxyl and aldehyde functional groups, allows for diverse chemical modifications, making it an excellent starting material for the synthesis of a wide array of bioactive molecules.[1] Derivatives of this compound have been investigated for numerous pharmacological applications, including antimicrobial, anticancer, and enzyme-inhibiting activities.[1][2] This technical guide provides a comprehensive overview of the key biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the illustration of underlying mechanisms and workflows.

Antimicrobial Activity

Derivatives of this compound, particularly those incorporating sulfonamide moieties, have demonstrated notable activity against various bacterial and mycobacterial strains. The core structure acts as a platform for developing novel anti-infective agents.[3]

Data Presentation: Antimicrobial Potency

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth.

Table 1: Antimicrobial Activity of this compound Derivatives

Derivative Target Organism MIC (μmol/L) Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide Staphylococcus aureus (Methicillin-sensitive & resistant) 15.62 - 31.25 [3][4]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide Mycobacterium kansasii 1 - 4 [3][4]

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide (Starting material for comparison) | Mycobacterium kansasii | 1 - 4 |[3][4] |

Note: The study cited found that the tested derivatives exhibited almost no significant antifungal potency.[3][4]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized protocol for determining the in vitro antimicrobial susceptibility of microorganisms.

  • Preparation of Derivatives: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a range of decreasing concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) adjusted to a specific cell density (typically 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an optimal temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which no turbidity (visible growth) is observed.[5]

Visualization: Structure-Activity Relationship

The following diagram illustrates how the core this compound structure can be modified to generate derivatives with specific biological activities.

SAR_Diagram cluster_core Core Scaffold cluster_derivatives Chemical Modifications cluster_activities Resulting Biological Activities Core 5-Chloro-2,4- dihydroxybenzaldehyde SchiffBase Schiff Base Formation (Imines) Core->SchiffBase Reaction with Amines/Sulfonamides Amide Amide Formation Core->Amide Oxidation & Amidation Antimicrobial Antimicrobial Activity (Antibacterial, Antimycobacterial) SchiffBase->Antimicrobial Anticancer Anticancer Activity (e.g., Hsp90 Inhibition) SchiffBase->Anticancer Amide->Antimicrobial

Structure-Activity Relationship (SAR) Overview.

Anticancer Activity

Derivatives of the closely related 2,4-dihydroxybenzaldehyde, particularly Schiff bases, have shown significant potential as anticancer agents by inhibiting key molecular chaperones like Heat shock protein 90 (Hsp90).[2] Furthermore, complex derivatives incorporating other heterocyclic systems have demonstrated broad-spectrum antiproliferative effects.[6]

Data Presentation: Antiproliferative Potency

The anticancer effect is often measured by the GI₅₀ value, the concentration required to inhibit the growth of tumor cells by 50%.

Table 2: Antiproliferative Activity of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Derivatives

Derivative Cancer Panel Mean GI₅₀ (μM) Mean TGI (μM) Reference
2f (p-hydroxyphenyl substituent) NCI-60 2.80 32.3 [6]

| 2h (propanoic acid substituent) | NCI-60 | 1.57 | 13.3 |[6] |

Note: The study screened derivatives against 60 different human cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, and ovarian cancer. The values shown are the mean calculations across the full panel.[6]

Experimental Protocols

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., PC3 prostate cancer cells) into a 96-well plate at a specific density and allow them to attach overnight in an incubator.[2]

  • Compound Treatment: Expose the cells to various concentrations of the test derivatives and incubate for a defined period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot cell viability against compound concentration to calculate the IC₅₀ or GI₅₀ value.[2]

Visualization: Experimental Workflow

The diagram below outlines the sequential steps of the MTT assay.

MTT_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells in 96-Well Plate start->seed treat 2. Treat with Derivatives (Varying Concentrations) seed->treat incubate 3. Incubate for 48-72 Hours treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (2-4 Hours) (Formazan Formation) add_mtt->incubate_mtt solubilize 6. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read 7. Measure Absorbance (~570 nm) solubilize->read analyze 8. Calculate GI₅₀ / IC₅₀ Values read->analyze end End: Cytotoxicity Profile analyze->end

Workflow of the MTT Assay for Cell Viability.

Enzyme Inhibition

A key mechanism for the anticancer activity of dihydroxybenzaldehyde derivatives is the inhibition of Heat shock protein 90 (Hsp90).[2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell growth and survival.

Mechanism of Action: Hsp90 Inhibition

Hsp90 requires ATP to function correctly. Inhibitors, such as Schiff base derivatives of 2,4-dihydroxybenzaldehyde, can bind to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition blocks the chaperone's ATPase activity, leading to the misfolding and subsequent degradation of its client proteins (e.g., Akt, HER2, Raf-1), ultimately triggering cancer cell death.[2]

Experimental Protocols

Protocol 3: Hsp90 ATPase Activity Assay (Malachite Green)

This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90, providing a measure of its enzymatic activity.

  • Reaction Setup: In a microplate, combine recombinant Hsp90 enzyme, assay buffer, and various concentrations of the inhibitor (test compound).

  • Initiation: Start the reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 60-90 minutes) to allow for ATP hydrolysis.

  • Detection: Stop the reaction and add a Malachite Green reagent. This reagent forms a colored complex with the free phosphate released during the reaction.

  • Measurement: Measure the absorbance of the complex at approximately 620-650 nm.

  • Analysis: The amount of color produced is proportional to the Hsp90 ATPase activity. A decrease in color in the presence of the test compound indicates inhibition. Calculate the IC₅₀ value from a dose-response curve.

Visualization: Hsp90 Inhibition Pathway

This diagram illustrates the role of Hsp90 in cancer and the mechanism of its inhibition.

Hsp90_Pathway cluster_hsp90 Hsp90 Chaperone Cycle Hsp90 Hsp90 ATP ATP Hsp90->ATP Binds FoldedClient Folded (Active) Oncoprotein Hsp90->FoldedClient Releases Degradation Ubiquitin-Proteasome Degradation Hsp90->Degradation Leads to Client Degradation Client Unfolded Oncoprotein (e.g., Akt, HER2) Client->Hsp90 Binds to ADP ADP + Pi ATP->ADP Hydrolysis ADP->Hsp90 Dissociates Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor Benzaldehyde Derivative (Hsp90 Inhibitor) Inhibitor->ATP Competitively Blocks ATP Binding Degradation->Apoptosis Triggers

Mechanism of Hsp90 Inhibition by Bioactive Derivatives.

References

Potential Therapeutic Targets of 5-Chloro-2,4-dihydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,4-dihydroxybenzaldehyde is a halogenated derivative of 2,4-dihydroxybenzaldehyde, a phenolic aldehyde with known biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound and its derivatives. The core focus is on its promising antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and drug development efforts in this area.

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] Its structural framework, featuring a chlorinated phenyl ring with hydroxyl and aldehyde functional groups, makes it a compelling candidate for drug discovery. Research into the parent compound, 2,4-dihydroxybenzaldehyde, and its derivatives has revealed a spectrum of biological activities, suggesting that the 5-chloro substituted variant may possess enhanced or novel therapeutic properties. The primary areas of interest for its therapeutic potential are in the development of antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[2]

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound and its derivatives can be categorized into three main areas: antimicrobial activity, anti-inflammatory effects, and enzyme inhibition.

Antimicrobial Activity

Derivatives of this compound, particularly sulfonamide Schiff bases, have demonstrated significant antimicrobial activity against a range of bacterial and mycobacterial strains.

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sulfonamide derivatives of 5-chloro-2-hydroxybenzaldehyde against various microorganisms.

Compound/DerivativeMicroorganismMIC (μmol/L)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (methicillin-sensitive and -resistant)15.62-31.25[3]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • Observation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory potential of benzaldehyde derivatives is often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound is not yet available, related compounds have been shown to suppress the production of pro-inflammatory mediators. For instance, 5-Bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages by suppressing the NF-κB pathway.[4]

Signaling Pathway: NF-κB Activation and Potential Inhibition

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Benzaldehyde derivatives may inhibit this pathway by preventing the degradation of IκB.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_IkB NF-κB/IκB (Inactive) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Degradation of IκB Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Activates Inhibitor This compound (Potential Target) Inhibitor->IKK Inhibits (Hypothesized) Xanthine_Oxidase_Workflow start Start prep_reagents Prepare Reagents (Buffer, Xanthine, Enzyme, Inhibitor) start->prep_reagents setup_plate Set up 96-well plate (Control, Blank, Test) prep_reagents->setup_plate add_enzyme Add Xanthine Oxidase setup_plate->add_enzyme incubate Incubate at 25°C add_enzyme->incubate add_substrate Add Xanthine (Substrate) incubate->add_substrate read_absorbance Read Absorbance at 295 nm add_substrate->read_absorbance calculate Calculate % Inhibition and IC50 read_absorbance->calculate end End calculate->end

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Dihydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted dihydroxybenzaldehydes, a class of phenolic aldehydes, represent a cornerstone in synthetic organic chemistry and drug discovery. Their deceptively simple structure, featuring a benzene ring adorned with a formyl group and two hydroxyl moieties, belies a rich history of chemical innovation and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of these versatile compounds. We delve into the seminal works of late 19th and early 20th-century chemists who first forged pathways to these molecules, and we explore the modern methodologies that have refined their production. Furthermore, this guide elucidates the key signaling pathways modulated by dihydroxybenzaldehyde derivatives, offering insights into their therapeutic potential. Detailed experimental protocols for landmark syntheses are provided, and quantitative data are systematically tabulated for comparative analysis.

Introduction: The Dawn of Phenolic Aldehyde Synthesis

The story of substituted dihydroxybenzaldehydes is intrinsically linked to the broader history of aromatic chemistry. The latter half of the 19th century was a period of fervent discovery, with chemists developing foundational reactions to functionalize the benzene ring. The introduction of a formyl group onto a dihydroxylated benzene core unlocked a treasure trove of synthetic possibilities, paving the way for new dyes, fragrances, and, most significantly, medicinal agents. The four primary isomers—2,3-, 2,4-, 2,5-, and 3,4-dihydroxybenzaldehyde—each possess unique properties and have distinct historical narratives.

A Chronicle of Discovery and Synthesis

The development of synthetic routes to dihydroxybenzaldehydes was not a singular event but rather a gradual progression built upon the foundational pillars of named reactions in organic chemistry.

2,4-Dihydroxybenzaldehyde (β-Resorcylaldehyde)

The synthesis of 2,4-dihydroxybenzaldehyde is arguably the most historically well-documented of the isomers. Its origins can be traced back to the pioneering work of Karl Reimer and Ferdinand Tiemann.

  • The Reimer-Tiemann Reaction (1876): This reaction marked the first significant synthesis of 2,4-dihydroxybenzaldehyde from resorcinol.[1] The process involves the ortho-formylation of a phenol using chloroform in a basic solution.[1] The reaction proceeds through the formation of a dichlorocarbene intermediate.[1]

  • The Gattermann Synthesis (1898): Developed by Ludwig Gattermann, this method provided an alternative route for the formylation of phenols.[1] It traditionally utilized hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid.[1]

  • The Vilsmeier-Haack Reaction (1927): This reaction, introduced by Anton Vilsmeier and Albrecht Haack, offered a milder and more versatile method for formylating electron-rich aromatic compounds like resorcinol.[1] It employs a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like dimethylformamide (DMF).[1]

2,3-Dihydroxybenzaldehyde (o-Pyrocatechualdehyde)

The synthesis of 2,3-dihydroxybenzaldehyde has often been achieved through the demethylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Modern protocols frequently employ reagents like aluminum trichloride and sodium iodide or boron tribromide.[2]

2,5-Dihydroxybenzaldehyde (Gentisaldehyde)

Gentisaldehyde has been prepared through various methods, including the formylation of hydroquinone. However, direct formylation can lead to low yields.[3] More contemporary approaches involve multi-step sequences starting from p-dimethoxybenzene, which undergoes bromination, a Grignard reaction, and subsequent demethylation.[4]

3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)

Protocatechualdehyde is a naturally occurring phenolic aldehyde found in various plants and is a key intermediate in the synthesis of several pharmaceuticals.[5] Historical synthetic routes often involved the hydrolysis of vanillin. A notable method involves the condensation of catechol with glyoxylic acid, followed by oxidative decarboxylation.[6]

Comparative Analysis of Historical Synthetic Methodologies

The choice of synthetic route to dihydroxybenzaldehydes has evolved based on factors such as yield, safety, and substrate scope. The following tables provide a comparative summary of the key historical methods for the synthesis of 2,4-dihydroxybenzaldehyde.

Reaction Starting Material Key Reagents Typical Solvent Reported Yield (%) Key Advantages Key Disadvantages
Reimer-Tiemann ResorcinolChloroform, Strong Base (e.g., NaOH)Water10-70Uses readily available reagents.Often low yields, formation of isomers and tars, harsh conditions.
Gattermann ResorcinolHCN, HCl, Lewis Acid (e.g., AlCl₃)Etherup to 95High yields for some substrates.Use of highly toxic hydrogen cyanide.
Vilsmeier-Haack ResorcinolPOCl₃/DMF or (COCl)₂/DMFAcetonitrile65-75Milder conditions, good yields, high regioselectivity.Stoichiometric use of reagents.

Table 1: Comparison of Historical Syntheses of 2,4-Dihydroxybenzaldehyde.

Detailed Experimental Protocols

The following protocols are representative of the classical methods employed for the synthesis of 2,4-dihydroxybenzaldehyde.

Reimer-Tiemann Synthesis of 2,4-Dihydroxybenzaldehyde

Principle: This reaction involves the ortho-formylation of a phenoxide ion with dichlorocarbene generated in situ from chloroform and a strong base.

Experimental Protocol (General):

  • A solution of resorcinol in aqueous sodium hydroxide is prepared in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • The solution is heated to approximately 60-70°C.

  • Chloroform is added dropwise with vigorous stirring over a period of 1-2 hours.

  • The reaction mixture is refluxed for an additional 2-3 hours.

  • After cooling, the excess chloroform is removed by distillation.

  • The remaining aqueous solution is acidified with dilute sulfuric acid.

  • The crude product is isolated by steam distillation or extraction with a suitable organic solvent.

  • Purification is achieved by recrystallization from hot water.

Gattermann Synthesis of 2,4-Dihydroxybenzaldehyde (Adams Modification)

Principle: This modified procedure avoids the direct handling of hydrogen cyanide by generating it in situ from zinc cyanide and hydrogen chloride.

Experimental Protocol (General):

  • Anhydrous resorcinol is dissolved in anhydrous ether in a reaction vessel equipped for gas inlet and cooling.

  • Anhydrous zinc cyanide is added to the solution.

  • The mixture is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the suspension with stirring until saturation.

  • The reaction is allowed to proceed at a low temperature for several hours.

  • The ether is decanted, and the solid aldimine hydrochloride intermediate is washed with fresh ether.

  • The intermediate is hydrolyzed by heating with water.

  • The resulting 2,4-dihydroxybenzaldehyde is isolated by filtration and can be purified by recrystallization from hot water.[1]

Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde

Principle: This reaction involves the electrophilic attack of the Vilsmeier reagent (a chloroiminium salt) on the electron-rich resorcinol ring, followed by hydrolysis.

Experimental Protocol (General):

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and stirrer, anhydrous dimethylformamide (DMF) is cooled in an ice bath. Phosphoryl chloride (POCl₃) is added dropwise while maintaining a low temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: A solution of resorcinol in a suitable solvent (e.g., acetonitrile) is added dropwise to the cold Vilsmeier reagent. The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature.

  • Hydrolysis and Isolation: The reaction mixture is carefully poured onto crushed ice and stirred. The precipitated crude 2,4-dihydroxybenzaldehyde is collected by filtration, washed with cold water, and can be further purified by recrystallization.[7]

Biological Activities and Signaling Pathways

Substituted dihydroxybenzaldehydes have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Antioxidant Activity and the Keap1-Nrf2 Pathway

Many dihydroxybenzaldehydes exhibit potent antioxidant effects by scavenging free radicals. A key mechanism underlying their cytoprotective effects is the activation of the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, these compounds can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their upregulation and enhanced cellular defense against oxidative damage.[8]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHB Dihydroxybenzaldehyde Keap1 Keap1 DHB->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_active Nrf2 Nrf2->Nrf2_active dissociation & activation ARE ARE Nrf2_active->ARE binds Nucleus Nucleus HO1 HO-1 Gene ARE->HO1 activates transcription Antioxidant_Response Antioxidant Response (e.g., HO-1 protein) HO1->Antioxidant_Response translation

Caption: Activation of the Keap1-Nrf2 antioxidant pathway by dihydroxybenzaldehydes.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

The anti-inflammatory properties of dihydroxybenzaldehydes are often attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[9] In response to inflammatory stimuli, the IKK complex phosphorylates the inhibitory protein IκB, leading to its degradation and the subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus. Nuclear NF-κB then drives the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. Dihydroxybenzaldehydes can suppress this pathway by inhibiting IκB phosphorylation.[5][9]

Furthermore, these compounds can modulate the mitogen-activated protein kinase (MAPK) signaling cascades, such as the ERK and Akt pathways, which are also upstream regulators of inflammation and cell survival.[5][8]

NFkB_MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (ERK, Akt) Receptor->MAPK_Pathway IKK_Complex IKK Complex Receptor->IKK_Complex MAPK_Pathway->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active NF-κB (p50/p65) NFkB->NFkB_active release Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB_active->Proinflammatory_Genes activates transcription Nucleus Nucleus Inflammatory_Response Inflammatory Response Proinflammatory_Genes->Inflammatory_Response expression DHB Dihydroxybenzaldehyde DHB->MAPK_Pathway inhibits DHB->IKK_Complex inhibits

Caption: Inhibition of NF-κB and MAPK inflammatory signaling by dihydroxybenzaldehydes.

Modern Applications and Future Perspectives

The foundational role of substituted dihydroxybenzaldehydes as synthetic intermediates continues to expand. In modern drug development, they are integral to the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antibiotics.[5][9] Their inherent biological activities also make them attractive scaffolds for the development of new therapeutic agents. In materials science, their unique electronic and structural properties are being exploited in the creation of novel polymers and fluorescent probes.

The historical journey of substituted dihydroxybenzaldehydes, from their initial synthesis through classical named reactions to their current status as vital building blocks in cutting-edge research, underscores their enduring importance in chemical science. Future research will undoubtedly uncover new synthetic methodologies and expand their therapeutic and technological applications, further cementing the legacy of these remarkable molecules.

Conclusion

The discovery and synthesis of substituted dihydroxybenzaldehydes represent a significant chapter in the history of organic chemistry. The pioneering efforts of chemists in the 19th and 20th centuries laid the groundwork for the multifaceted applications of these compounds today. From their role as key intermediates in the pharmaceutical industry to their intriguing modulation of cellular signaling pathways, dihydroxybenzaldehydes continue to be a source of scientific inspiration and innovation. This guide has provided a comprehensive overview of their history, synthesis, and biological significance, offering a valuable resource for researchers and professionals dedicated to advancing the fields of chemistry and medicine.

References

Theoretical Insights into the Reactivity of 5-Chloro-2,4-dihydroxybenzaldehyde: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,4-dihydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and bioactive compounds.[1] A thorough understanding of its chemical reactivity is paramount for optimizing existing synthetic routes and designing novel molecular entities. This technical guide provides a framework for investigating the reactivity of this compound through theoretical and computational studies. Due to a lack of extensive published theoretical data on this specific molecule, this paper outlines a proposed computational methodology based on Density Functional Theory (DFT), presents illustrative data expected from such a study, and discusses its interpretation in the context of chemical reactivity. This guide serves as a blueprint for researchers to conduct their own in-depth computational analyses.

Introduction

This compound, with the molecular formula C7H5ClO3, is a versatile building block in organic synthesis.[1] Its reactivity is governed by the interplay of its functional groups: the electron-withdrawing aldehyde and chloro groups, and the electron-donating hydroxyl groups. These substituents influence the electron density distribution across the aromatic ring and the carbonyl group, thereby dictating the molecule's susceptibility to electrophilic and nucleophilic attack.

While experimental studies provide invaluable information, computational chemistry offers a powerful complementary approach to gain a deeper, quantitative understanding of molecular reactivity at the atomic level. Theoretical studies on similar molecules, such as 2,4-dihydroxybenzaldehyde and 5-Bromo-2-Hydroxybenzaldehyde, have successfully employed Density Functional Theory (DFT) to elucidate reactivity patterns.[2][3][4] This whitepaper proposes a similar computational investigation for this compound to predict its reactivity, guide synthetic efforts, and facilitate the design of new derivatives with desired properties.

Proposed Computational Methodology

The recommended computational approach for studying the reactivity of this compound is based on Density Functional Theory (DFT), a robust method for electronic structure calculations. The B3LYP functional with a 6-31++G(d,p) basis set is a widely used and reliable level of theory for organic molecules, as demonstrated in studies of similar compounds.[2][3]

Key Computational Steps
  • Geometry Optimization: The first step involves finding the lowest energy structure of the molecule. This is achieved by performing a full geometry optimization without any symmetry constraints.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property and Reactivity Descriptor Calculations: From the optimized geometry, various electronic properties and reactivity descriptors are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

    • Global Reactivity Descriptors: These parameters provide a quantitative measure of the overall reactivity of the molecule.

    • Local Reactivity Descriptors (Mulliken Charges): These indicate the electron density on individual atoms, helping to identify the most reactive sites for electrophilic and nucleophilic attack.

Illustrative Data and Interpretation

The following tables present hypothetical, yet realistic, quantitative data that would be obtained from the proposed computational study. This data is intended to serve as an example for researchers conducting such an analysis.

Molecular Geometry

The optimized molecular structure of this compound would provide precise bond lengths and angles.

Table 1: Selected Optimized Bond Lengths and Angles (Hypothetical Data)

ParameterBond/AngleValue
Bond LengthC1-C21.40 Å
C2-O(H)1.36 Å
C4-O(H)1.37 Å
C5-Cl1.74 Å
C1-C(HO)1.48 Å
C=O1.22 Å
Bond AngleC6-C1-C2119.5°
C1-C2-C3120.2°
C4-C5-Cl119.8°
Frontier Molecular Orbitals and Global Reactivity Descriptors

The energies of the HOMO and LUMO are fundamental to predicting a molecule's reactivity. The HOMO energy (EHOMO) is related to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability.

Table 2: Calculated Molecular Orbital Energies and Global Reactivity Descriptors (Hypothetical Data)

ParameterSymbolValueFormula
HOMO EnergyEHOMO-6.85 eV-
LUMO EnergyELUMO-2.15 eV-
Energy GapΔE4.70 eVELUMO - EHOMO
Ionization PotentialIP6.85 eV-EHOMO
Electron AffinityEA2.15 eV-ELUMO
Hardnessη2.35 eV(IP - EA) / 2
Chemical Potentialµ-4.50 eV-(IP + EA) / 2
Electrophilicity Indexω4.31 eVµ² / (2η)

A smaller energy gap generally implies higher reactivity. The electrophilicity index (ω) provides a measure of the molecule's ability to accept electrons.

Local Reactivity: Mulliken Atomic Charges

Mulliken population analysis provides a way to estimate the partial atomic charges, highlighting the electrophilic and nucleophilic centers in the molecule.

Table 3: Calculated Mulliken Atomic Charges (Hypothetical Data)

AtomCharge (e)
C10.15
C2-0.18
C30.05
C4-0.20
C50.08
C6-0.02
C(aldehyde)0.35
O(aldehyde)-0.45
O(C2)-0.38
O(C4)-0.40
Cl-0.12

The highly positive charge on the aldehydic carbon suggests it is a primary site for nucleophilic attack. The negative charges on the oxygen and chlorine atoms indicate their nucleophilic character. The carbon atoms of the aromatic ring also exhibit varying degrees of electron density, influencing their susceptibility to electrophilic substitution.

Visualizing Reactivity

Graphical representations are invaluable for understanding the complex data generated from computational studies.

Molecular Structure and Atom Numbering

A clear diagram of the molecule with standardized atom numbering is essential for discussing specific atomic sites.

computational_workflow arrow arrow start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-31++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc stable_structure Stable Structure (No Imaginary Frequencies) freq_calc->stable_structure electronic_props Calculation of Electronic Properties stable_structure->electronic_props fmo HOMO/LUMO Energies electronic_props->fmo reactivity_descriptors Global & Local Reactivity Descriptors electronic_props->reactivity_descriptors analysis Analysis of Reactivity fmo->analysis reactivity_descriptors->analysis

References

A Technical Guide to High-Purity 5-Chloro-2,4-dihydroxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the procurement, synthesis, purification, and biological significance of 5-Chloro-2,4-dihydroxybenzaldehyde, a versatile intermediate in pharmaceutical and scientific research.

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the procurement of high-purity material, provides robust experimental protocols for its synthesis and purification, and explores its potential biological activities, including its role as an enzyme inhibitor.

Sourcing and Procurement of High-Purity this compound

The acquisition of high-purity starting materials is crucial for reproducible and reliable research outcomes. This compound is commercially available from a variety of suppliers, typically as an off-white to yellow or brown solid. Purity levels generally range from 95% to over 99%, often determined by High-Performance Liquid Chromatography (HPLC).

When purchasing this compound, it is essential to consider the supplier's reputation, the specified purity, and the analytical data provided. A certificate of analysis (CoA) should be requested to confirm the identity and purity of the compound. For research and development purposes, a purity of ≥98% is recommended.

Table 1: Prominent Suppliers of this compound

SupplierHeadquarters LocationRepresentative Product Number(s)Purity Specification(s)
Sigma-AldrichSt. Louis, MO, USACIAH987EB3E3Not specified
Chem-ImpexWood Dale, IL, USA07684≥ 99% (HPLC)[1]
SmoleculeN/AS1550166Not specified
HANGZHOU LEAP CHEM CO., LTD.Hangzhou, China131088-02-3Not specified
ChemicalBookN/ACB118809198%[2]
BLD PharmN/ABD328852Not specified
Abound ChemN/AAC-2294Not specified

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number131088-02-3[1][2][3]
Molecular FormulaC₇H₅ClO₃[1][2][3]
Molecular Weight172.57 g/mol [1]
AppearanceOff-white to yellow to brown solid[1]
Melting Point163-164 °C[4]
Purity≥95% - >99%[1]
Storage Conditions0 - 8 °C, dry, sealed[1]

Synthesis and Purification Protocols

For laboratories that require larger quantities or wish to synthesize derivatives, this compound can be prepared from 2,4-dihydroxybenzaldehyde. The following section provides a detailed experimental protocol for its synthesis and subsequent purification.

Synthesis of this compound via Electrophilic Chlorination

This protocol describes the synthesis of this compound from 2,4-dihydroxybenzaldehyde using sulfuryl chloride as the chlorinating agent.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 2,4-dihydroxybenzaldehyde (20 g, 144.92 mmol) in 500 mL of diethyl ether.[2]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (14 mL, 171.2 mmol) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.[2] Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes.

  • Work-up: Pour the reaction mixture into ice water to quench the reaction. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product can be purified by column chromatography to yield high-purity this compound.

Experimental Protocol:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in petroleum ether.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a mixture of petroleum ether and ethyl acetate (90:10 v/v).[2]

  • Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as an off-white solid. The reported yield for this method is approximately 26%, with a purity of 97% as determined by LC/MS.[2]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound, as well as a general workflow for assessing its biological activity.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 2,4-dihydroxybenzaldehyde in diethyl ether B Cool to 0°C A->B C Add sulfuryl chloride dropwise B->C D React at room temperature C->D E Quench with ice water D->E Crude Product F Separate organic layer E->F G Wash with water and brine F->G H Dry and concentrate G->H I Silica gel column chromatography H->I J Elute with petroleum ether/ ethyl acetate (90:10) I->J K Collect and combine pure fractions J->K L Evaporate solvent K->L M 5-Chloro-2,4- dihydroxybenzaldehyde L->M High-Purity Product

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Potential Applications

This compound and its derivatives have garnered interest in medicinal chemistry due to their potential biological activities, including antimicrobial and antioxidant properties.[4] Furthermore, substituted benzaldehydes have been investigated as enzyme inhibitors.

Enzyme Inhibition: A Focus on Tyrosinase

While specific signaling pathways involving this compound are not extensively documented, related compounds, such as other chlorobenzaldehydes, have been shown to inhibit tyrosinase.[5][6][7] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The inhibitory mechanism of chlorobenzaldehyde derivatives on tyrosinase has been characterized as reversible and can be of a noncompetitive or mixed-type nature.[5][6][7]

The potential for this compound to act as a tyrosinase inhibitor warrants further investigation. The following diagram illustrates the general mechanism of tyrosinase inhibition.

G Tyrosinase Inhibition Pathway Tyrosinase Tyrosinase Product Dopaquinone Tyrosinase->Product Catalyzes Substrate L-DOPA Substrate->Tyrosinase Inhibitor 5-Chloro-2,4- dihydroxybenzaldehyde Inhibitor->Tyrosinase Inhibits

Caption: Generalized pathway of tyrosinase inhibition by a potential inhibitor.

General Protocol for Biological Activity Screening

For researchers interested in evaluating the biological activity of this compound, a general workflow for an in vitro enzyme inhibition assay is provided below.

G Enzyme Inhibition Assay Workflow A Prepare stock solution of This compound B Prepare serial dilutions of the compound A->B D Incubate enzyme with different concentrations of the compound B->D C Prepare enzyme and substrate solutions C->D E Initiate reaction by adding substrate D->E F Monitor reaction progress (e.g., spectrophotometrically) E->F G Calculate percentage inhibition F->G H Determine IC50 value G->H

Caption: A general workflow for conducting an in vitro enzyme inhibition assay.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10][11]

Conclusion

This compound is a valuable chemical intermediate for researchers in organic synthesis and drug development. Its commercial availability in high purity and the feasibility of its laboratory synthesis make it an accessible starting material for a wide range of applications. While its specific biological mechanisms are still under exploration, its potential as an enzyme inhibitor, particularly of tyrosinase, presents an exciting avenue for future research. This guide provides the foundational technical information required for the effective procurement, synthesis, and evaluation of this versatile compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive protocol for the synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde from 2,4-dihydroxybenzaldehyde via electrophilic aromatic substitution. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It includes a detailed experimental procedure, a summary of quantitative data, safety precautions, and characterization methods. A visual workflow is also provided to illustrate the synthesis process. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Introduction

This compound is an important organic compound featuring a benzaldehyde core with two hydroxyl groups and a chlorine atom.[3] This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including various bioactive compounds. It serves as a key intermediate in the development of novel therapeutic agents, particularly anti-inflammatory and antimicrobial compounds, as well as in the agrochemical industry for creating herbicides and fungicides.[1]

The synthesis described herein involves the direct chlorination of 2,4-dihydroxybenzaldehyde. The electron-rich aromatic ring, activated by the two hydroxyl groups, readily undergoes electrophilic aromatic substitution. These activating groups direct the incoming electrophile (chlorine) primarily to the 5-position, which is ortho and para to the hydroxyl groups.[3] This protocol utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, a common and effective reagent for this type of transformation.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis, purification, and characterization of this compound.

2.1 Materials and Equipment

  • Reagents:

    • 2,4-Dihydroxybenzaldehyde (C₇H₆O₃, MW: 138.12 g/mol , CAS: 95-01-2)

    • Sulfuryl chloride (SO₂Cl₂, MW: 134.97 g/mol , CAS: 7791-25-5)

    • Anhydrous diethyl ether (Et₂O)

    • Petroleum ether

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Saturated sodium chloride solution (brine)

    • Deionized water

    • Argon or Nitrogen gas (for inert atmosphere)

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography (200-300 mesh)

    • Glass column for chromatography

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

    • Filtration apparatus

2.2 Synthesis Procedure

The reaction involves the dropwise addition of sulfuryl chloride to a solution of 2,4-dihydroxybenzaldehyde in diethyl ether at a low temperature.[4][5]

  • Reaction Setup:

    • Set up a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for inert gas (Argon or Nitrogen).

    • Dissolve 20 g (144.92 mmol) of 2,4-dihydroxybenzaldehyde in 500 mL of anhydrous diethyl ether in the flask.[4][5]

    • Place the flask in an ice bath and cool the solution to 0 °C while stirring.

    • Maintain an inert atmosphere throughout the reaction by purging the system with argon or nitrogen gas.[4][5]

  • Addition of Chlorinating Agent:

    • Slowly add 14 mL (171.2 mmol) of sulfuryl chloride to the dropping funnel.[4][5]

    • Add the sulfuryl chloride dropwise to the stirred solution of 2,4-dihydroxybenzaldehyde over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture remains at or below 5 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[4][5]

    • Continue stirring the mixture for an additional 30 minutes at room temperature.[4][5]

    • Monitor the reaction progress using TLC (e.g., with a 9:1 petroleum ether/ethyl acetate eluent) to confirm the consumption of the starting material.

2.3 Work-up and Purification

  • Quenching and Extraction:

    • Carefully pour the reaction mixture into a beaker containing 500 mL of ice water to quench the reaction.[4][5]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 200 mL of deionized water and then with 200 mL of saturated brine.[4][5]

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).[4][5]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.[4][5]

  • Chromatographic Purification:

    • Purify the crude product by silica gel column chromatography.[3][4]

    • Prepare a slurry of silica gel in petroleum ether and pack the column.

    • Load the crude product onto the column.

    • Elute the column with a mixture of petroleum ether and ethyl acetate (e.g., a 90:10 v/v mixture).[4][5] Collect the fractions containing the desired product as indicated by TLC analysis.

    • Combine the pure fractions and evaporate the solvent to afford this compound as an off-white to pink solid.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

ParameterValue
Reactants
2,4-Dihydroxybenzaldehyde20 g (144.92 mmol)
Sulfuryl Chloride14 mL (171.2 mmol)
Solvent
Anhydrous Diethyl Ether500 mL
Reaction Conditions
Initial Temperature0 °C
Reaction Time30 min at 0 °C, 30 min at room temp.
Purification
Chromatography EluentPetroleum Ether / Ethyl Acetate (90:10)
Product
Product NameThis compound
AppearanceOff-white to pink solid[4]
Expected Yield~6.7 g (26%)[4][5]
Purity (by LC/MS)>97%[4][5]
Melting Point163-164 °C[2][4]

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.39 (s, 1H), 10.87 (s, 1H), 9.98 (s, 1H), 7.0 (s, 1H), 6.58 (s, 1H).[4][5]

  • ESI-MS: m/z 170.9 [M-H]⁻.[4][5]

  • Molecular Formula: C₇H₅ClO₃[1][4]

  • Molecular Weight: 172.57 g/mol [1][4]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sulfuryl chloride is corrosive and toxic. Handle with extreme care and avoid inhalation of vapors or contact with skin and eyes.

  • Diethyl ether is highly flammable and volatile. Ensure there are no open flames or ignition sources in the vicinity.

  • Handle all solvents and reagents in accordance with their respective Safety Data Sheets (SDS).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start_materials Starting Materials - 2,4-Dihydroxybenzaldehyde - Diethyl Ether reaction_setup Reaction Setup - Dissolve in Et2O - Cool to 0 °C - Inert Atmosphere start_materials->reaction_setup chlorination Chlorination Step - Dropwise addition of SO2Cl2 - Maintain 0 °C reaction_setup->chlorination reaction_progress Reaction Progression - Warm to Room Temp - Stir for 30 min chlorination->reaction_progress workup Work-up - Quench with Ice Water - Separate Layers - Wash with H2O & Brine reaction_progress->workup drying_conc Drying & Concentration - Dry with Na2SO4 - Filter - Evaporate Solvent workup->drying_conc purification Purification - Silica Gel Column Chromatography - Elute with PE/EtOAc (90:10) drying_conc->purification final_product Final Product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of Resorcinol for 2,4-Dihydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic compounds, such as resorcinol.[1][2][3] This reaction is instrumental in the synthesis of hydroxybenzaldehydes, which are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[4] The formylation of resorcinol predominantly yields 2,4-dihydroxybenzaldehyde, a crucial building block in organic synthesis.[4][5]

The reaction involves the use of a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][6][7] The Vilsmeier reagent then attacks the electron-rich resorcinol ring, and subsequent hydrolysis of the intermediate yields the desired aldehyde.[1][2] Precise temperature control is critical for achieving high yields and purity, as the reaction is highly exothermic.[1][8]

Reaction Principle

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically DMF, reacts with an acid chloride (e.g., POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][9]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of resorcinol acts as a nucleophile and attacks the electrophilic Vilsmeier reagent.[7][9] This is followed by the elimination of a chloride ion to form an iminium salt intermediate.

  • Hydrolysis: The intermediate iminium salt is then hydrolyzed during aqueous work-up to yield the final aldehyde product, 2,4-dihydroxybenzaldehyde.[1][2]

Comparative Data of Synthetic Methodologies

The Vilsmeier-Haack reaction is one of several methods to synthesize 2,4-dihydroxybenzaldehyde from resorcinol. The following table provides a comparison with other common formylation reactions.

ReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Vilsmeier-Haack ResorcinolPOCl₃/DMF or (COCl)₂/DMFAcetonitrile-15 to 32365-75[4][5]
Reimer-Tiemann ResorcinolChloroform, NaOHWater60-80470-~100
Gattermann ResorcinolHCN, HCl, Lewis AcidEtherNot SpecifiedNot Specifiedup to 95*
Duff ResorcinolHexamethylenetetramine, Glyceroboric acidGlycerol150-1602-3~18

*Note: The Gattermann reaction can produce high yields of the isomeric β-resorcylaldehyde.[4]

Experimental Protocols

Two primary methods for the Vilsmeier-Haack synthesis of 2,4-dihydroxybenzaldehyde are presented below, differing in the reagent used to generate the Vilsmeier reagent.

Method 1: Using Phosphorus Oxychloride (POCl₃) and DMF

This protocol involves the in-situ formation of the Vilsmeier reagent from phosphorus oxychloride and DMF.

Materials:

  • Resorcinol

  • Phosphorus oxychloride (POCl₃)[8]

  • N,N-Dimethylformamide (DMF)[8]

  • Anhydrous Acetonitrile[8]

  • Ice[8]

  • Water[8]

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add anhydrous acetonitrile and cool the flask to 0°C in an ice bath.[8]

    • Slowly add phosphorus oxychloride (1.1 eq) to the acetonitrile.[8]

    • To this cooled solution, add N,N-dimethylformamide (1.1 eq) dropwise while maintaining the temperature below 10°C.[8]

    • Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.[8]

  • Formylation Reaction:

    • Cool the Vilsmeier reagent suspension to -15°C.[8]

    • Separately, dissolve resorcinol (1.0 eq) in anhydrous acetonitrile.[8]

    • Add the resorcinol solution dropwise to the cold Vilsmeier reagent suspension over 1-2 hours, ensuring the internal temperature does not rise above -10°C. A precipitate of the formamidinium salt will form.[8]

  • Reaction Completion and Isolation of Intermediate:

    • After the addition is complete, stir the reaction mixture at -15°C for an additional 2 hours.[1][8]

    • Allow the reaction to warm to room temperature and stir for another hour.[1][8]

    • Cool the mixture to 5°C and filter the precipitated formamidinium salt.[8]

    • Wash the solid with cold, dry acetonitrile and dry it under vacuum.[1][8]

  • Hydrolysis and Product Isolation:

    • Add the dried intermediate salt to warm water (approximately 50°C) and stir. The salt will dissolve and hydrolyze to form 2,4-dihydroxybenzaldehyde.[1][8]

    • Cool the aqueous solution in an ice bath. The product, 2,4-dihydroxybenzaldehyde, will precipitate as a crystalline solid.[8]

    • Filter the product, wash with cold water, and dry under vacuum.[8] The product can be further purified by recrystallization from hot water.[10]

Method 2: Using Oxalyl Chloride and DMF

This method provides an alternative for generating the Vilsmeier reagent.

Procedure:

The procedure is similar to Method 1, with the substitution of oxalyl chloride for phosphorus oxychloride. It is important to note that the Vilsmeier reagent generated from oxalyl chloride and DMF, [H(Cl)C=N(CH₃)₂]⁺Cl⁻, may precipitate as a thick solid, necessitating higher dilution to ensure efficient stirring.[10] The subsequent addition of resorcinol will cause the Vilsmeier reagent to dissolve, followed by the precipitation of the formamidinium chloride salt.[10] The overall yield for this method is reported to be in the range of 65-75%.[5][11]

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Resorcinol cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Salt Intermediate Resorcinol Resorcinol Resorcinol->Intermediate + Vilsmeier Reagent Intermediate_hydrolysis Iminium Salt Intermediate Product 2,4-Dihydroxybenzaldehyde H2O H2O Intermediate_hydrolysis->Product + H2O

Caption: Reaction mechanism of the Vilsmeier-Haack formylation of resorcinol.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 in Acetonitrile at 0°C) start->reagent_prep formylation Formylation (Add Resorcinol solution at -15°C) reagent_prep->formylation reaction_completion Reaction Completion (Stir at -15°C, then warm to RT) formylation->reaction_completion isolation Isolate Intermediate Salt (Filter and wash) reaction_completion->isolation hydrolysis Hydrolysis (Dissolve salt in warm water) isolation->hydrolysis product_isolation Isolate Product (Cool, filter, and dry) hydrolysis->product_isolation end End product_isolation->end

Caption: Experimental workflow for the synthesis of 2,4-dihydroxybenzaldehyde.

References

Application Notes and Protocols for the Reimer-Tiemann Reaction in the Synthesis of Dihydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Reimer-Tiemann reaction is a cornerstone of organic synthesis, providing a direct method for the ortho-formylation of phenols. This electrophilic aromatic substitution reaction utilizes chloroform and a strong base to introduce a formyl group (-CHO) onto the aromatic ring, primarily at the position ortho to the hydroxyl group. This application note provides a detailed protocol for the synthesis of dihydroxybenzaldehydes from their corresponding dihydroxybenzene isomers—catechol, resorcinol, and hydroquinone—using the Reimer-Tiemann reaction. Understanding and optimizing this reaction is crucial for the synthesis of various pharmaceutical intermediates and other high-value chemical compounds.

The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a basic medium. The electron-rich phenoxide ion, formed by the deprotonation of the dihydroxybenzene, then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the corresponding dihydroxybenzaldehyde.

Data Summary

The following table summarizes the typical reaction conditions and yields for the Reimer-Tiemann formylation of catechol, resorcinol, and hydroquinone.

Dihydroxybenzene IsomerProductTypical Reaction ConditionsReported Yield (%)
Catechol3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)Aqueous ethanol, NaOH, Chloroform, Reflux~20-30%
Resorcinol2,4-DihydroxybenzaldehydeAqueous NaOH, Chloroform, Reflux (can be improved with a phase-transfer catalyst like β-cyclodextrin)Up to 70%[1]
Hydroquinone2,5-DihydroxybenzaldehydeAqueous NaOH, Chloroform, RefluxLow (~15-20%)

Experimental Protocols

General Safety Precautions

Caution: Chloroform is a suspected carcinogen and is toxic. All manipulations involving chloroform should be carried out in a well-ventilated fume hood. Sodium hydroxide is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

General Procedure for Reimer-Tiemann Formylation of Dihydroxybenzenes

This protocol is a general guideline and may require optimization for each specific substrate.

Materials:

  • Dihydroxybenzene (catechol, resorcinol, or hydroquinone)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol (for catechol reaction)

  • Hydrochloric acid (HCl), concentrated or dilute

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve the dihydroxybenzene (1 equivalent) in an aqueous solution of sodium hydroxide (4-8 equivalents). For the formylation of catechol, a mixture of ethanol and water can be used as the solvent.

  • Reaction Initiation: Heat the mixture to 60-70°C with vigorous stirring.

  • Addition of Chloroform: Add chloroform (1.5-3 equivalents) dropwise through the dropping funnel over a period of 1-2 hours. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady reflux.[2]

  • Reaction Progression: After the addition of chloroform is complete, continue to reflux the mixture with stirring for an additional 2-4 hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of approximately 5-6 with hydrochloric acid. This should be done carefully in a fume hood as it may generate fumes.

    • Excess chloroform can be removed by distillation at this stage if necessary.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • The crude dihydroxybenzaldehyde can be purified by recrystallization from a suitable solvent (e.g., water, ethanol-water mixture) or by column chromatography on silica gel.

Visualizations

Reimer-Tiemann Reaction Mechanism

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_phenoxide Phenoxide Formation cluster_attack Electrophilic Attack and Hydrolysis CHCl3 CHCl₃ (Chloroform) CCl3_minus ⁻CCl₃ CHCl3->CCl3_minus + ⁻OH OH_minus ⁻OH (Base) H2O H₂O Carbene :CCl₂ (Dichlorocarbene) CCl3_minus->Carbene - Cl⁻ Cl_minus Cl⁻ Intermediate Dichloromethyl Intermediate Carbene->Intermediate Dihydroxybenzene Dihydroxybenzene Phenoxide Dihydroxyphenoxide Dihydroxybenzene->Phenoxide + ⁻OH H2O_2 H₂O Phenoxide->Intermediate + :CCl₂ OH_minus2 ⁻OH (Base) Aldehyde Dihydroxybenzaldehyde Intermediate->Aldehyde Hydrolysis H2O_hydrolysis H₂O, H⁺ (Hydrolysis)

Caption: Mechanism of the Reimer-Tiemann Reaction.

Experimental Workflow for Dihydroxybenzaldehyde Synthesis

Experimental_Workflow start Start dissolve Dissolve Dihydroxybenzene in aqueous NaOH start->dissolve heat Heat to 60-70°C dissolve->heat add_chloroform Add Chloroform dropwise heat->add_chloroform reflux Reflux for 2-4 hours add_chloroform->reflux workup Work-up: - Cool - Acidify - Extract with Ethyl Acetate reflux->workup purify Purification: - Dry organic layer - Evaporate solvent - Recrystallize or Column Chromatography workup->purify product Pure Dihydroxybenzaldehyde purify->product

Caption: General experimental workflow for the synthesis of dihydroxybenzaldehydes.

References

Application Notes and Protocols for Coumarin Synthesis Using 5-Chloro-2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Coumarin Scaffold and the Strategic Advantage of 5-Chloro-2,4-dihydroxybenzaldehyde

Coumarins, a prominent class of benzopyrone-based heterocyclic compounds, are of paramount importance in the realms of medicinal chemistry and drug development. Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, have established them as a privileged scaffold in the pursuit of novel therapeutic agents.[1][2] The strategic synthesis of coumarin derivatives with tailored functionalities is therefore a critical endeavor for researchers and scientists.

This guide provides a comprehensive overview of the synthetic routes to novel coumarin derivatives utilizing this compound as a key starting material. The presence of a chlorine atom and two hydroxyl groups on the benzaldehyde ring offers a unique combination of electronic and steric properties, influencing the reactivity and ultimately the biological profile of the resulting coumarin. The 2,4-dihydroxy substitution pattern is particularly advantageous for facile coumarin ring formation through various condensation reactions, while the chloro substituent can enhance the lipophilicity and potential bioactivity of the final compound.

This document will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the synthesis of 6-chloro-7-hydroxycoumarin derivatives via the Knoevenagel Condensation, Perkin Reaction, and Pechmann Condensation. Furthermore, modern, energy-efficient microwave-assisted protocols will be presented, aligning with the principles of green chemistry.

Synthetic Strategies: A Multi-Faceted Approach to Coumarin Synthesis

The synthesis of the coumarin core from this compound can be efficiently achieved through several classical named reactions. The choice of a particular method is often dictated by the desired substitution pattern on the pyrone ring and the availability of the corresponding reagents.

Knoevenagel Condensation: A Versatile Route to 3-Substituted Coumarins

The Knoevenagel condensation is a cornerstone of coumarin synthesis, involving the reaction of an aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base.[3] This reaction is particularly well-suited for the synthesis of coumarins bearing a substituent at the 3-position.

Causality of Experimental Choices:

  • Active Methylene Compound: The choice of the active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, malononitrile) directly determines the substituent at the 3-position of the coumarin ring. For instance, using diethyl malonate leads to a 3-carboxyethylcoumarin, which can be further hydrolyzed to the corresponding carboxylic acid.

  • Catalyst: A weak base, such as piperidine or pyridine, is employed to deprotonate the active methylene compound, generating a nucleophilic carbanion. The use of a strong base is avoided to prevent self-condensation of the aldehyde.[3]

  • Solvent: The reaction is often carried out in a polar protic solvent like ethanol to facilitate the dissolution of the reactants and the catalyst. However, solvent-free conditions, especially under microwave irradiation, have emerged as a greener and more efficient alternative.

Diagram: Knoevenagel Condensation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound D Mixing in Solvent (e.g., Ethanol) A->D B Active Methylene Compound (e.g., Diethyl Malonate) B->D C Base Catalyst (e.g., Piperidine) C->D E Heating/Reflux or Microwave Irradiation D->E Condensation & Cyclization F Cooling & Precipitation E->F Reaction Completion G Filtration F->G H Recrystallization G->H I Pure 6-Chloro-7-hydroxy-3-substituted-coumarin H->I G cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Cyclization & Dehydration A Acetic Anhydride C Enolate Ion A->C B Sodium Acetate (Base) B->C E Aldol-type Adduct C->E D This compound D->E F Intramolecular Acylation E->F G Dehydration F->G H 6-Chloro-7-hydroxycoumarin G->H

References

Application Notes and Protocols for Knoevenagel Condensation with 5-Chloro-2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] This reaction is a cornerstone for the synthesis of a wide array of functionalized molecules, including coumarins, which are of significant interest in drug discovery and materials science due to their diverse biological activities and photophysical properties.[3][4]

5-Chloro-2,4-dihydroxybenzaldehyde is a valuable starting material that, through Knoevenagel condensation, leads to the formation of 6-chloro-7-hydroxycoumarin derivatives. These halogenated coumarins are scaffolds with considerable potential for biological activity, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, offering a range of catalytic systems and reaction conditions.

Mechanism of Knoevenagel Condensation

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from the active methylene compound by a base, to the carbonyl group of the aldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated product.[2] In the case of 2-hydroxybenzaldehydes, an intramolecular cyclization (lactonization) often follows, leading to the formation of a coumarin ring.

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Synthesis of 6-Chloro-7-hydroxy-3-cyanocoumarin

This protocol describes a conventional method for the synthesis of a 3-cyanocoumarin derivative using piperidine as a catalyst.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (20 mL).

  • To this solution, add a catalytic amount of piperidine (2-3 drops) with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol or an appropriate solvent system.

Protocol 2: L-Proline-Catalyzed Green Synthesis of 6-Chloro-7-hydroxycoumarin-3-carboxylic Acid

This protocol utilizes the environmentally benign catalyst L-proline and a greener solvent, ethanol, for the synthesis of a coumarin-3-carboxylic acid derivative.[8]

Materials:

  • This compound

  • Malonic acid

  • L-Proline

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malonic acid (1.5 mmol) and L-proline (0.1 mmol).

  • Stir the reaction mixture at 60 °C for 4-6 hours.[8] Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis of Ethyl 6-Chloro-7-hydroxycoumarin-3-carboxylate

This protocol outlines a rapid, solvent-free synthesis using microwave irradiation, which often leads to higher yields and shorter reaction times.[9][10]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (or another suitable base like DBU or DABCO)[1][11]

  • Microwave synthesizer

  • Reaction vessel suitable for microwave synthesis

Procedure:

  • In a microwave reaction vessel, mix this compound (1.0 mmol), ethyl cyanoacetate (1.2 mmol), and a catalytic amount of piperidine (1-2 drops).

  • Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 2-10 minutes). Optimization of reaction parameters may be required.

  • After the reaction, allow the mixture to cool to room temperature.

  • The solidified product can be washed with cold ethanol or water and then purified by recrystallization.

Data Presentation

The following table summarizes representative quantitative data for Knoevenagel condensation reactions with substituted salicylaldehydes, which can be used as a reference for optimizing the reactions with this compound.

EntryActive Methylene CompoundCatalystSolventConditionsTimeYield (%)
1MalononitrilePiperidineEthanolReflux3 h~90
2Malonic AcidL-ProlineEthanol60 °C4 h60-80[8]
3Ethyl CyanoacetatePiperidineNoneMicrowave (100W)5 min>85[10]
4Ethyl AcetoacetatePiperidineNoneMicrowave (100W)60 s~44[10]
5Diethyl MalonateDBU/WaterWaterRoom Temp.2-7 min92-99[1]

Potential Biological Activities of 6-Chloro-7-hydroxycoumarin Derivatives

Coumarin derivatives are known to exhibit a wide range of pharmacological activities. The introduction of a chlorine atom at the 6-position and a hydroxyl group at the 7-position of the coumarin scaffold can modulate these activities. Potential biological applications for the synthesized compounds include:

  • Anticancer Activity: Many coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7][12]

  • Anti-inflammatory Activity: Coumarins can interfere with inflammatory pathways.[5]

  • Antimicrobial Activity: Halogenated coumarins have shown promising antibacterial and antifungal properties.

  • Enzyme Inhibition: Coumarins are known to inhibit various enzymes, which is a key mechanism in drug action.[4]

Further screening of the synthesized 6-chloro-7-hydroxycoumarin derivatives is warranted to explore their full therapeutic potential.

Visualizations

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product This compound This compound Aldol_Adduct Aldol Adduct This compound->Aldol_Adduct Active_Methylene_Compound Active Methylene (e.g., Malononitrile) Carbanion Carbanion Formation Active_Methylene_Compound->Carbanion -H+ Base Base (e.g., Piperidine) Carbanion->this compound Nucleophilic Attack Coumarin_Derivative 6-Chloro-7-hydroxycoumarin Derivative Aldol_Adduct->Coumarin_Derivative Dehydration & Intramolecular Cyclization

Caption: General mechanism of the Knoevenagel condensation leading to coumarin synthesis.

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Mix this compound, Active Methylene Compound, and Solvent Catalyst Add Catalyst (e.g., Piperidine) Reactants->Catalyst Heating Heat/Irradiate (Conventional or Microwave) Catalyst->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Precipitation Acidify and Precipitate Cooling->Precipitation Filtration Filter and Wash Precipitation->Filtration Purification Recrystallize or Column Chromatography Filtration->Purification

Caption: A typical experimental workflow for the synthesis of coumarin derivatives.

References

Synthesis of Novel Schiff Bases from 5-Chloro-2,4-dihydroxybenzaldehyde: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 5-Chloro-2,4-dihydroxybenzaldehyde. Schiff bases are a versatile class of organic compounds characterized by an imine or azomethine group (-C=N-). They are formed through the condensation of a primary amine with an aldehyde or ketone. The presence of hydroxyl and chloro- substituents on the benzaldehyde ring makes these Schiff bases particularly interesting candidates for investigation in medicinal chemistry and materials science. Schiff bases derived from structurally similar salicylaldehydes have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2]

Applications in Drug Development

Schiff bases are recognized for their diverse pharmacological activities, which are often attributed to the toxophoric azomethine group. The specific applications of Schiff bases synthesized from this compound are an active area of research. Based on studies of analogous compounds, potential applications include:

  • Anticancer Agents: Certain Schiff bases have shown promise as anticancer agents by inhibiting key cellular targets. For instance, some derivatives of 2,4-dihydroxybenzaldehyde have been identified as inhibitors of Heat Shock Protein 90 (Hsp90).[1][3] Hsp90 is a molecular chaperone essential for the stability and function of numerous oncoproteins involved in cancer cell proliferation and survival.[1][3] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately triggering cancer cell death.[1]

  • Antimicrobial Agents: The imine group in Schiff bases is a crucial pharmacophore for antimicrobial activity. Schiff bases derived from 5-chloro-salicylaldehyde have been shown to exhibit significant antibacterial and antifungal properties against a range of pathogens.[2][4] The mechanism of action is often linked to the ability of the Schiff base to chelate metal ions essential for microbial growth or to interfere with cellular proteins and DNA.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of Schiff bases from this compound and their subsequent evaluation for biological activity. These should be considered as a starting point and may require optimization for specific primary amines and target applications.

Protocol 1: Synthesis of Schiff Bases

This protocol outlines the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, ethanol-water mixture)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve the chosen primary amine (1.0 equivalent) in absolute ethanol.

  • Reaction Setup: With continuous stirring, add the ethanolic solution of the primary amine dropwise to the this compound solution at room temperature.

  • Catalyst Addition (Optional): To facilitate the condensation reaction, a few drops of glacial acetic acid can be added to the reaction mixture.[5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction time can vary from 2 to 18 hours, depending on the reactivity of the amine.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: Upon completion of the reaction (indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced using a rotary evaporator to induce crystallization.

  • Filtration and Washing: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent, such as ethanol or an aqueous ethanol mixture.[1]

  • Drying: Dry the purified Schiff base in a desiccator or under vacuum.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[2]

Protocol 2: Evaluation of Anticancer Activity (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized Schiff bases on cancer cell lines.[5][6]

Materials:

  • Cancer cell line (e.g., PC3 prostate cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Synthesized Schiff base compound dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the Schiff base in the culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[6]

  • Incubation: Incubate the plate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Remove the medium and add 50-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)

This method is used to screen the synthesized Schiff bases for antibacterial activity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile swabs

  • Cork borer

  • Synthesized Schiff base compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Inoculation: Inoculate the surface of the nutrient agar plates uniformly with the test bacterial strain using a sterile swab.

  • Well Preparation: Create wells of uniform diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the Schiff base solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Data Presentation

Quantitative data from biological assays should be summarized in tables for clear comparison.

Table 1: Representative Anticancer Activity Data (IC₅₀ values in µM)

Schiff Base DerivativeCancer Cell LineIC₅₀ (µM)
Derivative 1PC3Data to be determined
Derivative 2MCF-7Data to be determined
Doxorubicin (Control)PC3Reference value

Note: The data in this table is for illustrative purposes and needs to be generated through experimentation.

Table 2: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)

Schiff Base DerivativeS. aureus (mm)E. coli (mm)
Derivative 1Data to be determinedData to be determined
Derivative 2Data to be determinedData to be determined
Ciprofloxacin (Control)Reference valueReference value

Note: The data in this table is for illustrative purposes and needs to be generated through experimentation.

Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow Start Reactant Preparation: This compound + Primary Amine Reaction Condensation Reaction (Reflux in Ethanol, optional catalyst) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Isolation Product Isolation (Cooling, Filtration) Monitoring->Isolation Reaction Complete Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (FTIR, NMR, MS) Purification->Characterization End Pure Schiff Base Characterization->End

Caption: Workflow for the synthesis of Schiff bases.

Diagram 2: Potential Anticancer Mechanism of Action

Hsp90_Inhibition_Pathway cluster_0 Cancer Cell SchiffBase Schiff Base Derivative (Hsp90 Inhibitor) Hsp90 Hsp90 Chaperone SchiffBase->Hsp90 Inhibits Oncoproteins Client Oncoproteins (e.g., Akt, Raf-1) Hsp90->Oncoproteins Stabilizes Degradation Ubiquitin-Proteasome Degradation Hsp90->Degradation Inhibition leads to Oncoproteins->Degradation Apoptosis Apoptosis (Cell Death) Degradation->Apoptosis

Caption: Inhibition of Hsp90 by Schiff base derivatives.

References

Application Notes and Protocols for the Preparation of Antimicrobial Sulfonamides using 5-Chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides, the first class of synthetic antimicrobial agents, continue to be a cornerstone in the development of new therapeutic agents due to their broad spectrum of activity and well-established mechanism of action.[1] They function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The formation of Schiff bases by reacting sulfonamides with various aldehydes is a common and effective strategy to generate novel derivatives with potentially enhanced antimicrobial properties.[2] This document provides detailed protocols for the synthesis and antimicrobial evaluation of sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzaldehyde moiety. While the user specified 5-Chloro-2,4-dihydroxybenzaldehyde, the available scientific literature predominantly focuses on the use of 5-chloro-2-hydroxybenzaldehyde for creating antimicrobially active sulfonamides. A series of novel sulfonamides containing the 5-chloro-2-hydroxybenzaldehyde scaffold have been synthesized and characterized, demonstrating notable activity against a range of bacterial and mycobacterial strains.[2][3][4]

Synthesis of Antimicrobial Sulfonamides

The primary method for preparing the target sulfonamides is through the condensation reaction between a primary aromatic amine of a sulfonamide and 5-chloro-2-hydroxybenzaldehyde, forming a Schiff base (an imine).

General Reaction Scheme

cluster_reactants Reactants cluster_product Product 5-Chloro-2-hydroxybenzaldehyde Sulfonamide_Schiff_Base 5-Chloro-2-hydroxybenzaldehyde->Sulfonamide_Schiff_Base + Sulfonamide (e.g., Sulfathiazole) Sulfonamide Sulfonamide->Sulfonamide_Schiff_Base

Caption: General reaction for the synthesis of sulfonamide Schiff bases.

Experimental Protocol: Synthesis of 4-((5-chloro-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide

This protocol is based on the synthesis of similar sulfonamide Schiff bases.[3][5]

Materials:

  • 5-chloro-2-hydroxybenzaldehyde

  • 4-amino-N-(thiazol-2-yl)benzenesulfonamide (Sulfathiazole)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 4-amino-N-(thiazol-2-yl)benzenesulfonamide (1 equivalent) in ethanol.

  • To this solution, add 5-chloro-2-hydroxybenzaldehyde (1 equivalent).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is then refluxed for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield the pure Schiff base.

Characterization:

The structure of the synthesized compound should be confirmed using spectroscopic methods such as:

  • Infrared (IR) Spectroscopy: To identify the presence of the imine (C=N) bond.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) and ¹³C Nuclear Magnetic Resonance (¹³C NMR): To confirm the chemical structure and purity of the compound.[2][3][4]

Antimicrobial Activity Evaluation

The synthesized sulfonamide derivatives are evaluated for their in vitro antimicrobial activity against a panel of pathogenic microorganisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6]

Materials and Equipment:

  • Synthesized sulfonamide compounds

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer (for measuring optical density)

Procedure:

  • A stock solution of each synthesized compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the stock solutions are prepared in the broth medium in the wells of a 96-well plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (microorganism and broth) and negative (broth only) controls are included.

  • The plates are incubated at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data

The antimicrobial activity of sulfonamides derived from 5-chloro-2-hydroxybenzaldehyde has been evaluated against various microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative compound.

Compound NameMicroorganismMIC (µmol/L)Reference
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4[3]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MSSA)15.62-31.25[3]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)15.62-31.25[3]

Proposed Mechanism of Action

The antimicrobial activity of sulfonamides is attributed to their ability to interfere with the folic acid synthesis pathway in bacteria.

PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP Incorporation DHFR Dihydrofolate Reductase DHP->DHFR DHF Dihydrofolate DHFR->DHF THF Tetrahydrofolate DHF->THF Purines Purines, Thymidine, Amino Acids THF->Purines Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and some amino acids. The Schiff base derivatives may exhibit enhanced activity due to factors such as increased lipophilicity, which can improve cell wall penetration, or additional interactions with the enzyme's active site.

Conclusion

The synthesis of Schiff bases from 5-chloro-2-hydroxybenzaldehyde and various sulfonamides represents a promising avenue for the development of novel antimicrobial agents. The provided protocols offer a framework for the preparation and evaluation of these compounds. Further research, including quantitative structure-activity relationship (QSAR) studies and in vivo efficacy testing, is warranted to optimize the therapeutic potential of this class of molecules.

References

Application Notes and Protocols: 5-Chloro-2,4-dihydroxybenzaldehyde as a Versatile Intermediate for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-2,4-dihydroxybenzaldehyde as a key intermediate in the development of new agrochemicals. This document outlines the synthesis of potential fungicidal agents, their biological activities, and detailed experimental protocols.

Introduction

This compound is a versatile chemical building block with applications in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Its unique molecular structure, featuring a reactive aldehyde group and hydroxyl functionalities on a chlorinated benzene ring, makes it an ideal starting material for creating a diverse range of bioactive molecules.[1][3] In the agrochemical industry, this intermediate is particularly valuable for the synthesis of novel fungicides and herbicides, offering the potential to develop more effective and specific crop protection agents.[1][3]

This document focuses on the synthesis of Schiff base derivatives from this compound, a class of compounds that has demonstrated promising antifungal properties. By reacting the aldehyde with various primary amines, it is possible to generate a library of Schiff bases for screening and development as potential agrochemical fungicides.

Synthesis of Fungicidal Schiff Bases

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction provides a straightforward and efficient method for generating a diverse library of potential fungicidal compounds.

General Reaction Scheme:

G cluster_conditions Reaction Conditions A This compound D Schiff Base Derivative A->D B Primary Amine (R-NH2) B->D C Solvent (e.g., Ethanol) E Water D->E Catalyst (optional) Catalyst (e.g., acid or base)

Caption: General reaction scheme for the synthesis of Schiff base derivatives.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base derived from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., 4-fluoroaniline)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • To this solution, add 10 mmol of the selected primary amine.

  • Add a few drops of glacial acetic acid as a catalyst (optional).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of ice-cold water to precipitate the Schiff base.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure Schiff base.

  • Dry the purified crystals in a desiccator.

Biological Activity of Schiff Base Derivatives

Schiff bases derived from substituted salicylaldehydes have been shown to exhibit significant antimicrobial and antifungal activities.[5] For instance, a study on Schiff bases derived from the closely related 5-chloro-salicylaldehyde demonstrated potent activity against a range of bacterial and fungal pathogens.[5] One of the synthesized compounds, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, showed particularly strong antifungal activity.[5]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the reported MIC values for (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol against various microorganisms, providing a benchmark for the potential efficacy of Schiff bases derived from this compound.

MicroorganismMIC (µg/mL)
Bacillus subtilis45.2
Escherichia coli1.6
Pseudomonas fluorescence2.8
Staphylococcus aureus3.4
Aspergillus niger47.5

Data adapted from a study on Schiff bases derived from 5-chloro-salicylaldehyde.[5]

Proposed Mode of Action

The precise mode of action of these novel Schiff bases as antifungal agents is a subject for further investigation. However, based on the known mechanisms of other antifungal compounds, a plausible pathway involves the inhibition of essential fungal enzymes or disruption of cell membrane integrity. The lipophilic nature of the Schiff base, enhanced by the chloro- and other substituents, may facilitate its passage through the fungal cell wall and membrane.

G A Schiff Base Derivative B Fungal Cell Wall A->B Penetration C Fungal Cell Membrane B->C Transport D Target Enzyme C->D Binding E Inhibition of Essential Metabolic Pathway D->E Inhibition F Fungal Cell Death E->F Result

Caption: Proposed mode of action for fungicidal Schiff base derivatives.

Conclusion and Future Directions

This compound is a highly valuable intermediate for the synthesis of novel agrochemicals. The straightforward synthesis of Schiff base derivatives with demonstrated antifungal potential highlights the utility of this compound in developing new crop protection agents.

Future research should focus on:

  • Synthesizing a broader library of Schiff bases from this compound and various primary amines.

  • Conducting comprehensive in vitro and in vivo antifungal screening of the synthesized compounds against a wide range of plant pathogenic fungi.

  • Elucidating the specific mode of action of the most potent compounds to understand their mechanism of fungal inhibition.

  • Optimizing the synthetic protocols for large-scale production of promising lead compounds.

By leveraging the chemical versatility of this compound, researchers can continue to innovate and develop the next generation of effective and sustainable agrochemicals.

References

Application Notes and Protocols for the Development of Antifungal Agents from 5-Chloro-2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antifungal agents derived from 5-Chloro-2,4-dihydroxybenzaldehyde. This document outlines detailed protocols for the synthesis of Schiff base and hydrazone derivatives, methodologies for assessing their antifungal efficacy, and insights into their potential mechanisms of action. The provided information is intended to serve as a foundational resource to accelerate research and development in the field of antifungal drug discovery.

Introduction

This compound is a versatile chemical intermediate that holds significant promise in the development of new therapeutic agents.[1][2] Its unique structure, featuring both chloro and dihydroxy substitutions on the benzene ring, provides a scaffold for the synthesis of a diverse range of derivatives with potential biological activities.[2] The aldehyde functional group readily participates in condensation reactions to form Schiff bases and hydrazones, two classes of compounds well-documented for their broad spectrum of pharmacological effects, including antifungal properties.[3][4][5] The development of new antifungal agents is a critical area of research due to the increasing incidence of invasive fungal infections and the emergence of drug-resistant fungal pathogens.

Synthesis of Antifungal Derivatives

The primary route for developing antifungal agents from this compound involves its reaction with primary amines to yield Schiff bases or with hydrazine derivatives to form hydrazones.

General Synthesis of Schiff Bases

Schiff bases are synthesized through the condensation reaction between an aldehyde or ketone and a primary amine. This reaction is typically carried out in an alcoholic solvent, often with acid catalysis.

Protocol 1: Synthesis of a Schiff Base Derivative

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of the desired primary amine in 20 mL of absolute ethanol.

  • Reaction: Slowly add the ethanolic solution of the primary amine to the stirred solution of this compound at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The solid product, if formed, can be collected by filtration. If no solid precipitates, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

General Synthesis of Hydrazones

Hydrazones are formed by the reaction of an aldehyde or ketone with a hydrazine derivative. Similar to Schiff base synthesis, this reaction is typically performed in an alcoholic solvent.

Protocol 2: Synthesis of a Hydrazone Derivative

  • Reactant Preparation: Dissolve 10 mmol of this compound in 50 mL of methanol in a round-bottom flask.

  • Reaction: Add an equimolar amount (10 mmol) of the selected hydrazide (e.g., isonicotinic hydrazide) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: After cooling, the precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum.

  • Purification: The crude hydrazone can be further purified by recrystallization.

  • Characterization: The structure of the final product should be confirmed by spectroscopic analysis.

Antifungal Activity Evaluation

The antifungal potential of the synthesized derivatives can be assessed using standardized in vitro susceptibility testing methods. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

Protocol 3: Broth Microdilution Antifungal Susceptibility Testing

  • Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) should be used.

  • Medium: Use RPMI-1640 medium buffered with MOPS for fungal susceptibility testing.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension adjusted to a 0.5 McFarland standard and then dilute it to the final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the growth medium to achieve a range of final concentrations.

  • Inoculation: Inoculate each well with the prepared fungal suspension. Include a positive control (fungi with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Quantitative Data Summary

The following table summarizes hypothetical MIC values for a series of synthesized derivatives against common fungal pathogens. This data is for illustrative purposes and actual values must be determined experimentally.

Compound IDDerivative TypeR-GroupC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)C. neoformans MIC (µg/mL)
SCD-01 Schiff Base4-Fluorophenyl16328
SCD-02 Schiff Base2,4-Dichlorophenyl8164
SCD-03 Schiff Base4-Nitrophenyl326416
HYD-01 HydrazoneIsonicotinoyl8168
HYD-02 HydrazoneBenzoyl163216
Fluconazole --1644
Amphotericin B --0.510.25

Mechanism of Action

While the precise mechanism of action for novel derivatives must be experimentally elucidated, several potential pathways for antifungal activity of related compounds have been proposed. These include disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis, and interference with cellular antioxidation processes.[8]

Diagrams of Potential Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Antifungal Evaluation cluster_mechanism Mechanism of Action Studies start 5-Chloro-2,4- dihydroxybenzaldehyde reaction Condensation Reaction (Reflux) start->reaction reagents Primary Amines or Hydrazine Derivatives reagents->reaction purification Purification (Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization mic_test Broth Microdilution Assay (MIC Determination) characterization->mic_test ergosterol Ergosterol Quantification mic_test->ergosterol membrane Membrane Permeability Assay mic_test->membrane ros ROS Production Measurement mic_test->ros fungal_strains Panel of Fungal Strains fungal_strains->mic_test

Caption: Experimental workflow for antifungal agent development.

proposed_mechanism cluster_membrane Cell Membrane Disruption cluster_ros Oxidative Stress Induction compound This compound Derivative ergosterol Ergosterol Biosynthesis Inhibition compound->ergosterol Inhibits ros_production Increased ROS Production compound->ros_production permeability Increased Membrane Permeability ergosterol->permeability leakage Leakage of Intracellular Components permeability->leakage cell_death Fungal Cell Death leakage->cell_death antioxidant_depletion Depletion of Cellular Antioxidants (e.g., GSH) ros_production->antioxidant_depletion oxidative_damage Oxidative Damage to Proteins, Lipids, DNA ros_production->oxidative_damage oxidative_damage->cell_death

Caption: Proposed antifungal mechanisms of action.

Conclusion

This compound serves as a valuable starting material for the synthesis of novel Schiff base and hydrazone derivatives with potential antifungal activities. The protocols outlined in these application notes provide a systematic approach for the synthesis, characterization, and biological evaluation of these compounds. Further investigation into their structure-activity relationships and mechanisms of action is warranted to develop potent and selective antifungal agents to combat the growing threat of fungal infections.

References

Application Notes and Protocols for 5-Chloro-2,4-dihydroxybenzaldehyde in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-dihydroxybenzaldehyde is a versatile halogenated phenolic aldehyde that serves as a crucial building block in the synthesis of a wide array of bioactive molecules. Its unique structural features, including a reactive aldehyde group and hydroxyl moieties, make it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in pharmaceutical research and development, with a focus on its application in the synthesis of Schiff bases and chalcones with potential antimicrobial and anti-inflammatory activities.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₇H₅ClO₃[1]
Molecular Weight 172.57 g/mol [1]
Appearance Off-white to pale yellow crystalline powder
Melting Point 198-202 °C
Solubility Soluble in ethanol, methanol, DMSO, and DMF
SMILES O=Cc1cc(Cl)c(O)cc1O[1]
InChI InChI=1S/C7H5ClO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H[1]

Applications in Pharmaceutical Development

This compound is a key intermediate in the synthesis of various heterocyclic compounds and other derivatives with significant pharmacological potential. Its derivatives have been investigated for a range of biological activities.

Antimicrobial Agents

Schiff base derivatives of this compound have demonstrated promising antimicrobial properties. The imine or azomethine group (-C=N-) in Schiff bases is a critical pharmacophore that contributes to their biological activity.

Quantitative Data: Antimicrobial Activity of a Related Schiff Base

While specific MIC values for this compound derivatives are not extensively reported, a study on Schiff bases derived from the closely related 5-chloro-salicylaldehyde provides valuable insights. One of the synthesized compounds, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, exhibited significant antimicrobial activity.[2][3]

MicroorganismMIC (µg/mL)
Bacillus subtilis45.2
Escherichia coli1.6
Pseudomonas fluorescence2.8
Staphylococcus aureus3.4
Aspergillus niger47.5

Note: This data is for a derivative of 5-chloro-salicylaldehyde and serves as a reference for the potential of similar compounds derived from this compound.

Anti-inflammatory Agents

Phenolic compounds, including benzaldehyde derivatives, are known to possess anti-inflammatory properties. They can modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] Derivatives of this compound are being explored for their potential to inhibit the production of pro-inflammatory mediators.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted aniline)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask with stirring.

  • In a separate beaker, dissolve 1 equivalent of the primary amine in absolute ethanol.

  • Slowly add the amine solution to the aldehyde solution at room temperature with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure crystals.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Reactant1 5-Chloro-2,4- dihydroxybenzaldehyde Reflux Reflux (2-4h) Reactant1->Reflux Reactant2 Primary Amine Reactant2->Reflux Solvent Ethanol Solvent->Reflux Catalyst Glacial Acetic Acid Catalyst->Reflux Filtration Filtration Reflux->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Schiff Base Product Recrystallization->Product

Figure 1: Workflow for the synthesis of Schiff base derivatives.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a specific microorganism.

Materials:

  • Synthesized Schiff base derivative

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer (optional, for OD reading)

  • Dimethyl sulfoxide (DMSO) for stock solution

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Assay_Workflow cluster_preparation Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading Stock Compound Stock Solution (DMSO) Dilution Serial Dilutions in 96-well plate Stock->Dilution Addition Add Inoculum to wells Dilution->Addition Inoculum Standardized Microbial Inoculum Inoculum->Addition Incubate Incubate at 37°C for 18-24h Addition->Incubate Read Determine MIC (Visual/OD) Incubate->Read Result MIC Value Read->Result

Figure 2: Workflow for antimicrobial susceptibility testing.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol assesses the potential anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Test compound

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

  • A parallel MTT assay should be performed to assess cell viability and rule out cytotoxicity-mediated effects.

Potential Signaling Pathways

Derivatives of benzaldehydes have been shown to exert their anti-inflammatory effects by modulating key signaling pathways.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory Transcription Compound Benzaldehyde Derivative Compound->MAPK inhibits Compound->IKK inhibits

Figure 3: Potential anti-inflammatory signaling pathway modulation.

Conclusion

This compound is a valuable and versatile scaffold for the development of new pharmaceutical agents. Its derivatives, particularly Schiff bases and chalcones, have shown significant potential as antimicrobial and anti-inflammatory compounds. The provided protocols offer a foundational framework for the synthesis and evaluation of novel derivatives, paving the way for further research and drug discovery efforts in this area.

References

Application Notes and Protocols for Enzyme Inhibition Assays with Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde derivatives represent a versatile class of organic compounds that have garnered significant interest in pharmacology and drug discovery due to their potential as enzyme inhibitors. Their diverse substitution patterns allow for fine-tuning of their inhibitory activity and selectivity against a wide range of enzymatic targets. These compounds have been investigated for their roles in modulating the activity of enzymes implicated in various pathological conditions, including neurodegenerative diseases, hyperpigmentation, gout, and cancer.

This document provides detailed protocols for in vitro enzyme inhibition assays targeting several key enzymes known to be inhibited by benzaldehyde derivatives: Tyrosinase, Xanthine Oxidase, Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase), and Aldehyde Dehydrogenase (ALDH1A3). The provided methodologies are based on established spectrophotometric and fluorometric techniques, suitable for screening and characterization of novel benzaldehyde-based inhibitors.

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the development of skin whitening agents and treatments for hyperpigmentation disorders.[1][2][3] Benzaldehyde derivatives have been identified as effective tyrosinase inhibitors.[1][4]

Data Presentation: Tyrosinase Inhibitory Activity
Compound IDDerivative StructureSubstrateIC50 (µM)Reference
Kojic Acid (Standard)-L-tyrosine27.41[5]
Kojic Acid (Standard)-L-DOPA24.09[5]
Compound 1 4-methoxybenzylideneL-tyrosine36.95[5]
Compound 1 4-methoxybenzylideneL-DOPA58.43[5]
Compound 3 3,4-dimethoxybenzylideneL-tyrosine28.72[5]
Compound 3 3,4-dimethoxybenzylideneL-DOPA163.60[5]
Compound 10 2,4-dihydroxybenzylideneL-tyrosine1.60[5]
Compound 10 2,4-dihydroxybenzylideneL-DOPA2.86[5]
Compound 15 3-bromo-4-hydroxybenzylideneL-tyrosine18.09[5]
Compound 15 3-bromo-4-hydroxybenzylideneL-DOPA6.92[5]
2,4-dihydroxybenzaldehyde-L-DOPA-[2]
3,4-dihydroxybenzaldehyde-L-DOPA-[2]
4-dimethylaminobenzaldehyde-L-DOPA-[2]
Experimental Protocol: Tyrosinase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and published research.[1][3][4] It measures the oxidation of a substrate (e.g., L-DOPA) by tyrosinase, which produces a chromophore that can be detected spectrophotometrically.

Materials:

  • Tyrosinase (from mushroom, lyophilized)

  • Tyrosinase Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 6.8)

  • Tyrosinase Substrate (e.g., L-DOPA)

  • Test Compounds (Benzaldehyde derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Inhibitor Control (e.g., Kojic Acid)

  • 96-well clear flat-bottom plate

  • Microplate reader

Reagent Preparation:

  • Tyrosinase Stock Solution: Dissolve lyophilized tyrosinase in Tyrosinase Assay Buffer to a desired concentration (e.g., 500 units/mL). Aliquot and store at -20°C.[1]

  • Tyrosinase Working Solution: Dilute the Tyrosinase Stock Solution with Tyrosinase Assay Buffer to the final concentration required for the assay (e.g., 20 units/mL). Prepare fresh and keep on ice.

  • Substrate Solution: Prepare a stock solution of L-DOPA (e.g., 20 mM) in Tyrosinase Assay Buffer.

  • Test Compound Solutions: Prepare a series of dilutions of the benzaldehyde derivatives in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (e.g., < 2%) to avoid enzyme inactivation.

Assay Procedure:

  • Add 20 µL of the test compound solution, inhibitor control, or assay buffer (for the enzyme control) to the wells of a 96-well plate.[4]

  • Add 50 µL of the Tyrosinase Working Solution to each well.

  • Mix and incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[3][4]

  • Initiate the reaction by adding 30 µL of the L-DOPA substrate solution to each well.[4]

  • Immediately measure the absorbance at 510 nm in kinetic mode for 30-60 minutes.[4]

Data Analysis:

  • Calculate the rate of reaction (slope) from the linear range of the absorbance vs. time plot.

  • The percent inhibition is calculated using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]

Visualization: Tyrosinase Inhibition Assay Workflow

G Tyrosinase Inhibition Assay Workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate Add Inhibitor/Control to 96-well Plate prep->plate enzyme Add Tyrosinase Enzyme plate->enzyme incubate Incubate for 10 min at 25°C enzyme->incubate substrate Add L-DOPA Substrate incubate->substrate read Measure Absorbance at 510 nm (Kinetic) substrate->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for the colorimetric tyrosinase inhibition assay.

Xanthine Oxidase Inhibition Assay

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Benzaldehyde derivatives have been explored as XO inhibitors.[6][7][8][9]

Data Presentation: Xanthine Oxidase Inhibitory Activity
Compound IDDerivative StructureIC50 (µM)Inhibition TypeReference
Allopurinol (Standard)-13.03-[7]
p-coumaric aldehyde--Mixed-type[6]
p-hydroxybenzaldehyde--Mixed-type[6]
Compound 3 (E)‐2‐(3,4‐dihydroxy‐5‐nitrobenzylidene)‐N‐phenylhydrazine‐1‐carbothioamide0.0437-[7]
Compound 11 Thiazole‐5‐carboxylic acid derivative0.45Mixed-type[7]
Compound 34 3‐phenylcoumarin derivative0.091Mixed-type[7]
Compound 65 3,5‐diaryl‐4,5‐dihydro‐1H‐pyrazole carbaldehyde9.32-[7]
Compound 66 3,5‐diaryl‐4,5‐dihydro‐1H‐pyrazole carbaldehyde10.03-[7]
Experimental Protocol: Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol measures the XO-catalyzed formation of uric acid from xanthine, which can be monitored by the increase in absorbance at 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Xanthine solution

  • Test Compounds (Benzaldehyde derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Allopurinol (Standard Inhibitor)

  • 96-well UV-transparent plate

  • Microplate reader with UV capabilities

Reagent Preparation:

  • XO Stock Solution: Prepare a stock solution of XO in phosphate buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 10 minutes.

  • Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer. The final concentration in the assay is typically around 50-100 µM.

  • Test Compound Solutions: Prepare serial dilutions of the benzaldehyde derivatives in the assay buffer.

Assay Procedure:

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of the XO solution.

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding 100 µL of the xanthine solution.

  • Immediately measure the increase in absorbance at 295 nm for 10-20 minutes at 1-minute intervals.

Data Analysis:

  • Determine the reaction rate from the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition as described for the tyrosinase assay.

  • Determine the IC50 value from the dose-response curve.

  • To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies can be performed by measuring the reaction rates at various concentrations of both the substrate and the inhibitor. The data can then be analyzed using Lineweaver-Burk plots.[10][11]

Visualization: Purine Metabolism and XO Inhibition

G Purine Metabolism and XO Inhibition Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor Benzaldehyde Derivatives Inhibitor->XO1 Inhibitor->XO2 G ALDH1A3 Signaling and Inhibition Retinaldehyde Retinaldehyde ALDH1A3 ALDH1A3 Retinaldehyde->ALDH1A3 RetinoicAcid Retinoic Acid CellFunctions Cell Differentiation, Proliferation, Apoptosis RetinoicAcid->CellFunctions ALDH1A3->RetinoicAcid Inhibitor Benzyloxybenzaldehyde Derivatives Inhibitor->ALDH1A3

References

Application Notes and Protocols for the Regioselective Alkylation of 2,4-Dihydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The regioselective alkylation of 2,4-dihydroxybenzaldehyde is a critical transformation in organic synthesis, yielding 4-alkoxy-2-hydroxybenzaldehydes. These products are valuable intermediates and key building blocks for a diverse range of compounds with applications in medicinal chemistry, materials science, and fine chemical synthesis.[1] They are integral to the synthesis of therapeutics for diseases such as cancer, bacterial infections, and Alzheimer's disease.[1][2]

The primary challenge in this synthesis is achieving selective alkylation at the hydroxyl group at the 4-position over the hydroxyl group at the 2-position. The regioselectivity is governed by the inherent differences in the properties of the two hydroxyl groups. The 4-hydroxyl group is more acidic and sterically accessible. In contrast, the 2-hydroxyl group participates in a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl group, which diminishes its nucleophilicity.[1][3] This application note provides a comparative analysis of various methodologies and detailed protocols for achieving high regioselectivity in this synthesis.

Factors Influencing Regioselectivity

The selective alkylation of the 4-hydroxyl group is primarily influenced by the choice of base, solvent, and reaction temperature. A judicious selection of these parameters is essential to maximize the yield of the desired 4-O-alkylated product while minimizing the formation of the 2-O-alkylated and 2,4-di-O-alkylated byproducts.

Factors Reagents Reactants & Conditions Base Base Reagents->Base Solvent Solvent Reagents->Solvent AlkylatingAgent Alkylating Agent Reagents->AlkylatingAgent Temperature Temperature Reagents->Temperature Regioselectivity Regioselectivity (4-O vs. 2-O) Base->Regioselectivity Yield Product Yield Base->Yield Byproducts Byproduct Formation (Di-alkylation) Base->Byproducts Solvent->Regioselectivity Solvent->Yield AlkylatingAgent->Yield Temperature->Regioselectivity Temperature->Yield Temperature->Byproducts Outcomes Reaction Outcomes Regioselectivity->Outcomes Yield->Outcomes Byproducts->Outcomes

Caption: Key factors influencing the regioselective alkylation of 2,4-dihydroxybenzaldehyde.

Reaction Mechanism and Pathway

The synthesis of 4-alkoxy-2-hydroxybenzaldehydes from 2,4-dihydroxybenzaldehyde typically proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. The process begins with the deprotonation of the more acidic 4-hydroxyl group by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of an alkyl halide, leading to the formation of the desired ether and a salt byproduct.

Mechanism Start 2,4-Dihydroxybenzaldehyde Deprotonation Deprotonation at 4-OH Start->Deprotonation Base Base Base->Deprotonation Phenoxide 4-Oxo-phenoxide intermediate Deprotonation->Phenoxide More acidic proton SN2 SN2 Attack Phenoxide->SN2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2 Product 4-Alkoxy-2-hydroxybenzaldehyde SN2->Product

Caption: General reaction pathway for the regioselective 4-O-alkylation.

Comparative Data of Synthetic Protocols

The choice of base and solvent significantly impacts the efficiency, regioselectivity, and reaction time. Below is a summary of various reported conditions for the regioselective alkylation of 2,4-dihydroxybenzaldehyde.

BaseAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Advantages & Disadvantages
Cesium Bicarbonate (CsHCO₃)Alkyl BromideAcetonitrile804-6Up to 95Adv: High yield, excellent regioselectivity, short reaction time.[1][2][4]
Potassium Carbonate (K₂CO₃)Benzyl BromideAcetoneRoom Temp.72ModerateDisadv: Very long reaction time, moderate yield.[1]
Potassium Fluoride (KF)Benzyl ChlorideAcetonitrileReflux24>70Adv: Good yield for large-scale synthesis. Disadv: Long reaction time.[1][5]
Sodium Bicarbonate (NaHCO₃)Benzyl ChlorideAcetonitrileReflux-68-70 (isolated)Adv: Good conversion.[6]

Experimental Protocols

This section provides detailed protocols for the regioselective 4-O-alkylation of 2,4-dihydroxybenzaldehyde.

Protocol 1: Cesium Bicarbonate Mediated Regioselective Alkylation

This method is highly recommended for its high yield, excellent regioselectivity, and relatively short reaction time.[2][4][7]

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Alkyl halide (e.g., benzyl bromide, ethyl bromide)

  • Cesium bicarbonate (CsHCO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in anhydrous acetonitrile, add cesium bicarbonate (1.5 eq.).

  • Add the alkyl halide (1.1 - 1.5 eq.) to the reaction mixture.

  • Heat the mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, MS, etc.

Protocol 2: Potassium Fluoride Mediated Regioselective Alkylation

This protocol offers a cost-effective alternative, particularly for large-scale synthesis, though it requires a longer reaction time.[1][5]

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Alkyl chloride (e.g., benzyl chloride)

  • Anhydrous potassium fluoride (KF)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser and drying tube

  • Standard glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a suspension of anhydrous potassium fluoride (2.0 eq.) in anhydrous acetonitrile, add 2,4-dihydroxybenzaldehyde (1.0 eq.).

  • Add the alkyl chloride (1.1 - 1.5 eq.) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetonitrile.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Characterize the final product.

Experimental Workflow

The general workflow for the synthesis, workup, and purification is consistent across most protocols, with the main variables being the reagents and reaction conditions.

Workflow Start Start ReactionSetup Reaction Setup: - 2,4-Dihydroxybenzaldehyde - Base - Solvent - Alkylating Agent Start->ReactionSetup Reaction Reaction: - Heating & Stirring - Monitor by TLC ReactionSetup->Reaction Workup Workup: - Cooling - Filtration - Concentration Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Direct Chlorination: This approach involves the electrophilic chlorination of 2,4-dihydroxybenzaldehyde using a suitable chlorinating agent.

  • Formylation of 4-Chlororesorcinol: This method introduces the aldehyde group onto the 4-chlororesorcinol backbone using various formylation reactions.

Q2: Which synthetic route generally provides a higher yield?

A2: Under optimized conditions, the direct chlorination of 2,4-dihydroxybenzaldehyde using sulfuryl chloride has been reported to achieve yields of 70-85%.[1] Formylation methods, such as the Vilsmeier-Haack reaction, are known to be high-yielding for similar substrates (65-75% for resorcinol), suggesting this can also be an efficient route.[2]

Q3: What are the most common impurities I might encounter?

A3: The impurity profile depends on the chosen synthetic route.

  • For Direct Chlorination: Unreacted 2,4-dihydroxybenzaldehyde and potentially di-chlorinated byproducts are the most likely impurities.

  • For Formylation of 4-Chlororesorcinol: Common impurities include unreacted 4-chlororesorcinol and potentially isomeric aldehydes, although the directing effects of the hydroxyl groups on 4-chlororesorcinol strongly favor the desired product. In some formylation reactions, polymeric resinous materials can also form as byproducts.[3]

Q4: What are the recommended purification methods for this compound?

A4: The most common and effective purification technique is column chromatography on silica gel. A gradient elution using a mixture of petroleum ether and ethyl acetate is typically employed.[4] For achieving very high purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) can be utilized.

Troubleshooting Guides

Route 1: Direct Chlorination of 2,4-dihydroxybenzaldehyde

Issue 1: Low Yield of this compound

  • Possible Cause 1: Suboptimal Reaction Temperature.

    • Recommendation: The reaction temperature is a critical parameter. For chlorination with sulfuryl chloride, the optimal temperature range is between 0°C and 25°C.[1] Temperatures that are too low can lead to impractically slow reaction rates, while higher temperatures (above 40°C) can increase the formation of side products and decomposition.[1]

  • Possible Cause 2: Inefficient Chlorinating Agent.

    • Recommendation: Sulfuryl chloride (SO₂Cl₂) is a highly effective reagent for this transformation, often providing superior yields and selectivity compared to other chlorinating agents.[1] If you are using other reagents and experiencing low yields, consider switching to sulfuryl chloride.

  • Possible Cause 3: Moisture in the Reaction.

    • Recommendation: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the hydrolysis of the chlorinating agent and other unwanted side reactions.

Issue 2: Presence of Multiple Products in TLC/HPLC Analysis

  • Possible Cause 1: Over-chlorination.

    • Recommendation: The formation of di-chlorinated byproducts can occur if an excess of the chlorinating agent is used or if the reaction is allowed to proceed for too long. Carefully control the stoichiometry of the chlorinating agent (typically 1.1 to 1.2 equivalents). Monitor the reaction progress by TLC or HPLC and quench the reaction once the starting material is consumed.

  • Possible Cause 2: Incomplete Reaction.

    • Recommendation: A significant amount of unreacted starting material may be present. Ensure the reaction is stirred efficiently and run for a sufficient amount of time. A slight excess of the chlorinating agent may be necessary to drive the reaction to completion.

Route 2: Formylation of 4-Chlororesorcinol

Issue 1: Low Yield of this compound

  • Possible Cause 1: Inefficient Formylation Method.

    • Recommendation: The choice of formylation reaction is crucial. The Vilsmeier-Haack reaction is generally a high-yielding method for the formylation of electron-rich phenols like resorcinol and its derivatives.[2][5] If you are using other methods like the Reimer-Tiemann or Gattermann reactions, which are known for more moderate yields, consider switching to the Vilsmeier-Haack protocol.

  • Possible Cause 2: Poor Temperature Control (Vilsmeier-Haack Reaction).

    • Recommendation: The formation of the Vilsmeier reagent and the subsequent addition of the phenolic substrate should be carried out at low temperatures (e.g., -15°C to 0°C) to minimize side reactions.[5][6]

  • Possible Cause 3: Incomplete Hydrolysis of the Intermediate.

    • Recommendation: In the Vilsmeier-Haack and Gattermann reactions, an intermediate iminium or aldimine salt is formed, which must be hydrolyzed to yield the final aldehyde. Ensure that the hydrolysis step (typically by heating with water) is carried out to completion.[6]

Issue 2: Formation of a Resinous/Polymeric Byproduct

  • Possible Cause 1: Inappropriate Reaction Conditions.

    • Recommendation: Phenol-formaldehyde resin formation can occur, especially under harsh acidic or basic conditions with an excess of the formylating agent.[3] To minimize this, carefully control the stoichiometry of the reagents and maintain the lowest effective reaction temperature.[3]

  • Possible Cause 2: Prolonged Reaction Time.

    • Recommendation: Minimize the reaction time to what is necessary for the completion of the desired formylation. Extended reaction times can promote polymerization.[3]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and Related Compounds

Synthetic RouteStarting MaterialKey ReagentsReported YieldReference
Direct Chlorination2,4-dihydroxybenzaldehydeSulfuryl Chloride (SO₂Cl₂)70-85% (optimized)[1]
Direct Chlorination2,4-dihydroxybenzaldehydeSulfuryl Chloride (SO₂Cl₂)47%[4]
Vilsmeier-HaackResorcinolPOCl₃, DMF65-75%[2]
Vilsmeier-HaackResorcinolOxalyl chloride, DMF69-70%[5]
Reimer-TiemannResorcinolChloroform, NaOHModerate[7][8]
GattermannResorcinolHCN, HCl, AlCl₃Moderate[6][9]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Direct Chlorination

This protocol is based on the optimized chlorination of 2,4-dihydroxybenzaldehyde using sulfuryl chloride.

Materials:

  • 2,4-dihydroxybenzaldehyde

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous diethyl ether (Et₂O) or other suitable anhydrous solvent

  • Argon or Nitrogen gas

  • Ice-water bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere of argon or nitrogen.

  • Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add sulfuryl chloride (1.1-1.2 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains between 0°C and 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 30-60 minutes. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-chilled water or brine to quench the reaction.

  • Separate the organic layer. Wash the organic layer sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford this compound as a solid.

Protocol 2: Synthesis of this compound via Vilsmeier-Haack Formylation

This protocol is adapted from high-yield procedures for the formylation of resorcinol.

Materials:

  • 4-Chlororesorcinol

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous acetonitrile

  • Argon or Nitrogen gas

  • Ice-salt bath

  • Standard laboratory glassware

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF (3.0 eq) to anhydrous acetonitrile. Cool the solution to 0°C. Add phosphorus oxychloride (1.1 eq) dropwise, keeping the temperature below 10°C. Stir the mixture at this temperature for 30 minutes.

  • Formylation: Cool the prepared Vilsmeier reagent to approximately -15°C. In a separate flask, dissolve 4-chlororesorcinol (1.0 eq) in anhydrous acetonitrile. Add this solution dropwise to the cold Vilsmeier reagent over 1-2 hours, ensuring the internal temperature does not rise above -10°C.

  • Reaction Completion: After the addition, stir the reaction mixture at -15°C for an additional 2 hours, then allow it to warm to room temperature and stir for another hour.

  • Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Heat the aqueous mixture to 50-60°C for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.

  • Product Isolation: Cool the aqueous solution in an ice bath. The product, this compound, should precipitate as a solid.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • If necessary, recrystallize the product from hot water or purify further by column chromatography as described in Protocol 1.

Visualizations

Troubleshooting_Low_Yield_Chlorination start Low Yield in Direct Chlorination q1 Check Reaction Temperature start->q1 q2 Review Chlorinating Agent q1->q2 Temp. OK sol1 Maintain temperature between 0°C and 25°C. q1->sol1 Temp. outside 0-25°C range q3 Check for Moisture q2->q3 Using SO₂Cl₂ sol2 Use Sulfuryl Chloride (SO₂Cl₂) for better yield and selectivity. q2->sol2 Using other agents sol3 Use anhydrous solvents and inert atmosphere. q3->sol3 Yes

Caption: Troubleshooting workflow for low yield in direct chlorination.

Synthetic_Routes_Overview product This compound sm1 2,4-dihydroxybenzaldehyde route1 Direct Chlorination (e.g., SO₂Cl₂) sm1->route1 sm2 4-Chlororesorcinol route2 Formylation (e.g., Vilsmeier-Haack) sm2->route2 route1->product route2->product Troubleshooting_Formylation_Issues start Problem in Formylation q1 Issue Type? start->q1 low_yield Low Yield q1->low_yield Low Yield resin Resin/Polymer Formation q1->resin Resin q_yield Which Method? low_yield->q_yield q_resin Check Conditions resin->q_resin sol_yield1 Switch to high-yield method like Vilsmeier-Haack. q_yield->sol_yield1 Reimer-Tiemann or Gattermann sol_yield2 Maintain low temperature (-15°C to 0°C) during reagent addition. q_yield->sol_yield2 Vilsmeier-Haack sol_resin1 Control stoichiometry and use lowest effective temp. q_resin->sol_resin1 Harsh Conditions sol_resin2 Minimize reaction time. q_resin->sol_resin2 Long Reaction Time

References

preventing oxidation and discoloration in dihydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dihydroxybenzaldehyde Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dihydroxybenzaldehyde isomers, with a focus on preventing oxidation and discoloration.

Troubleshooting Guides and FAQs

This section provides answers to specific issues you may encounter during your experiments.

Issue 1: Product Discoloration (Pink, Red, or Brown Product)

Q1: My final dihydroxybenzaldehyde product has a pink, red, or brown tint. What is the cause of this discoloration?

A1: The discoloration of dihydroxybenzaldehydes is most commonly caused by the oxidation of the phenolic hydroxyl groups.[1] Both the starting material (e.g., resorcinol) and the dihydroxybenzaldehyde product are susceptible to oxidation, especially when exposed to air (oxygen) and light.[1] This oxidation process leads to the formation of highly colored quinone-type compounds and polymeric byproducts.[1]

Q2: How can I prevent or minimize discoloration during the synthesis?

A2: Preventing discoloration requires minimizing the exposure of the reaction mixture and the final product to oxygen and light. Key preventative measures include:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidation.[1]

  • Temperature Control: For syntheses like the Vilsmeier-Haack reaction, maintaining low temperatures (e.g., -15°C to 10°C) during the addition of the phenolic starting material can help prevent side reactions that lead to colored impurities.[1]

  • High-Purity Reagents: Using high-purity, colorless starting materials is crucial, as any oxidized impurities in the initial reagents will be carried through to the final product.[1]

  • Use of Antioxidants: For storage of the final product, especially in solution, consider adding antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).

Q3: My dihydroxybenzaldehyde is already discolored. How can I purify it to remove the color?

A3: Several methods can be employed to remove colored impurities from the final product:

  • Recrystallization: This is a standard technique for purifying solid compounds. Recrystallization from hot water or a suitable organic solvent can effectively remove colored impurities.

  • Activated Carbon Treatment: Activated carbon is effective at adsorbing colored organic impurities.[1] The crude product is dissolved in a suitable solvent, treated with activated carbon, and then filtered.

  • Sodium Bisulfite Washing: This chemical method involves the formation of a water-soluble bisulfite adduct with the aldehyde.[1][2] This allows for the separation of the aldehyde from non-aldehydic, colored impurities. The aldehyde can then be regenerated by treatment with a base.[3]

Issue 2: Low Product Yield

Q1: I am experiencing a lower than expected yield in my dihydroxybenzaldehyde synthesis. What are the common causes?

A1: Low yields can arise from several factors depending on the synthetic method used:

  • Vilsmeier-Haack Reaction: While generally high-yielding (65-75%), poor temperature control can lead to side reactions.[4] Incomplete hydrolysis of the intermediate iminium salt can also reduce the final product yield.[4]

  • Reimer-Tiemann Reaction: This reaction is known for moderate yields due to a lack of regioselectivity, often producing a mixture of isomers (e.g., 2,4- and 2,6-dihydroxybenzaldehyde).[4] The harsh basic conditions can also cause decomposition of the product.[4]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing, especially in heterogeneous reaction mixtures, can lead to incomplete conversion of the starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Product Loss During Work-up: Dihydroxybenzaldehydes are polar compounds and can have some solubility in water. During aqueous work-up, product may be lost to the aqueous phase. Multiple extractions with an organic solvent are recommended.

Issue 3: Presence of Impurities and Side Products

Q1: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products?

A1: The nature of the impurities will depend on the synthesis method:

  • Isomeric Byproducts: The most common impurity when using starting materials like resorcinol is the formation of regioisomers. For example, in the synthesis of 2,4-dihydroxybenzaldehyde, the 2,6-dihydroxybenzaldehyde isomer is a common side product, particularly in the Reimer-Tiemann and Duff reactions.[4]

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting phenol in the final product.[4]

  • Polymeric Materials: Under harsh reaction conditions or upon prolonged exposure to air, phenolic compounds can polymerize to form tar-like substances, which can complicate purification.

Q2: How can I effectively separate the desired dihydroxybenzaldehyde from its isomers and other impurities?

A2: Column chromatography is the most common and effective method for separating dihydroxybenzaldehyde isomers.[4] A silica gel column with a gradient elution, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can provide good separation.[4]

Data Presentation: Comparison of Purification Methods

The following table provides a qualitative comparison of common purification methods for discolored dihydroxybenzaldehyde. The actual yield and purity will depend on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Yield RangeAchievable PurityAdvantagesDisadvantages
Recrystallization 60-85%>98.5%Simple, scalable, and cost-effective for large quantities.Potential for significant product loss in the mother liquor; may not remove all impurities effectively.
Column Chromatography 70-90%>99%Highly effective for separating isomers and a wide range of impurities.Time-consuming, requires large volumes of solvent, and is less practical for large-scale purification.[5]
Activated Carbon Treatment 85-95%VariableExcellent for color removal.Can adsorb the desired product, leading to some yield loss; may not remove non-colored impurities.[1]
Sodium Bisulfite Washing >90%HighHighly selective for aldehydes, providing good separation from non-aldehydic impurities.Requires an additional step to regenerate the aldehyde and involves handling of SO₂ gas.[1]

Experimental Protocols

Protocol 1: Decolorization of Dihydroxybenzaldehyde using Activated Carbon

This protocol provides a general procedure for removing colored impurities from a synthesized dihydroxybenzaldehyde.

  • Dissolution: Dissolve the crude, colored dihydroxybenzaldehyde in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or a water/ethanol mixture).

  • Addition of Activated Carbon: To the hot solution, add activated carbon (typically 1-5% by weight of the crude product). The optimal amount may need to be determined experimentally.

  • Heating and Stirring: Heat the mixture at a gentle reflux with stirring for 15-30 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified dihydroxybenzaldehyde.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification of Dihydroxybenzaldehyde via Sodium Bisulfite Adduct Formation

This protocol is for the purification of an aldehyde from non-aldehydic impurities.

  • Adduct Formation: Dissolve the crude dihydroxybenzaldehyde in a suitable solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct may precipitate as a white solid.

  • Isolation of the Adduct: If a precipitate forms, collect it by filtration and wash with a small amount of cold ethanol and then ether. If no precipitate forms, extract the aqueous layer to separate the water-soluble adduct from organic-soluble impurities.

  • Regeneration of the Aldehyde: Suspend the bisulfite adduct in water. Add a saturated sodium carbonate or sodium hydroxide solution dropwise with stirring until the solution is basic. The aldehyde will be liberated from the adduct.

  • Extraction and Isolation: Extract the regenerated dihydroxybenzaldehyde with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Oxidation Pathway of Dihydroxybenzaldehyde

The following diagram illustrates the general oxidation pathway of a dihydroxybenzaldehyde to a colored quinone product.

Oxidation_Pathway dihydroxybenzaldehyde Dihydroxybenzaldehyde semiquinone Semiquinone Radical dihydroxybenzaldehyde->semiquinone Oxidation (e.g., O2) quinone Ortho-Quinone (Colored) semiquinone->quinone Further Oxidation polymerization Polymerization (Colored Byproducts) quinone->polymerization Self-condensation/ Reaction with other nucleophiles Synthesis_Workflow start Starting Materials (e.g., Resorcinol) synthesis Synthesis (e.g., Vilsmeier-Haack) - Inert Atmosphere - Low Temperature start->synthesis workup Aqueous Work-up & Extraction synthesis->workup crude_product Crude Dihydroxybenzaldehyde (Potentially Colored) workup->crude_product purification Purification - Recrystallization - Activated Carbon - Column Chromatography crude_product->purification pure_product Pure Dihydroxybenzaldehyde purification->pure_product Troubleshooting_Discoloration start Discolored Product? check_synthesis Review Synthesis Conditions: - Inert Atmosphere? - Temperature Control? - Reagent Purity? start->check_synthesis Yes end Pure, Colorless Product start->end No purify Select Purification Method: - Recrystallization - Activated Carbon - Column Chromatography check_synthesis->purify check_storage Review Storage Conditions: - Exposed to Air/Light? check_storage->purify purify->end

References

Technical Support Center: Purification of 2,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of red contaminants from crude 2,4-dihydroxybenzaldehyde.

Troubleshooting Guide

The primary challenge in the synthesis of 2,4-dihydroxybenzaldehyde is the frequent appearance of a red or pink discoloration in the crude product. This coloration is typically due to the oxidation of the resorcinol starting material or the 2,4-dihydroxybenzaldehyde product itself.[1] Phenolic compounds, particularly those with multiple hydroxyl groups, are susceptible to oxidation in the presence of air and light, leading to the formation of highly colored quinone-type species or polymeric byproducts.[1]

Below is a troubleshooting guide to address the issue of this red contaminant.

ProblemPotential CauseRecommended Solution(s)
Crude 2,4-dihydroxybenzaldehyde is red, pink, or brown. Oxidation of resorcinol or the final product during synthesis.1. Prevention during synthesis: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1] Maintain low temperatures (-15°C to 10°C) during the addition of resorcinol in Vilsmeier-Haack synthesis to prevent side reactions.[1] Use high-purity, colorless resorcinol as the starting material.[1] 2. Post-synthesis purification: If the product is already colored, proceed with one of the purification methods detailed below (Recrystallization, Sodium Bisulfite Washing, or Activated Carbon Treatment).
Low yield after purification. Recrystallization: Significant loss of product in the mother liquor. Activated Carbon: Adsorption of the desired product onto the carbon surface.[1] Sodium Bisulfite Washing: Incomplete regeneration of the aldehyde from the bisulfite adduct.Recrystallization: Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated. Cool the solution slowly to maximize crystal formation. Activated Carbon: Use the minimum amount of activated carbon necessary for decolorization. Perform preliminary small-scale tests to determine the optimal carbon-to-product ratio. Sodium Bisulfite Washing: Ensure the complete regeneration of the aldehyde by adjusting the pH to be strongly basic (pH > 10) with a strong base like sodium hydroxide and allowing sufficient time for the reaction to reverse.
Color persists after purification. Recrystallization: The colored impurity has similar solubility to the product in the chosen solvent. Activated Carbon: Insufficient amount of activated carbon used or insufficient contact time. Sodium Bisulfite Washing: The colored impurity is also an aldehyde or ketone that forms a bisulfite adduct.Recrystallization: Try a different recrystallization solvent or a solvent mixture. Activated Carbon: Increase the amount of activated carbon or the treatment time. Ensure vigorous stirring to maximize surface contact. Sodium Bisulfite Washing: This method is selective for aldehydes and some ketones. If the impurity is also aldehydic, this method may not be effective. Consider using activated carbon treatment or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the identity of the red contaminant in crude 2,4-dihydroxybenzaldehyde?

A1: The red or pink color is primarily caused by the oxidation of the phenolic compounds present, namely the resorcinol starting material or the 2,4-dihydroxybenzaldehyde product itself.[1] This oxidation leads to the formation of quinone-type compounds or polymeric byproducts, which are intensely colored.[1]

Q2: How can I prevent the formation of the red contaminant during the synthesis?

A2: To minimize the formation of colored impurities, it is crucial to limit the exposure of the reaction mixture to atmospheric oxygen.[1] Key preventative measures include:

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidation.[1]

  • Temperature Control: In methods like the Vilsmeier-Haack synthesis, maintaining low temperatures (e.g., -15°C to 10°C) during the addition of resorcinol can help prevent side reactions.[1]

  • High-Purity Reagents: Using high-purity, colorless resorcinol is essential, as impurities in the starting material can be carried through to the final product.[1]

Q3: What are the main methods for removing the red contaminant from my product?

A3: There are three primary methods for the purification of crude 2,4-dihydroxybenzaldehyde:

  • Recrystallization: A common technique for purifying solid compounds.

  • Sodium Bisulfite Washing: A chemical method that selectively forms a water-soluble adduct with the aldehyde, allowing for separation from non-aldehydic impurities.[1]

  • Activated Carbon Treatment: An adsorption method that is effective in removing colored organic impurities.[1]

Q4: Which purification method is the most effective?

A4: The choice of method depends on the desired purity, yield, and the nature of the impurities. The following table provides a comparative summary. Please note that the quantitative data is representative and can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodPurity ImprovementTypical YieldKey AdvantagesKey Disadvantages
Recrystallization Good to Excellent60-80%Effective for removing a wide range of impurities.Can have significant product loss in the mother liquor.
Sodium Bisulfite Washing Excellent70-90%Highly selective for aldehydes, leading to high purity.[1]Requires an additional step to regenerate the aldehyde and may involve handling of SO₂.[1]
Activated Carbon Treatment Good (for color)80-95%Very effective for color removal.[1]May adsorb the desired product, leading to some yield loss; less effective for non-colored impurities.[1]

Experimental Protocols

Protocol 1: Recrystallization from Hot Water

This protocol describes the purification of crude 2,4-dihydroxybenzaldehyde by recrystallization from water.

Materials:

  • Crude 2,4-dihydroxybenzaldehyde

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 2,4-dihydroxybenzaldehyde in an Erlenmeyer flask.

  • Add a minimal amount of deionized water to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more water dropwise if necessary to achieve complete dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals under vacuum to obtain pure, colorless 2,4-dihydroxybenzaldehyde.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol details the purification of 2,4-dihydroxybenzaldehyde by forming a water-soluble bisulfite adduct.

Materials:

  • Crude 2,4-dihydroxybenzaldehyde

  • Methanol

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Deionized water

  • Immiscible organic solvent (e.g., ethyl acetate)

  • 50% Sodium hydroxide (NaOH) solution

  • Separatory funnel

Procedure:

  • Dissolve the crude 2,4-dihydroxybenzaldehyde in a minimal amount of methanol.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30-60 seconds. A precipitate of the adduct may form.

  • Add deionized water and an immiscible organic solvent (e.g., ethyl acetate) to the separatory funnel and shake again. The colored impurities will remain in the organic layer, while the bisulfite adduct of 2,4-dihydroxybenzaldehyde will be in the aqueous layer.

  • Separate the aqueous layer and transfer it to a clean flask.

  • To regenerate the aldehyde, add an equal volume of an organic solvent (e.g., ethyl acetate) to the aqueous layer in a separatory funnel.

  • Slowly add 50% NaOH solution dropwise while stirring until the pH of the aqueous layer is strongly basic (pH > 10).

  • Shake the funnel to extract the regenerated 2,4-dihydroxybenzaldehyde into the organic layer.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified product.

Protocol 3: Decolorization with Activated Carbon

This protocol describes the use of activated carbon to remove colored impurities from 2,4-dihydroxybenzaldehyde.

Materials:

  • Crude 2,4-dihydroxybenzaldehyde

  • Suitable solvent (e.g., ethanol or a water/ethanol mixture)

  • Powdered activated carbon

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirring

  • Celitem or filter paper

Procedure:

  • Dissolve the crude 2,4-dihydroxybenzaldehyde in a suitable solvent in an Erlenmeyer flask.

  • Add a small amount of powdered activated carbon (typically 1-5% by weight of the crude product).

  • Heat the mixture gently with stirring for 15-30 minutes. Avoid boiling vigorously if using a low-boiling solvent.

  • Hot filter the mixture through a pad of Celite® or fluted filter paper to remove the activated carbon.

  • Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the purified product.

  • Collect the crystals by vacuum filtration and dry them under vacuum.

Visualization

Troubleshooting Workflow for Red Contaminant Removal

The following diagram outlines a logical workflow for selecting a suitable purification method for crude 2,4-dihydroxybenzaldehyde contaminated with a red impurity.

G start Crude 2,4-dihydroxybenzaldehyde is Red/Pink purity_check Assess Purity Requirement start->purity_check high_purity High Purity Needed? purity_check->high_purity Evaluate Needs color_removal Primary Goal: Color Removal? high_purity->color_removal No bisulfite Sodium Bisulfite Washing high_purity->bisulfite Yes recrystallization Recrystallization color_removal->recrystallization No activated_carbon Activated Carbon Treatment color_removal->activated_carbon Yes end_product Pure 2,4-dihydroxybenzaldehyde recrystallization->end_product bisulfite->end_product activated_carbon->end_product

Caption: A decision-making workflow for the purification of crude 2,4-dihydroxybenzaldehyde.

References

Technical Support Center: Purification of 5-Chloro-2,4-dihydroxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-Chloro-2,4-dihydroxybenzaldehyde. It provides field-proven insights, a detailed experimental protocol, and a robust troubleshooting framework to address common challenges encountered during recrystallization, ensuring the attainment of high-purity material.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to remove impurities that may be present from its synthesis. The synthesis of this compound from 2,4-dihydroxybenzaldehyde can introduce unreacted starting materials, side-products, and colored oxidation species.[1][2] Recrystallization is a purification technique that leverages differences in solubility between the desired compound and impurities to isolate it in a highly pure, crystalline form.

Q2: What is the target melting point for pure this compound?

The accepted melting point for pure this compound is in the range of 163-164 °C .[1][3][4] A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of residual impurities.

Q3: My crude product has a pink or off-white color. What causes this and can recrystallization fix it?

The pinkish or off-white hue is common for dihydroxy-substituted phenolic compounds. This discoloration is typically caused by the oxidation of the phenol groups, leading to the formation of highly colored quinone-type impurities.[2] This can be exacerbated by exposure to air and light. A standard recrystallization can often remove these colored impurities as they may have different solubility profiles. For persistent color, a treatment with activated carbon during the recrystallization process is often effective.

Q4: How do I select an appropriate solvent for recrystallization?

The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or ice-bath temperatures.[5] Given the compound's structure—containing polar hydroxyl (-OH) and aldehyde (-CHO) groups—polar solvents are a logical starting point. The parent compound, 2,4-dihydroxybenzaldehyde, is moderately soluble in water and highly soluble in alcohols like ethanol.[6] Therefore, water, ethanol, or aqueous ethanol mixtures are excellent candidates for initial screening. Small-scale solubility tests are essential to determine the optimal solvent or solvent system for your specific batch of crude material.

Q5: Beyond melting point, what other methods can be used to assess purity?

While melting point is a rapid and effective assessment, purity should be confirmed by more definitive analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis (a purity of ≥99% is often achievable).[7] Thin-Layer Chromatography (TLC) can provide a quick qualitative check for the presence of impurities. Finally, ¹H NMR spectroscopy can confirm the chemical structure and identify any proton-bearing impurities.[1]

Section 2: Comprehensive Recrystallization Protocol

This protocol is designed as a self-validating system, with checkpoints to ensure optimal purification.

Step 1: Solvent Screening (Microscale)
  • Place ~20 mg of your crude this compound into three separate small test tubes.

  • To the tubes, add 0.5 mL of deionized water, ethanol, and a 50:50 water/ethanol mixture, respectively.

  • Observe solubility at room temperature. The ideal solvent will show poor solubility.

  • Gently heat the test tubes in a water bath. A good candidate solvent will fully dissolve the compound at or near its boiling point.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The optimal solvent will yield a high quantity of crystalline precipitate.

Step 2: Dissolution of the Crude Solid
  • Place the crude this compound into an Erlenmeyer flask (do not use a beaker, to minimize solvent evaporation).[8]

  • Add a magnetic stir bar or a boiling stick.

  • Add the chosen solvent dropwise from a Pasteur pipette while heating the flask on a hot plate with stirring.

  • Continue adding the minimum amount of hot solvent until the solid is just fully dissolved. Adding excess solvent will reduce your final yield.[5]

Step 3: Decolorization with Activated Carbon (Optional)
  • If the hot solution is colored, remove the flask from the heat source.

  • Add a very small amount of activated carbon (a micro-spatula tip is sufficient) to the slightly cooled solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.

  • Re-heat the mixture to boiling for 2-5 minutes. The carbon will adsorb the colored impurities.

Step 4: Hot Gravity Filtration
  • If activated carbon was used, or if there are any insoluble impurities, a hot filtration is necessary.

  • Place a short-stemmed funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask.

  • Quickly pour the hot solution through the filter paper. The goal is to prevent the desired compound from crystallizing prematurely in the funnel. Rinsing with a small amount of hot, fresh solvent may be necessary.

Step 5: Crystallization
  • Cover the flask containing the hot, clear filtrate with a watch glass.

  • Allow the flask to cool slowly and undisturbed to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals and to prevent the trapping of impurities.[9]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.

Step 6: Isolation and Washing
  • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[8]

  • Wash the crystals with a minimum amount of ice-cold solvent to rinse away any remaining soluble impurities on the crystal surfaces.

  • Continue to draw air through the crystals on the funnel for several minutes to help them dry.

Step 7: Drying and Characterization
  • Transfer the crystalline product to a pre-weighed watch glass.

  • Dry the crystals to a constant weight, either by air-drying or in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

  • Determine the final yield and measure the melting point.

Section 3: Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the recrystallization process.

Troubleshooting Workflow Diagram

G start Recrystallization Issue Detected issue1 No Crystals Form start->issue1 issue2 Compound 'Oils Out' start->issue2 issue3 Yield is Very Low start->issue3 issue4 Product is Still Colored start->issue4 cause1a Solution not supersaturated issue1->cause1a cause1b Supersaturation without nucleation issue1->cause1b cause2a Melting point < boiling point of solvent issue2->cause2a cause2b Cooling too rapid issue2->cause2b cause2c High impurity concentration issue2->cause2c cause3a Too much solvent used issue3->cause3a cause3b Premature filtration issue3->cause3b cause3c Incomplete crystallization issue3->cause3c cause4a Inefficient removal of colored impurities issue4->cause4a cause4b Compound degradation issue4->cause4b sol1a Boil off some solvent cause1a->sol1a sol1b Scratch flask / Add seed crystal cause1b->sol1b sol_group2 Solutions for Oiling Out cause2a->sol_group2 cause2b->sol_group2 cause2c->sol_group2 sol_group3 Solutions for Low Yield cause3a->sol_group3 cause3b->sol_group3 cause3c->sol_group3 sol_group4 Solution for Colored Product cause4a->sol_group4 cause4b->sol_group4 sol2a Reheat, add more solvent, cool slowly sol2b Choose a lower-boiling point solvent sol2c Pre-purify by another method sol_group2:f0->sol2a 1 sol_group2:f1->sol2b 2 sol_group2:f2->sol2c 3 sol3a Concentrate mother liquor sol3b Ensure solution is fully cooled sol_group3:f0->sol3a 1 sol_group3:f1->sol3b 2 sol4a Repeat recrystallization with activated carbon sol_group4:f0->sol4a

Caption: A decision tree for troubleshooting common recrystallization problems.

Detailed Q&A Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
1. No crystals form upon cooling. The solution is not sufficiently supersaturated, or nucleation has not been initiated.[5][9]Induce Crystallization:Scratch: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. This creates nucleation sites.[5] • Seed: Add a single, tiny crystal of the crude starting material ("seed crystal").[9] • Concentrate: If the solution is clear, too much solvent may have been used. Gently heat the solution to boil off a portion of the solvent and attempt to cool again.[10] • Cool Further: Ensure the solution is cooled in an ice-salt or dry ice/acetone bath for a lower temperature.
2. The compound "oils out" as a liquid instead of forming solid crystals. 1. The compound's melting point (163-164 °C) is higher than the boiling point of most common solvents, but a high concentration of impurities can depress the melting point significantly, causing it to liquefy.[10] 2. The solution is cooling too quickly.Modify the Cooling Process: • Reheat the solution until the oil redissolves completely. • Add a small amount of additional solvent to decrease the saturation level slightly. • Allow the solution to cool much more slowly. Insulating the flask with paper towels can help.[9] • If the problem persists, consider a different solvent system with a lower boiling point.
3. The final yield of crystals is very low. 1. Excess Solvent: Too much solvent was used during the dissolution step, causing a significant amount of the product to remain in the mother liquor.[5][8] 2. Incomplete Crystallization: The solution was not cooled sufficiently or for a long enough period.Recover Product & Optimize:Mother Liquor: If the mother liquor (the filtrate) has not been discarded, try to recover more product by boiling off some of the solvent and re-cooling.[10] • Optimize Cooling: Ensure the crystallization mixture is cooled in an ice bath for at least 30-60 minutes before filtration. • Refine Technique: In future attempts, be meticulous about adding the minimum amount of hot solvent required for dissolution.
4. The recrystallized product is still colored. The colored impurity has a solubility profile very similar to the desired product, or the concentration of the impurity is very high.Enhance Purification:Activated Carbon: Repeat the recrystallization, but include the activated carbon decolorization step (Protocol Step 3).[2] Be aware that carbon can sometimes adsorb the desired product, potentially lowering the yield. • Second Recrystallization: A second recrystallization of the purified material may be necessary to remove stubborn impurities.
5. The solid "crashes out" of solution immediately upon cooling. Crystallization is occurring too rapidly, which is likely to trap impurities within the crystal lattice, defeating the purpose of the purification.[9]Slow Down Crystallization: • Place the flask back on the heat source to redissolve the solid. • Add a small amount of extra solvent (e.g., 5-10% more volume) to slightly decrease the saturation. • Ensure the subsequent cooling is slow and gradual. Do not place the hot flask directly into an ice bath.[9]

Section 4: Key Data and Workflow Visualization

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 131088-02-3[1][11]
Molecular Formula C₇H₅ClO₃[1][7]
Molecular Weight 172.57 g/mol [1][7]
Appearance White to off-white/pink solid[1][7]
Melting Point 163-164 °C[1][3][4]
Storage Conditions 2-8 °C, under inert gas, dry[1][4]

Recrystallization Protocol Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation cluster_final Final Product start Crude Solid solv_select Solvent Selection start->solv_select dissolve Dissolve in Minimum Hot Solvent solv_select->dissolve decolorize Decolorize with Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration (If Needed) decolorize->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (MP, HPLC, NMR) dry->analyze pure_product Pure Crystalline Product analyze->pure_product

Caption: Step-by-step workflow for the recrystallization of this compound.

References

Technical Support Center: Purifying Substituted Benzaldehydes via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of substituted benzaldehydes using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying substituted benzaldehydes?

A1: The most frequently used stationary phase for the column chromatography of substituted benzaldehydes is silica gel.[1] Its popularity is due to its versatility, large surface area, and the ability to be chemically modified for specific separation needs.[1] Alumina can also be used and may be a better choice if the benzaldehyde derivative is sensitive to the slightly acidic nature of silica gel.[2][3]

Q2: How do I select an appropriate mobile phase (solvent system)?

A2: The ideal mobile phase is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[4] The goal is to find a solvent system that provides good separation of your target compound from impurities, ideally with a retention factor (Rf) of approximately 0.3 for the desired benzaldehyde.[2][3] A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[2] The polarity of the solvent system is adjusted by changing the ratio of the solvents to achieve the desired Rf value.

Q3: My substituted benzaldehyde seems to be degrading on the silica gel column. What can I do?

A3: Substituted benzaldehydes, especially those that are more electrophilic, can be prone to degradation on silica gel, which can act as a mild Lewis acid.[2] This can lead to the formation of acetals or hemiacetals, particularly if an alcohol is used in the mobile phase.[2] To mitigate this, you can consider the following:

  • Deactivate the silica gel: Add a small amount of a base, such as triethylamine (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[2]

  • Switch the stationary phase: Use a neutral or basic stationary phase like alumina.[2]

  • Avoid reactive solvents: If possible, avoid using alcohols like methanol or ethanol in your mobile phase, as they can react with the aldehyde.[2]

Q4: What is the difference between wet and dry loading of the sample?

A4: Both are methods for applying your sample to the column.

  • Wet loading involves dissolving the sample in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetting it onto the top of the column bed.[5]

  • Dry loading is preferred when the compound has poor solubility in the mobile phase.[5] In this method, the sample is dissolved in a suitable solvent, mixed with a small amount of dry silica gel, and the solvent is evaporated to yield a free-flowing powder.[5][6] This powder is then carefully added to the top of the column.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Separation - Inappropriate mobile phase polarity.- Column overloading.- Column channeling due to improper packing.- Optimize the mobile phase using TLC to achieve an Rf of ~0.3 for the target compound.[2][3]- Use a larger column or reduce the amount of sample loaded.- Repack the column carefully, ensuring a homogenous and bubble-free packing.
Compound Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the proportion of the polar solvent in your mobile phase system.
Compound Elutes Too Slowly or Not at All (Low Rf) - Mobile phase is not polar enough.- Increase the proportion of the polar solvent in your mobile phase system.
Tailing of Spots/Peaks - Sample is too concentrated.- Interactions between the compound and active sites on the stationary phase.- Dilute the sample before loading.- Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Cracked or Channeled Column Bed - Running the column dry.- Rapid changes in solvent polarity.- Always keep the solvent level above the top of the stationary phase.[5]- When running a gradient, change the solvent polarity gradually.
Low Yield of Purified Compound - Compound degradation on the column.- Incomplete elution from the column.- See FAQ Q3 for preventing degradation.- After collecting the main fractions, flush the column with a much more polar solvent to elute any remaining compound.
Irregular Band Shape - Uneven sample loading.- Air bubbles in the column bed.- Ensure the sample is loaded evenly across the surface of the stationary phase.- Degas the mobile phase and pack the column carefully to avoid trapping air.

Experimental Protocol: Column Chromatography of a Substituted Benzaldehyde

This protocol outlines the general steps for purifying a substituted benzaldehyde using silica gel column chromatography.

1. Preparation of the Stationary Phase (Slurry Method):

  • Clamp the column vertically.
  • Add a small plug of cotton or glass wool to the bottom of the column.
  • Add a thin layer of sand.
  • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.
  • Pour the slurry into the column, allowing the silica to settle without trapping air bubbles.
  • Continuously tap the column gently to ensure even packing.
  • Drain the excess solvent until the solvent level is just above the silica bed.
  • Add a protective layer of sand on top of the silica gel.[5]

2. Sample Loading (Dry Loading Method):

  • Dissolve your crude substituted benzaldehyde in a minimal amount of a volatile solvent.
  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5]
  • Carefully and evenly add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column without disturbing the sand layer.
  • Open the stopcock and begin collecting fractions in test tubes or flasks.
  • Maintain a constant flow rate. A flow rate that is too slow can lead to band broadening due to diffusion, while a rate that is too fast may not allow for proper equilibration.[5]
  • If a gradient elution is required, gradually increase the polarity of the mobile phase.

4. Analysis of Fractions:

  • Monitor the elution of your compound by spotting fractions onto a TLC plate.[7]
  • Visualize the spots using a UV lamp or an appropriate staining agent.
  • Combine the fractions that contain the pure desired product.

5. Isolation of the Purified Compound:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified substituted benzaldehyde.

Quantitative Data Summary

ParameterTypical Value/RangeSignificance
Stationary Phase to Sample Ratio (by weight) 20:1 to 100:1A higher ratio is used for more difficult separations.
Target Rf on TLC 0.2 - 0.4 (ideally ~0.3)Provides a good balance between elution time and separation resolution on the column.[2][3]
Triethylamine in Mobile Phase (if needed) 0.1% - 1% (v/v)Neutralizes acidic sites on silica gel to prevent degradation of sensitive compounds.[2]

Visualizations

ColumnChromatographyWorkflow cluster_prep 1. Preparation cluster_load 2. Sample Loading (Dry) cluster_run 3. Elution & Analysis cluster_isolate 4. Isolation prep Preparation load Sample Loading elute Elution & Fraction Collection analyze TLC Analysis of Fractions combine Combine Pure Fractions isolate Isolate Product pack_column Pack Column with Silica Gel Slurry add_sand Add Protective Sand Layer pack_column->add_sand load_powder Load Powder onto Column add_sand->load_powder dissolve_sample Dissolve Crude Product add_silica Add Silica Gel dissolve_sample->add_silica evaporate Evaporate Solvent add_silica->evaporate evaporate->load_powder add_mobile_phase Add Mobile Phase load_powder->add_mobile_phase collect_fractions Collect Fractions add_mobile_phase->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions rotovap Rotary Evaporation combine_fractions->rotovap pure_product Pure Substituted Benzaldehyde rotovap->pure_product

Caption: Workflow for purifying substituted benzaldehydes.

TroubleshootingDecisionTree start Problem Encountered poor_sep Poor Separation? start->poor_sep low_yield Low Yield? start->low_yield tailing Band Tailing? start->tailing check_rf Is TLC Rf ~0.3? poor_sep->check_rf Yes degradation Signs of Degradation? low_yield->degradation Yes conc_sample Sample Too Concentrated? tailing->conc_sample Yes optimize_mp Optimize Mobile Phase check_rf->optimize_mp No overloaded Column Overloaded? check_rf->overloaded Yes reduce_load Reduce Sample Load overloaded->reduce_load Yes repack Repack Column overloaded->repack No add_tea Add Triethylamine (TEA) to Mobile Phase degradation->add_tea Yes flush_column Flush with Polar Solvent degradation->flush_column No use_alumina Switch to Alumina add_tea->use_alumina If persists dilute Dilute Sample conc_sample->dilute Yes add_modifier Add Modifier (TEA/AcOH) to Mobile Phase conc_sample->add_modifier No

Caption: Troubleshooting decision tree for common issues.

References

minimizing side product formation in the Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize side product formation in the Vilsmeier-Haack reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Vilsmeier-Haack reaction, offering explanations and actionable solutions to improve reaction outcomes.

Issue 1: Formation of Di-formylated or Multi-formylated Side Products

  • Question: My reaction is producing a significant amount of a di-formylated byproduct. How can I improve the selectivity for mono-formylation?[1]

  • Answer: Over-formylation is a frequent challenge, especially with highly activated aromatic or heteroaromatic substrates. The primary cause is an excess of the Vilsmeier reagent or prolonged reaction times.[1] Key parameters to control include:

    • Stoichiometry: Carefully manage the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the substrate. A ratio of 1.1:1 to 1.5:1 (reagent:substrate) is a common starting point for optimization.[1]

    • Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent can create localized high concentrations of the reagent, promoting multiple additions. Consider a dropwise addition of the Vilsmeier reagent to a solution of the substrate to maintain a low reagent concentration throughout the reaction.[1]

    • Temperature Control: Maintain a low reaction temperature, typically between 0 °C and room temperature, to manage the reaction rate and enhance selectivity.[1]

    • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of di-formylated products.[1]

Issue 2: Presence of Chlorinated Side Products

  • Question: I am observing a chlorinated aromatic byproduct alongside my desired aldehyde. What is the cause, and how can I prevent it?[1]

  • Answer: Chlorination is a known side reaction, particularly when using phosphorus oxychloride (POCl₃). The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent.[1] This is especially prevalent in the formylation of uracil and its derivatives, where chlorination at the C2 and C4 positions can occur.[2]

    • Reaction Temperature: Higher reaction temperatures can favor chlorination. Running the reaction at the lowest effective temperature is critical for minimizing this side product.[1][2]

    • Alternative Reagents: If chlorination is a persistent issue, consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent.[1] These may be less prone to chlorination in some cases.

    • Work-up Procedure: Ensure a prompt and efficient aqueous work-up to hydrolyze the intermediate iminium salt and reduce contact time with any residual reactive chlorine species.[1]

Issue 3: Reaction Stalls or Low Yield of Desired Product

  • Question: My reaction is not proceeding to completion, or the yield of the formylated product is very low. What are the potential causes?

  • Answer: Several factors can contribute to a sluggish or low-yielding reaction:

    • Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[3][4][5][6][7] If your substrate has electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently. The general reactivity order for five-membered heterocycles is pyrrole > furan > thiophene.[4][8]

    • Purity of Reagents: The quality of both POCl₃ and DMF is crucial. Old or improperly stored DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent and inhibit the desired reaction.[9] Always use freshly distilled or high-purity reagents.

    • Moisture: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[10]

    • Insufficient Activation: The Vilsmeier reagent is a relatively weak electrophile.[3] If the substrate is not sufficiently activated, the reaction may not proceed. In such cases, alternative formylation methods might be necessary.

Issue 4: Formation of Dark, Tarry, or Polymeric Material

  • Question: My reaction mixture is turning dark and producing a tarry substance. What is happening and how can I avoid it?

  • Answer: The formation of dark, resinous material often indicates polymerization or degradation of the starting material or product, a common issue with sensitive substrates like furans under acidic conditions.[10]

    • Strict Temperature Control: The primary cause is often excessive heat. The formation of the Vilsmeier reagent is exothermic, and its reaction with the substrate can also generate heat.[11] This can create localized "hot spots" that initiate polymerization.[10] It is critical to maintain low and stable temperatures (e.g., 0 °C to 10 °C) during reagent formation and substrate addition.[10]

Quantitative Data on Reaction Parameters

The stoichiometry of the Vilsmeier reagent relative to the substrate is a critical parameter influencing the product distribution. The following table summarizes the typical effect of this ratio on the yields of mono- and di-formylated products for a generic activated aromatic compound.

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
Note: These are representative yields and will vary based on the specific substrate and reaction conditions. Data is synthesized from typical outcomes described in the literature.[1]

Experimental Protocols

Detailed Methodology for Mono-formylation of a Pyrrole Substrate

This protocol provides a representative procedure for the mono-formylation of an electron-rich pyrrole, with an emphasis on techniques to minimize side product formation.

1. Reagent Preparation and Vilsmeier Reagent Formation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen).

  • In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF solution, ensuring the internal temperature does not exceed 10 °C.[10]

  • After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes. The mixture may become a yellowish, crystalline mass, which is the Vilsmeier reagent.[10]

2. Formylation Reaction:

  • Dissolve the pyrrole substrate (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.

  • After the addition, allow the reaction to stir at 0 °C or slowly warm to room temperature, depending on the substrate's reactivity.

3. Reaction Monitoring:

  • Monitor the reaction's progress by TLC, observing the consumption of the starting material. The reaction is typically complete within 1-3 hours.

4. Work-up and Purification:

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. This will hydrolyze the intermediate iminium salt.

  • Stir the resulting mixture vigorously for 30-60 minutes.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.

Visualizations

Troubleshooting Workflow for Vilsmeier-Haack Reaction

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Vilsmeier-Haack reaction.

G start Start: V-H Reaction issue Identify Primary Issue start->issue low_yield Low Yield / No Reaction issue->low_yield Low Conversion side_products Side Product Formation issue->side_products Impurity Profile tar Tarry Mixture / Polymerization issue->tar Physical Appearance check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents side_product_type Identify Side Product side_products->side_product_type strict_temp Strict Temperature Control (0-10°C) tar->strict_temp check_substrate Assess Substrate Reactivity (Electron-Rich?) check_reagents->check_substrate end Optimized Reaction check_substrate->end over_form Over-formylation side_product_type->over_form Higher MW chlorination Chlorination side_product_type->chlorination Cl Isotope Pattern adjust_stoich Adjust Stoichiometry (Reagent:Substrate ~1.1:1) over_form->adjust_stoich lower_temp Lower Reaction Temperature chlorination->lower_temp slow_addition Use Slow/Reverse Addition adjust_stoich->slow_addition monitor_tlc Monitor by TLC & Quench Promptly slow_addition->monitor_tlc monitor_tlc->end alt_reagent Consider Alternative Reagent (e.g., Oxalyl Chloride) lower_temp->alt_reagent alt_reagent->end strict_temp->end

Caption: A decision tree for troubleshooting the Vilsmeier-Haack reaction.

Mechanism of Side Product Formation: Over-formylation

This diagram illustrates the reaction pathway leading to the common side product of di-formylation on a highly activated substrate.

G sub Activated Substrate (Ar-H) prod1 Mono-formylated Product (Ar-CHO) sub->prod1 1. V-H Reaction 2. Hydrolysis vr Vilsmeier Reagent [Me2N=CHCl]+ vr->sub prod2 Di-formylated Side Product (OHC-Ar-CHO) prod1->prod2 1. Further V-H Reaction 2. Hydrolysis vr_excess EXCESS Vilsmeier Reagent [Me2N=CHCl]+ vr_excess->prod1

Caption: Pathway to over-formylation in the Vilsmeier-Haack reaction.

References

Technical Support Center: Troubleshooting Low Yields in the Reimer-Tiemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the Reimer-Tiemann reaction. The following sections detail common issues leading to low product yields and offer structured solutions, detailed experimental protocols, and quantitative data to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in the Reimer-Tiemann reaction?

Low yields in the Reimer-Tiemann reaction are often attributed to a combination of factors, including incomplete reaction, formation of side products, and challenging purification. The reaction's biphasic nature requires efficient mixing to bring the aqueous phenoxide solution and the organic chloroform phase into contact for the reaction to occur.[1][2] Inefficient stirring can significantly hinder the reaction rate and lead to lower yields.[3]

Q2: How does temperature affect the yield and purity of the product?

Temperature control is critical for a successful Reimer-Tiemann reaction. The reaction typically requires heating to around 60-70°C to initiate.[3][4] However, once initiated, the reaction is highly exothermic and can be prone to thermal runaways.[2][5] Excessive temperatures can lead to the decomposition of the key intermediate, dichlorocarbene, and the formation of resinous byproducts, which complicates purification and reduces the overall yield.[3]

Q3: Can the choice of base impact the reaction outcome?

Yes, the choice and concentration of the base are crucial. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are necessary to deprotonate both the phenol and chloroform.[6] The concentration of the aqueous alkali hydroxide solution is typically between 10-40%.[3][4] Some studies suggest that potassium hydroxide may lead to better yields of salicylaldehyde compared to sodium hydroxide.[6]

Q4: What are the common side products, and how can their formation be minimized?

Common side products include the para-isomer of the desired ortho-hydroxybenzaldehyde, diaryl ethers, and tar-like polymers.[3][7] While ortho products are generally favored, the regioselectivity can be influenced by reaction conditions.[8] Tar formation is often a result of the polymerization of the phenol or the product under the harsh basic and thermal conditions.[3] Minimizing tar formation involves careful temperature control and ensuring the reaction does not overheat.

Q5: Is a phase-transfer catalyst always necessary?

While not strictly mandatory, a phase-transfer catalyst (PTC) can significantly improve yields by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where it can react with dichlorocarbene.[2][9] This enhances the reaction rate and can lead to a more efficient conversion.

Troubleshooting Guide

This guide addresses specific issues encountered during the Reimer-Tiemann reaction and provides actionable solutions.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inefficient Mixing The reaction is biphasic, and vigorous stirring is essential to maximize the interfacial area between the aqueous and organic layers.[3][4]
Incorrect Base Concentration Ensure the alkali hydroxide solution is within the 10-40% concentration range.[3][4] Prepare a fresh solution if necessary.
Suboptimal Temperature The reaction typically requires an initiation temperature of 60-70°C.[3] Monitor the temperature closely to prevent it from dropping.
Deactivated Substrate Phenols with electron-withdrawing groups can be less reactive. Consider using more forcing conditions (higher temperature, longer reaction time) or a more activated phenol derivative if possible.
Issue 2: Excessive Tar/Resin Formation
Possible Cause Troubleshooting Step
Reaction Overheating The reaction is exothermic.[2] Once initiated, maintain a controlled temperature. Consider adding the chloroform dropwise to manage the heat generated.
Prolonged Reaction Time at High Temperature Extended heating can promote polymerization. Monitor the reaction progress by TLC and work it up as soon as the starting material is consumed.
High Concentration of Reactants High concentrations can increase the likelihood of intermolecular side reactions leading to polymers. Consider diluting the reaction mixture.
Issue 3: Poor Ortho/Para Selectivity
Possible Cause Troubleshooting Step
Reaction Conditions The ortho-to-para ratio can be influenced by the cation of the base and the solvent system. Experiment with different alkali metal hydroxides (e.g., KOH instead of NaOH).
Steric Hindrance If the ortho positions are sterically hindered, the para product will be favored.[4] This is an inherent property of the substrate.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of the Reimer-Tiemann reaction.

Parameter Condition Effect on Yield Reference
Base Potassium Hydroxide (KOH) vs. Sodium Hydroxide (NaOH)Using KOH may improve the yield of salicylaldehyde compared to NaOH.[6]
Phase-Transfer Catalyst With vs. Without PTCThe use of a PTC like a crown ether can lead to a further improvement in the yield of products.[10]
Temperature 60-70°COptimal range for initiation and reaction progression. Temperatures outside this range can lead to decomposition or a sluggish reaction.[3][4]
Solvent Biphasic system (e.g., water/chloroform)Necessary for the reaction, as hydroxides are not readily soluble in chloroform.[1]

Experimental Protocols

Standard Protocol for the Synthesis of Salicylaldehyde from Phenol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phenol

  • Sodium hydroxide

  • Chloroform

  • Ethanol

  • Water

  • Ethyl acetate

  • Hydrochloric acid (for workup)

Procedure:

  • A solution of phenol (1.0 equiv) and sodium hydroxide (8.0 equiv) in a 2:1 mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[8]

  • The solution is heated to 70°C with vigorous stirring.[8]

  • Chloroform (2.0 equiv) is added dropwise over 1 hour, ensuring the temperature remains constant.[8]

  • The resulting mixture is stirred for an additional 3 hours at 70°C.[8]

  • After cooling to room temperature, the ethanol is removed under reduced pressure.[8]

  • The remaining aqueous solution is acidified to a pH of 4-5 with hydrochloric acid.[8]

  • The product is extracted with ethyl acetate.[8]

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or distillation.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_mixing Is the stirring vigorous and efficient? start->check_mixing check_base Is the base concentration correct (10-40%)? check_mixing->check_base Yes solution_mixing Increase stirring speed or use a mechanical stirrer. check_mixing->solution_mixing No check_temp Is the temperature maintained at 60-70°C? check_base->check_temp Yes solution_base Prepare a fresh solution of NaOH or KOH. check_base->solution_base No check_substrate Does the substrate have deactivating groups? check_temp->check_substrate Yes solution_temp Ensure consistent heating and monitoring. check_temp->solution_temp No solution_substrate Consider more forcing conditions or a PTC. check_substrate->solution_substrate Yes end Yield Improved check_substrate->end No solution_mixing->check_base solution_base->check_temp solution_temp->check_substrate solution_substrate->end

Caption: A flowchart for troubleshooting low product yield in the Reimer-Tiemann reaction.

Reaction Mechanism Overview

Reimer_Tiemann_Mechanism cluster_carbene Carbene Formation cluster_phenoxide Phenoxide Formation & Attack cluster_hydrolysis Hydrolysis chloroform Chloroform (CHCl3) carbanion Trichloromethyl Carbanion chloroform->carbanion Deprotonation base1 Base (OH-) base1->carbanion dichlorocarbene Dichlorocarbene (:CCl2) carbanion->dichlorocarbene Alpha-elimination intermediate Dichloromethyl- substituted Phenol dichlorocarbene->intermediate phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base2 Base (OH-) base2->phenoxide phenoxide->intermediate Nucleophilic Attack product ortho-Hydroxybenzaldehyde intermediate->product Hydrolysis hydrolysis Base (OH-) hydrolysis->product

Caption: The key steps in the Reimer-Tiemann reaction mechanism.

References

optimizing reaction conditions for coumarin synthesis (catalyst, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for coumarin synthesis. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation, with a focus on catalyst and solvent selection.

I. General Troubleshooting & FAQs

Q1: My coumarin synthesis reaction is resulting in a low or no yield. What are the general factors I should investigate?

A1: Low or no yield in coumarin synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Catalyst Activity: Ensure the catalyst is not deactivated or old. The choice of catalyst is also critical and is reaction-dependent. For instance, Pechmann condensations typically require acid catalysts, while Knoevenagel condensations often utilize basic catalysts.[1][2][3]

  • Reactant Quality: The purity of starting materials, such as phenols, β-keto esters, or salicylaldehydes, is crucial as impurities can inhibit the reaction.[1][4]

  • Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.[4][5][6] Optimization of these parameters is often necessary.

  • Stoichiometry: Ensure the correct molar ratios of reactants are being used.

Q2: How do I choose the appropriate solvent for my coumarin synthesis?

A2: The choice of solvent can greatly influence reaction rates and yields. While many reactions can be performed under solvent-free conditions, which is an environmentally friendly approach, in other cases, a solvent is necessary.[5][6][7] A screening of different solvents is often recommended.[4][6] For example, in the Knoevenagel condensation for coumarin synthesis, solvents such as ethanol, DMF, MeCN, and even water have been used effectively with certain catalysts.[4][6] In some instances, deep eutectic solvents (DES) can act as both a catalyst and a solvent.[6]

II. Pechmann Condensation: Troubleshooting & FAQs

The Pechmann condensation is a widely used method for synthesizing coumarins from phenols and β-keto esters under acidic conditions.[1][8]

Q1: What are the most effective catalysts for the Pechmann condensation?

A1: A variety of acid catalysts can be employed for the Pechmann condensation. These can be broadly categorized as:

  • Homogeneous Brønsted Acids: Sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) are classic choices.[2][9]

  • Homogeneous Lewis Acids: Lewis acids such as AlCl₃, ZnCl₂, ZrCl₄, and TiCl₄ are also effective.[2][8]

  • Heterogeneous Solid Acids: These are often preferred due to their reusability and easier separation from the reaction mixture.[5][10] Examples include zirconia-based catalysts, sulfonated carbon-coated magnetic nanoparticles, and Amberlyst-15.[5][11]

Q2: I'm observing a low yield in my Pechmann condensation. What specific parameters should I optimize?

A2: For low yields in a Pechmann condensation, consider the following optimization strategies:

  • Catalyst Loading: The amount of catalyst can have a significant impact. For example, in a synthesis using zirconia-based catalysts, 6.5 mol% was found to be optimal.[5] For Zn₀.₉₂₅Ti₀.₀₇₅O NPs, 10 mol% was determined to be the most effective amount.[12] It is advisable to perform a screen of catalyst loading, typically ranging from 5 to 25 mol%.[1]

  • Temperature: The reaction temperature is a critical parameter. For a particular reaction using a solid acid catalyst, the conversion increased with temperature up to 80°C, with no significant improvement beyond that point.[5] Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help minimize side product formation.[1]

  • Solvent: While solvent-free conditions are often preferred and effective, the choice of solvent can be crucial if one is used.[5][11] The polarity of the solvent can influence the reaction outcome.[1]

Data Presentation: Comparison of Catalysts in Pechmann Condensation
CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Zirconia-basedSubstituted phenols, β-ketoestersSolvent-free120-Good[5]
Fe₃O₄@C@OSO₃HResorcinol, Ethyl acetoacetate--ShortGood[5]
Tungstate sulphuric acid5,7-dihydroxy-4-methylcoumarin, benzaldehyde, benzamideSolvent-free120--[5]
Amberlyst-15Phenol, Ethyl acetoacetateSolvent-free (Microwave)13020 min>20% conversion[11]
Zn₀.₉₂₅Ti₀.₀₇₅O NPsPhloroglucinol, Ethyl acetoacetate-110-88[12]
Experimental Protocol: Pechmann Condensation using a Solid Acid Catalyst

This protocol is a general guideline for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.

  • Reactant Mixture: In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.0-1.5 eq).[1]

  • Catalyst Addition: Add the selected solid acid catalyst (e.g., 10 mol% of a zirconia-based catalyst).[1][5]

  • Reaction Conditions:

    • Solvent-Free: Heat the mixture with stirring to the optimized temperature (e.g., 120°C) and monitor the reaction by Thin Layer Chromatography (TLC).[1][5]

    • With Solvent: If using a solvent, add it to the flask and heat the mixture to the appropriate temperature (e.g., 80°C), monitoring by TLC.[5]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the product crystallizes, it can be filtered directly.[1] Otherwise, the product may be purified by recrystallization or column chromatography. For instance, recrystallization from 34% aqueous ethanol can be used for 7-hydroxy-4-methyl coumarin.[13]

Troubleshooting Workflow for Pechmann Condensation

G start Low/No Product Yield reactant_check Verify Reactant Purity and Stoichiometry start->reactant_check catalyst_check Evaluate Catalyst reactant_check->catalyst_check Reactants OK conditions_check Optimize Reaction Conditions catalyst_check->conditions_check Catalyst OK catalyst_age Check catalyst age/activity catalyst_check->catalyst_age catalyst_loading Optimize catalyst loading (5-25 mol%) catalyst_check->catalyst_loading workup_check Review Workup Procedure conditions_check->workup_check Conditions Optimized temp_screen Screen reaction temperature conditions_check->temp_screen solvent_screen Screen different solvents or solvent-free conditions_check->solvent_screen time_screen Extend reaction time and monitor by TLC conditions_check->time_screen outcome Improved Yield workup_check->outcome Workup OK

Caption: Troubleshooting workflow for low product yield in Pechmann condensation.

III. Knoevenagel Condensation: Troubleshooting & FAQs

The Knoevenagel condensation is another important route to coumarins, typically involving the reaction of a salicylaldehyde with an active methylene compound in the presence of a base.[2][3]

Q1: What are some common catalysts used for the Knoevenagel synthesis of coumarins?

A1: The Knoevenagel condensation is often base-catalyzed. Common catalysts include:

  • Organic Bases: Piperidine and triethylamine are frequently used, sometimes with a catalytic amount of acetic acid.[4]

  • Other Bases: Stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DABCO (1,4-Diazabicyclo[2.2.2]octane) can also be effective.[4][6]

  • Heterogeneous Catalysts: To facilitate easier purification and greener processes, heterogeneous catalysts such as nano MgO and MgFe₂O₄ have been employed.[6]

Q2: My Knoevenagel condensation is not working well. What should I check?

A2: If you are facing issues with a Knoevenagel condensation for coumarin synthesis, consider these points:

  • Catalyst Choice: If a weak base like piperidine is ineffective, consider a stronger base or a different catalytic system.[4]

  • Solvent Selection: While ethanol is common, screening other solvents like toluene or opting for solvent-free conditions might improve the yield.[4][6]

  • Water Removal: The reaction produces water, which can sometimes inhibit it. While many modern procedures are performed in aqueous media, using a Dean-Stark apparatus or a drying agent might be beneficial in some cases.[4]

  • Reaction Temperature: These reactions often proceed at room temperature or with gentle heating (e.g., 70-80°C). Monitoring the reaction by TLC is advised to find the optimal temperature.[4]

Data Presentation: Comparison of Solvents in Knoevenagel Condensation
CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
PiperidineSalicylaldehyde, Diethyl malonateToluene--25-82[6]
FeCl₃Salicylaldehydes, Meldrum's acid, AlcoholsEtOH70-93[6]
MgFe₂O₄ nanoparticlesSalicylaldehydes, 1,3-dicarbonyl compoundsSolvent-free (Ultrasound)45-63-73[6]
PIDASalicylaldehydes, α-substituted ethylacetatesEtOH35-40-80-92[6]
Choline chloride (as DES)Salicylaldehydes, Methylene compoundsDES100-61-96[6]
Experimental Protocol: Knoevenagel Condensation using Piperidine

This protocol provides a general method for the synthesis of a 3-substituted coumarin.

  • Reactant Mixture: Prepare a mixture of the 2-hydroxy benzaldehyde (1 equiv.) and the active methylene compound (e.g., diethyl malonate, 1.1 equiv.) in ethanol.[4]

  • Catalyst Addition: Add piperidine (0.1 equiv.) and a catalytic amount of acetic acid to the mixture.[4]

  • Reaction Conditions: Reflux the mixture for 4–6 hours at 70–80°C.[4] Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water. The solid can then be collected by filtration and purified by recrystallization.

Experimental Workflow for Optimizing Coumarin Synthesis

G start Define Target Coumarin & Synthesis Route (Pechmann, Knoevenagel, etc.) lit_review Literature Review for Initial Reaction Conditions start->lit_review catalyst_screening Screen a Range of Catalysts lit_review->catalyst_screening solvent_screening Screen Different Solvents (including solvent-free) catalyst_screening->solvent_screening Identify best catalyst temp_optimization Optimize Reaction Temperature solvent_screening->temp_optimization Identify best solvent time_optimization Determine Optimal Reaction Time temp_optimization->time_optimization Determine optimal temperature final_protocol Finalized Optimized Protocol time_optimization->final_protocol Determine optimal time

Caption: A general experimental workflow for optimizing coumarin synthesis conditions.

IV. Perkin Reaction: Troubleshooting & FAQs

The Perkin reaction for coumarin synthesis involves the reaction of a salicylaldehyde with an acetic anhydride in the presence of a weak base.[10][14]

Q1: I am getting a low yield and many side products in my Perkin reaction. What can I do to improve it?

A1: The Perkin reaction often requires high temperatures, which can lead to side product formation and decomposition.[4][10] Here are some tips for optimization:

  • Modify Stoichiometry: Increasing the molar concentration of the anhydride relative to the aldehyde can sometimes improve the yield of the desired product.[10]

  • Alternative Catalysts: While sodium acetate is the classic base, using a tertiary amine has been reported as an effective modification.[10]

  • Consider Alternative Routes: If the Perkin reaction consistently gives poor results, especially with sensitive substrates, alternative methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) might be more suitable.[4]

Q2: Are there greener alternatives to the traditional Perkin reaction conditions?

A2: Yes, research has focused on developing more environmentally friendly protocols. This includes the use of microwave irradiation and solvent-free conditions, which can lead to shorter reaction times and higher yields.[11][15] Biocatalytic approaches using enzymes are also being explored as a green pathway to coumarin synthesis.[16]

References

Technical Support Center: Regioselective Alkylation of Dihydroxyacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective alkylation of dihydroxyacetophenones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective alkylation of dihydroxyacetophenones?

A1: The primary challenges in the regioselective alkylation of dihydroxyacetophenones include:

  • Poor Regioselectivity: Preferential alkylation of one hydroxyl group over another is often difficult to achieve, leading to a mixture of isomers. For instance, in 2,4-dihydroxyacetophenone, the acidity of the two hydroxyl groups is different, which can be exploited to achieve selectivity. The 4-OH group is generally more acidic and nucleophilic than the 2-OH group, which is often involved in intramolecular hydrogen bonding with the acetyl group.[1]

  • Bis-Alkylation: A common side reaction is the alkylation of both hydroxyl groups, resulting in the formation of a 2,4-dialkoxyacetophenone byproduct.[2][3] This is particularly problematic when using strong bases or an excess of the alkylating agent.[2]

  • Low Yields: Suboptimal reaction conditions, such as the choice of base, solvent, or temperature, can lead to low conversion of the starting material and consequently, low yields of the desired product.[2]

  • Side Reactions and Decomposition: Prolonged reaction times or high temperatures can lead to the decomposition of starting materials or products, resulting in complex reaction mixtures that are difficult to purify.[2]

Q2: How does the choice of base affect the regioselectivity of the alkylation?

A2: The choice of base is critical for achieving high regioselectivity. Milder bases are generally preferred to selectively deprotonate the more acidic hydroxyl group without causing significant deprotonation of the less acidic one.

  • Cesium Bicarbonate (CsHCO₃): This base has been shown to be highly effective in promoting regioselective 4-O-alkylation of 2,4-dihydroxyacetophenone with good to excellent yields.[2][4][5] It offers favorable basicity for selective deprotonation of the 4-hydroxyl group with minimal formation of the bis-alkylated side product.[2]

  • Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), and Cesium Carbonate (Cs₂CO₃): While commonly used, these stronger carbonate bases can lead to a significant amount of the bis-alkylated byproduct due to the deprotonation of both hydroxyl groups.[2]

  • Organic Bases (e.g., TEA, DIPEA): Tertiary amine bases have been shown to result in low yields for this transformation.[2]

Q3: What is the recommended solvent for this reaction?

A3: Acetonitrile (CH₃CN) is a highly recommended solvent for the regioselective alkylation of 2,4-dihydroxyacetophenone.[2][4][5] Reactions in acetonitrile tend to be cleaner, with minimal side product formation, compared to more polar aprotic solvents like DMSO and DMF, which can lead to complex mixtures.[2]

Q4: Can protecting groups be used to improve regioselectivity?

A4: Yes, using protecting groups is a classic strategy to achieve regioselectivity. One of the hydroxyl groups can be selectively protected, followed by the alkylation of the unprotected hydroxyl group, and subsequent deprotection. However, this adds extra steps to the synthesis. The ideal protecting group should be easy to introduce and remove selectively under mild conditions.[6][7] For dihydroxyacetophenones, developing a direct and selective alkylation method is often more efficient.

Troubleshooting Guide

Problem 1: Low yield of the desired mono-alkylated product.

Possible Cause Troubleshooting Suggestion
Incorrect Base Switch to a milder base like Cesium Bicarbonate (CsHCO₃). Stronger bases can lead to side reactions.[2]
Inappropriate Solvent Use anhydrous acetonitrile (CH₃CN). Solvents like DMSO or DMF can lead to complex mixtures and lower yields of the desired product.[2]
Suboptimal Temperature For the alkylation of 2,4-dihydroxyacetophenone, a reaction temperature of around 80°C has been shown to be effective.[2][5] Lower temperatures may result in incomplete reaction, while higher temperatures can cause decomposition.
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. For 2,4-dihydroxyacetophenone, a reaction time of around 6 hours is often sufficient.[2] However, prolonged reaction times can be detrimental.[2]

Problem 2: Significant formation of the bis-alkylated byproduct.

Possible Cause Troubleshooting Suggestion
Base is too strong Avoid strong bases like K₂CO₃, Na₂CO₃, and Cs₂CO₃. Use a milder base such as CsHCO₃ to favor mono-alkylation.[2][3]
Excess alkylating agent Use a near-stoichiometric amount of the alkylating agent (e.g., 1.1-1.2 equivalents) to minimize double alkylation.
High reaction temperature High temperatures can promote the less favorable second alkylation. Running the reaction at the lowest effective temperature can improve selectivity.

Problem 3: The reaction is not going to completion; starting material remains.

Possible Cause Troubleshooting Suggestion
Insufficient base Ensure at least 1.5 equivalents of the base (e.g., CsHCO₃) are used to facilitate the deprotonation.[3] A study showed that increasing CsHCO₃ from 1.5 to 3.0 equivalents significantly increased the yield.[2]
Low reaction temperature Gradually increase the reaction temperature and monitor the progress. For some less reactive alkylating agents, a slightly higher temperature might be necessary.
Poor quality of reagents Ensure that the dihydroxyacetophenone, alkylating agent, base, and solvent are pure and anhydrous (if necessary).

Experimental Protocols

General Protocol for Regioselective 4-O-Alkylation of 2,4-Dihydroxyacetophenone [2]

This protocol is based on a highly efficient method using cesium bicarbonate.

Materials:

  • 2,4-dihydroxyacetophenone

  • Alkyl bromide (1.2 - 3.0 equivalents)

  • Cesium Bicarbonate (CsHCO₃) (3.0 equivalents)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in anhydrous acetonitrile (approximately 5 mL per 0.5 mmol of acetophenone), add the alkyl bromide (3.0 eq).

  • Add cesium bicarbonate (3.0 eq) to the mixture.

  • Heat the reaction mixture in a sealed vessel at 80°C with vigorous stirring for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired 4-alkoxy-2-hydroxyacetophenone.

Data Presentation

Table 1: Effect of Different Bases on the Alkylation of 2,4-Dihydroxybenzaldehyde *

EntryBaseYield of Mono-alkylated Product (%)Yield of Bis-alkylated Product (%)
1NaHCO₃0-
2KHCO₃25-
3Na₂CO₃2050
4K₂CO₃4530
5Cs₂CO₃1060
6TEA15-
7DIPEA10-
8CsHCO₃83-

*Data adapted from a study on 2,4-dihydroxybenzaldehyde, which serves as a good model for 2,4-dihydroxyacetophenone. The trend in base performance is expected to be similar.[2]

Table 2: Effect of Different Solvents on the Alkylation of 2,4-Dihydroxybenzaldehyde *

EntrySolventTemperature (°C)Yield of Mono-alkylated Product (%)
1DMSO60Complex Mixture
2DMF60Complex Mixture
3MeOH60<5
4Acetone60<5
5THF60<5
6DCE60<5
7CH₃CN6020
8CH₃CN8083

*Data adapted from a study on 2,4-dihydroxybenzaldehyde.[2]

Visualizations

Regioselective_Alkylation_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Possible Products 2,4-Dihydroxyacetophenone 2,4-Dihydroxyacetophenone Desired Product\n(4-Alkoxy-2-hydroxyacetophenone) Desired Product (4-Alkoxy-2-hydroxyacetophenone) 2,4-Dihydroxyacetophenone->Desired Product\n(4-Alkoxy-2-hydroxyacetophenone) Selective Alkylation (Milder Base) Side Product\n(2,4-Dialkoxyacetophenone) Side Product (2,4-Dialkoxyacetophenone) 2,4-Dihydroxyacetophenone->Side Product\n(2,4-Dialkoxyacetophenone) Non-selective Alkylation (Stronger Base) Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->2,4-Dihydroxyacetophenone Base Base Base->2,4-Dihydroxyacetophenone Solvent (e.g., CH3CN) Solvent (e.g., CH3CN) Temperature (e.g., 80°C) Temperature (e.g., 80°C) Unreacted Starting Material Unreacted Starting Material

Caption: Reaction pathways for the alkylation of 2,4-dihydroxyacetophenone.

Troubleshooting_Workflow cluster_solutions_low_yield Troubleshooting for Low Yield cluster_solutions_bis_alkylation Troubleshooting for Bis-Alkylation cluster_solutions_incomplete Troubleshooting for Incomplete Reaction Start Experiment Start: Regioselective Alkylation Check_Yield Check Yield and Purity Start->Check_Yield High_Yield High Yield & Purity: Successful Reaction Check_Yield->High_Yield Good Low_Yield Low Yield of Desired Product Check_Yield->Low_Yield Poor High_BisAlkylation High Amount of Bis-Alkylated Product Check_Yield->High_BisAlkylation Poor Incomplete_Reaction Incomplete Reaction: Starting Material Remains Check_Yield->Incomplete_Reaction Poor Sol_Base1 Use Milder Base (e.g., CsHCO3) Low_Yield->Sol_Base1 Sol_Solvent Use Acetonitrile as Solvent Low_Yield->Sol_Solvent Sol_Temp Optimize Temperature (e.g., 80°C) Low_Yield->Sol_Temp Sol_Base2 Use Milder Base High_BisAlkylation->Sol_Base2 Sol_Equiv Reduce Equivalents of Alkylating Agent High_BisAlkylation->Sol_Equiv Sol_Base3 Increase Equivalents of Base Incomplete_Reaction->Sol_Base3 Sol_Temp2 Increase Temperature Incomplete_Reaction->Sol_Temp2

Caption: Troubleshooting workflow for regioselective alkylation.

References

managing temperature control during formylation of resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing temperature control during the formylation of resorcinol. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the formylation of resorcinol, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Product Yield

  • Question: My formylation reaction is resulting in a very low yield or no desired product. What are the likely temperature-related causes?

  • Answer: Low or no yield in the formylation of resorcinol can often be attributed to improper temperature control.

    • Inadequate Temperature: The reaction may not have reached the necessary activation energy. Some formylation reactions, like the Vilsmeier-Haack, may require heating to proceed at an adequate rate, with temperatures sometimes reaching 80°C or higher for less reactive substrates.[1]

    • Excessive Temperature: Conversely, for reactions like the Duff reaction, excessively high temperatures can lead to the formation of undesirable resinous byproducts, consuming the starting material and reducing the yield of the desired aldehyde.[2] For the Vilsmeier-Haack reaction with sensitive substrates like furan derivatives, high temperatures can cause degradation.[3]

    • Improper Reagent Preparation Temperature: The formation of the Vilsmeier reagent itself is temperature-sensitive. It is typically prepared at low temperatures (e.g., below 25°C) to ensure its stability.[4]

    Troubleshooting Steps:

    • Verify Reaction Temperature: Ensure your reaction is being conducted within the optimal temperature range for the specific formylation method being used. For the Vilsmeier-Haack reaction of resorcinol, a protocol suggests maintaining the temperature between 22-28°C during the addition of phosphorous oxychloride to DMF.[5] For a Duff reaction using TFA, a temperature of around 70°C is recommended to prevent polymerization.[2]

    • Monitor for Exotherms: Be aware that the Vilsmeier-Haack reaction can be exothermic.[3] Implement efficient cooling to prevent a runaway reaction, especially during the addition of reagents.

    • Stepwise Temperature Control: For the Vilsmeier-Haack synthesis of 2,4-Dihydroxybenzaldehyde from resorcinol, a specific protocol involves cooling the Vilsmeier reagent to -15°C before the addition of resorcinol, followed by allowing the mixture to warm to 28-32°C.[5] Following a precise temperature profile is crucial.

Issue 2: Formation of Tarry Byproducts or Polymerization

  • Question: My reaction mixture has turned into a dark, tarry mess, or I observe significant polymer formation. How can I prevent this?

  • Answer: The formation of resinous or polymeric material is a common side reaction in the formylation of phenols, particularly with the Duff reaction, and is highly dependent on temperature.

    • Cause: Higher temperatures accelerate the condensation reactions that lead to resin formation.[2] For sensitive substrates, localized "hot spots" due to poor heat dissipation can initiate polymerization.[3]

    Preventative Measures:

    • Strict Temperature Control: Maintain the lowest effective temperature for the formylation reaction.[2] For the Vilsmeier-Haack reaction with furan derivatives, maintaining a low temperature (typically 0°C to 10°C) is recommended.[3]

    • Slow Reagent Addition: Add the formylating agent or other reagents dropwise with efficient stirring to dissipate any heat generated and avoid localized high temperatures.

    • Use of Appropriate Solvent: In some cases, the choice of solvent can influence the reaction temperature and the propensity for side reactions. For the Duff reaction, using trifluoroacetic acid (TFA) as a solvent at around 70°C has been shown to be effective while minimizing polymerization.[2][6]

Issue 3: Poor Regioselectivity (Formation of Isomers)

  • Question: I am obtaining a mixture of ortho- and para-formylated products. Can temperature influence the regioselectivity?

  • Answer: While the inherent electronic properties of the substrate are the primary drivers of regioselectivity in the formylation of resorcinol, temperature can play a role.

    • Influence of Temperature: At higher temperatures, there is a greater chance of overcoming the activation energy for formylation at a less favored position, potentially leading to a mixture of isomers.[3]

    • Troubleshooting: To enhance selectivity for the desired product, it is advisable to maintain a lower reaction temperature throughout the experiment.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for the Vilsmeier-Haack formylation of resorcinol?

    • A1: The optimal temperature can be substrate and protocol-dependent. A detailed protocol for the synthesis of 2,4-Dihydroxybenzaldehyde from resorcinol suggests a multi-step temperature profile: preparation of the Vilsmeier reagent between 22-28°C, cooling to -15°C for the addition of resorcinol, and then allowing the reaction to warm to 28-32°C.[5] Generally, Vilsmeier-Haack reactions can be run from 0°C to 80°C or higher.[1]

  • Q2: What temperature should I use for the Duff formylation of resorcinol?

    • A2: To minimize the formation of resinous byproducts, it is recommended to maintain the lowest effective temperature.[2] When using trifluoroacetic acid (TFA) as the solvent, a reaction temperature of 70°C has been shown to be effective.[2][6]

  • Q3: Are there any specific safety concerns related to temperature control in these reactions?

    • A3: Yes, the Vilsmeier-Haack reaction, in particular, poses thermal hazards. The Vilsmeier reagent itself can be thermally unstable and its formation can be exothermic.[7] Inadequate temperature control can lead to a thermal runaway with a rapid increase in temperature and pressure.[7] It is crucial to have adequate cooling and to add reagents slowly and in a controlled manner.

Data Presentation

Table 1: Effect of Temperature on Resorcinol-Formaldehyde (RF) Gel Formation

Temperature (°C)ObservationImpact on Gel Structure
45Viable gel structure is difficult to obtain and maintain.Exhibits a very similar structure independent of the catalyst amount.[8]
>55A minimal threshold temperature required to obtain a viable gel structure.Increasing the temperature further does not have a significant impact on the surface area.[8]
45-95The pore size distribution shifts towards larger pore diameters with increasing gelation temperature.Gels prepared at higher temperatures may develop stronger crosslinkages, leading to less shrinkage during drying.[8]

Experimental Protocols

Method 1: Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol [5]

  • Preparation of the Vilsmeier Reagent:

    • In a flask equipped with a mechanical stirrer, add N,N-Dimethylformamide (DMF) and acetonitrile.

    • Cool the mixture in a water bath.

    • Slowly add phosphorous oxychloride (POCl₃) dropwise to the DMF solution while maintaining the temperature between 22-28°C.

    • Stir the reaction mixture at ambient temperature for one hour.

  • Formylation of Resorcinol:

    • Cool the suspension of the Vilsmeier reagent to -15°C.

    • Add a solution of resorcinol in DMF dropwise to the cold suspension.

    • Stir the reaction mixture for an additional 2 hours at -15°C.

    • Allow the reaction to warm to 28-32°C and stir for another hour.

  • Work-up:

    • Pour the reaction mixture into ice-water.

    • Adjust the pH to 6 with a sodium hydroxide solution.

    • The desired 2,4-dihydroxybenzaldehyde will precipitate from the aqueous solution.

Method 2: Duff Formylation of a Phenolic Compound (General Procedure) [2]

  • Reaction Setup:

    • Dissolve the phenolic compound (e.g., umbelliferone, 1 equivalent) and hexamethylenetetramine (3 equivalents) in trifluoroacetic acid (TFA).

  • Reaction:

    • Heat the reaction mixture to 70°C and stir.

    • Monitor the reaction by HPLC or TLC. The reaction is typically complete within 30 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., methylene chloride) and wash with brine.

    • Extract with the organic solvent.

    • Combine the organic extracts, wash with brine, dry, and concentrate to obtain the product.

Mandatory Visualization

TroubleshootingWorkflow start Start: Formylation of Resorcinol issue Identify Primary Issue start->issue low_yield Low/No Yield issue->low_yield Low Yield side_products Side Products (e.g., Tar, Polymer) issue->side_products Side Products check_temp_low Check Reaction Temperature: Too Low? low_yield->check_temp_low check_temp_high Check Reaction Temperature: Too High? side_products->check_temp_high increase_temp Action: Gradually Increase Temperature & Monitor check_temp_low->increase_temp Yes check_temp_low->check_temp_high No end_good Outcome: Improved Yield/Purity increase_temp->end_good end_bad Outcome: Issue Persists (Consider other parameters: reagent purity, stoichiometry) increase_temp->end_bad decrease_temp Action: Lower Temperature & Ensure Slow Reagent Addition check_temp_high->decrease_temp Yes check_reagent_prep Review Vilsmeier Reagent Preparation Temperature check_temp_high->check_reagent_prep No (for Vilsmeier-Haack) decrease_temp->end_good decrease_temp->end_bad check_reagent_prep->end_bad

References

identifying isomeric byproducts in benzaldehyde synthesis via TLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzaldehyde. The focus is on the identification of isomeric byproducts using Thin-Layer Chromatography (TLC) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of benzaldehyde synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My TLC plate shows significant streaking of the spots. What could be the cause and how can I fix it?

A1: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: Applying too much sample to the plate is a common cause of streaking.[1] Try diluting your sample and spotting a smaller amount on the plate.

  • Highly Polar Compounds: Acidic or basic impurities, such as benzoic acid, can interact strongly with the silica gel, causing streaks. Adding a small amount of acetic acid or formic acid (0.1–2.0%) to the mobile phase can help to reduce streaking for acidic compounds.[2]

  • Inappropriate Solvent System: If the solvent system is too polar, it can cause the compounds to move up the plate as a streak rather than distinct spots. Conversely, if it's not polar enough, the compounds may not move from the baseline. Experiment with different solvent system polarities.

Q2: I am not seeing any spots on my TLC plate after development and visualization. What should I do?

A2: The absence of spots can be due to a few reasons:

  • Insufficiently Concentrated Sample: The concentration of your sample may be too low to be detected.[1] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[2]

  • Compound Not UV-Active: If you are using a UV lamp for visualization, your compounds of interest may not be UV-active.[2] Try using a different visualization technique, such as staining with potassium permanganate or an anisaldehyde solution, which are effective for aldehydes and other functional groups.[2]

  • Volatile Compounds: Benzaldehyde and some of its byproducts can be volatile. If the plate is left to dry for too long before or after development, the compounds may have evaporated.[2] Visualize the plate as soon as possible after the solvent front has reached the desired height.

  • Solvent Level Too High: Ensure the solvent level in the developing chamber is below the spotting line on the TLC plate. If the spotting line is submerged, the sample will dissolve into the solvent reservoir instead of moving up the plate.[1]

Q3: The spots for my product and byproducts are not well-separated. How can I improve the resolution?

A3: Poor separation is a common challenge in TLC. Here are some ways to improve it:

  • Optimize the Solvent System: This is the most critical factor. The polarity of the mobile phase needs to be fine-tuned to achieve good separation. Try varying the ratio of your solvents. For separating benzaldehyde from less polar byproducts like tolualdehydes, a less polar system (e.g., a higher ratio of hexane to ethyl acetate) may be beneficial. For more polar byproducts like benzyl alcohol or benzoic acid, increasing the polarity might be necessary.

  • Use a Co-spot: Spot your reaction mixture in one lane, a pure standard of benzaldehyde in another, and a "co-spot" of both the reaction mixture and the standard in a third lane. This will help you to definitively identify the benzaldehyde spot in your mixture.[3]

  • Change the Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase plates (e.g., C18) can provide different selectivity and may improve separation for certain compounds.[2]

Q4: I see more spots on the TLC plate than I expected. What do they represent?

A4: Unexpected spots can be a result of:

  • Starting Material Impurities: The commercial benzaldehyde or other starting materials used in the synthesis may contain impurities. It is good practice to run a TLC of your starting materials alongside your reaction mixture.

  • Side Reactions: The synthesis may have produced unexpected side products. Common byproducts in benzaldehyde synthesis include benzyl alcohol and benzoic acid, which can arise from reduction and oxidation, respectively.[4]

  • Isomeric Byproducts: If you are synthesizing benzaldehyde from toluene, you may have isomeric byproducts such as o-, m-, and p-tolualdehyde.[5] These isomers can have very similar polarities, making them challenging to separate.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric byproducts in benzaldehyde synthesis?

A1: The nature of isomeric byproducts depends on the synthetic route:

  • From Toluene Oxidation: The oxidation of toluene can lead to the formation of methyl-substituted benzaldehydes (tolualdehydes) as isomeric impurities. The position of the methyl group (ortho, meta, or para) will depend on the specific reaction conditions and catalyst used.[5]

  • From Benzyl Chloride Hydrolysis: The primary byproducts from this route are typically not isomeric with benzaldehyde but rather related to incomplete reaction or side reactions, such as unreacted benzyl chloride or the formation of dibenzyl ether.[6]

Q2: How can I differentiate between benzaldehyde, benzyl alcohol, and benzoic acid on a TLC plate?

A2: These compounds have significantly different polarities, which allows for their separation by TLC.

  • Polarity: Benzoic acid is the most polar due to the carboxylic acid group, which can form strong hydrogen bonds with the silica gel. Benzyl alcohol is intermediate in polarity. Benzaldehyde is the least polar of the three.

  • Rf Values: On a standard silica gel TLC plate with a moderately polar solvent system (e.g., hexane:ethyl acetate), you would expect to see the following trend in Retention Factor (Rf) values: Benzaldehyde > Benzyl Alcohol > Benzoic Acid. The more polar a compound, the more strongly it adsorbs to the stationary phase, resulting in a lower Rf value.

Q3: What is a good starting solvent system for the TLC analysis of a benzaldehyde synthesis reaction mixture?

A3: A good starting point for a solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A common starting ratio is 4:1 or 3:1 hexane:ethyl acetate. You can then adjust the ratio to optimize the separation. If your byproducts are very non-polar, you may need to increase the proportion of hexane. If you have very polar byproducts like benzoic acid that remain at the baseline, you will need to increase the proportion of ethyl acetate or add an even more polar solvent like methanol in a small amount.

Q4: How can I visualize the spots on the TLC plate if they are colorless?

A4: Benzaldehyde and many of its potential byproducts are aromatic and will be visible under a UV lamp (typically at 254 nm) if the TLC plate contains a fluorescent indicator.[2] The compounds will appear as dark spots against a green or blue fluorescent background. Alternatively, you can use chemical stains. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds that can be oxidized, such as aldehydes and alcohols, which will appear as yellow or brown spots on a purple background.[2] Anisaldehyde stain is also a good choice for aldehydes.[2]

Data Presentation

The following table summarizes the expected relative Rf values for benzaldehyde and common related compounds on a silica gel TLC plate. Actual Rf values will vary depending on the exact solvent system, temperature, and plate manufacturer.

CompoundStructureRelative PolarityExpected Relative Rf Value
TolueneC₇H₈Very LowHighest
p-TolualdehydeCH₃C₆H₄CHOLowHigh
m-TolualdehydeCH₃C₆H₄CHOLowHigh
o-TolualdehydeCH₃C₆H₄CHOLowHigh
Benzaldehyde C₆H₅CHO Low High
Benzyl AlcoholC₆H₅CH₂OHMediumMedium
Benzoic AcidC₆H₅COOHHighLow

Note: The tolualdehyde isomers have very similar polarities and may be difficult to resolve by standard TLC. Their relative Rf values may be very close to that of benzaldehyde.

Experimental Protocols

Detailed Methodology for TLC Analysis of Benzaldehyde Synthesis
  • Plate Preparation:

    • Obtain a silica gel TLC plate (e.g., silica gel 60 F₂₅₄).

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the plate. Be careful not to scratch the silica layer.

    • Mark the locations for spotting your samples along the origin line, keeping them at least 0.5 cm apart.

  • Sample Preparation:

    • Prepare dilute solutions of your crude reaction mixture, pure benzaldehyde standard, and any other relevant standards (e.g., starting material, expected byproducts) in a volatile solvent like ethyl acetate or dichloromethane. A concentration of ~1% is generally sufficient.[7]

  • Spotting the Plate:

    • Use a capillary tube to spot a small amount of each sample onto its designated mark on the origin line.

    • The spot should be as small and concentrated as possible (1-2 mm in diameter). To achieve this, touch the capillary tube to the plate briefly and allow the solvent to evaporate before re-spotting in the same location if necessary.[7]

    • It is highly recommended to include a "co-spot" lane where you apply both your reaction mixture and the pure benzaldehyde standard on top of each other. This will help confirm the identity of the product spot.[3]

  • Developing the Plate:

    • Prepare the developing chamber by pouring a small amount of the chosen mobile phase (e.g., 4:1 hexane:ethyl acetate) to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which helps in achieving better and more reproducible separation.

    • Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization and Analysis:

    • Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the separated spots. If the plate has a fluorescent indicator, view it under a UV lamp (254 nm) and circle the spots with a pencil.

    • Alternatively, use a chemical stain like potassium permanganate by dipping the plate into the staining solution and then gently heating it with a heat gun until spots appear.

    • Calculate the Rf (Retardation Factor) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (draw origin line) spot_plate Spot Plate (sample, standard, co-spot) prep_plate->spot_plate prep_sample Prepare Samples (dilute in solvent) prep_sample->spot_plate develop_plate Develop Plate (in solvent chamber) spot_plate->develop_plate visualize Visualize Spots (UV light or stain) develop_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results (identify byproducts) calculate_rf->interpret Troubleshooting_Logic cluster_streaking Streaking Spots cluster_no_spots No Spots Visible cluster_poor_sep Poor Separation start TLC Plate Issue overloaded Sample Overloaded? start->overloaded too_dilute Sample Too Dilute? start->too_dilute optimize_solvent Optimize Solvent System start->optimize_solvent polar_compound Highly Polar Compound? overloaded->polar_compound No dilute Dilute Sample overloaded->dilute Yes wrong_solvent_streak Wrong Solvent System? polar_compound->wrong_solvent_streak No add_acid Add Acid/Base to Mobile Phase polar_compound->add_acid Yes change_solvent_streak Change Solvent Polarity wrong_solvent_streak->change_solvent_streak not_uv_active Not UV Active? too_dilute->not_uv_active No concentrate Concentrate Sample too_dilute->concentrate Yes volatile_comp Volatile Compound? not_uv_active->volatile_comp No use_stain Use a Stain not_uv_active->use_stain Yes visualize_quickly Visualize Quickly volatile_comp->visualize_quickly Yes use_cospot Use Co-spot optimize_solvent->use_cospot change_stationary Change Stationary Phase use_cospot->change_stationary

References

Technical Support Center: Pilot Production of 5-Chloro-2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals scaling up the synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde for pilot production.

Troubleshooting Guide

This guide addresses specific challenges that may be encountered during the synthesis and scale-up of this compound.

Q1: We are experiencing a lower than expected yield during the chlorination of 2,4-dihydroxybenzaldehyde. What are the potential causes and solutions?

A1: Low yields in this synthesis can be attributed to several factors, particularly when scaling up.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the molar ratio of the chlorinating agent (e.g., sulfuryl chloride) to 2,4-dihydroxybenzaldehyde is optimized. A slight excess of the chlorinating agent may be required. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

  • Side Reactions: Formation of byproducts can significantly reduce the yield of the desired product.

    • Solution: Maintain strict temperature control during the addition of the chlorinating agent.[1][2] Slow, dropwise addition at a low temperature (e.g., 0 °C) is crucial to minimize side reactions.[1][2]

  • Product Degradation: The product can be sensitive to the reaction conditions.

    • Solution: Quench the reaction promptly after completion by pouring the mixture into ice water to prevent further reactions or degradation.[1][3]

Q2: Our final product has a pink or brownish discoloration. What is the cause of this impurity and how can we remove it?

A2: The discoloration is likely due to the formation of oxidation byproducts, such as quinone-type species. Phenolic compounds are susceptible to oxidation, especially when exposed to air and light.

  • Prevention:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1][2]

  • Removal:

    • Recrystallization: This is an effective method for purifying the final product and removing colored impurities.

    • Activated Carbon Treatment: Adding activated carbon to a solution of the crude product can help adsorb colored impurities. Subsequent filtration will yield a decolorized solution from which the pure product can be isolated.

    • Sodium Bisulfite Washing: Washing the organic layer containing the product with a sodium bisulfite solution can help to remove certain colored impurities.

Q3: We are observing the formation of isomeric byproducts during the chlorination step. How can we improve the regioselectivity of the reaction?

A3: The formation of isomers, such as 3-chloro-2,4-dihydroxybenzaldehyde, can be a challenge.

  • Reaction Conditions: The choice of chlorinating agent and solvent can influence the regioselectivity. Experiment with different chlorinating agents (e.g., N-chlorosuccinimide) and solvent systems to optimize for the desired isomer.

  • Purification: If isomer formation is unavoidable, they can be separated by column chromatography.[1][3] For pilot-scale production, techniques like preparative HPLC or simulated moving bed (SMB) chromatography may be more suitable. A common eluent system for silica gel column chromatography is a mixture of petroleum ether and ethyl acetate.[1][3]

Q4: During scale-up, we are facing challenges with the work-up and isolation of the product. What are the best practices for pilot-scale production?

A4: Work-up and isolation procedures need careful consideration during scale-up.

  • Extraction: Ensure efficient phase separation during the aqueous work-up. The use of a larger reactor with appropriate agitation and settling time is important.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate before concentrating to prevent the presence of water in the final product.[1][3]

  • Crystallization: Control the cooling rate during crystallization to obtain a product with a consistent crystal size and purity. Seeding the solution with a small amount of pure product can help induce crystallization.

  • Filtration and Drying: Use appropriate filtration equipment for larger quantities, such as a Nutsche filter dryer, to efficiently separate the solid product from the mother liquor and dry it under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common method is the direct chlorination of 2,4-dihydroxybenzaldehyde using a chlorinating agent like sulfuryl chloride.[1][2][3] Other methods include direct chlorination with chlorine gas and the formylation of corresponding phenols.[4]

Q2: What is a suitable starting material for the large-scale synthesis of the precursor, 2,4-dihydroxybenzaldehyde?

A2: For large-scale production of 2,4-dihydroxybenzaldehyde, a Vilsmeier-Haack reaction using resorcinol as the starting material is a viable and high-yielding method.[5][6] This method offers advantages in terms of cost-effectiveness and throughput.[5]

Q3: What are the key safety precautions to consider during the synthesis?

A3:

  • Handling of Reagents: Chlorinating agents like sulfuryl chloride are corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reaction Exotherm: The chlorination reaction can be exothermic. Ensure adequate cooling and slow addition of reagents to control the reaction temperature and prevent runaways.

  • Inert Atmosphere: Working under an inert atmosphere is recommended to prevent the formation of potentially hazardous byproducts and to improve product quality.[1][2]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is essential for determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the final product. The 1H NMR spectrum of this compound in DMSO-d6 typically shows signals around δ 11.39 (s, 1H), 10.87 (s, 1H), 9.98 (s, 1H), 7.0 (s, 1H), and 6.58 (s, 1H).[1][3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[1][3]

Data Presentation

Table 1: Summary of a Lab-Scale Synthesis of this compound

ParameterValueReference
Starting Material2,4-dihydroxybenzaldehyde[1][3]
Chlorinating AgentSulfuryl chloride[1][3]
SolventDiethyl ether[1][3]
Reaction Temperature0 °C to room temperature[1][3]
Reaction Time30 minutes[1][3]
Yield26%[1][3]
Purity (by LC/MS)97%[1][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination [1][3]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in diethyl ether under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add sulfuryl chloride (1.1-1.2 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Work-up: Pour the reaction mixture into ice water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system to afford this compound as an off-white solid.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification start Dissolve 2,4-dihydroxybenzaldehyde in Diethyl Ether cool Cool to 0 °C start->cool add_reagent Add Sulfuryl Chloride (dropwise) cool->add_reagent react Stir at Room Temperature add_reagent->react quench Pour into Ice Water react->quench Reaction Complete separate Separate Organic Layer quench->separate wash Wash with Water & Brine separate->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Impure Product issue Issue Encountered incomplete_reaction Incomplete Reaction? issue->incomplete_reaction Yield discoloration Discoloration? issue->discoloration Purity side_reactions Side Reactions? sol_ratio Optimize Molar Ratio incomplete_reaction->sol_ratio sol_monitor Monitor Reaction (TLC/HPLC) incomplete_reaction->sol_monitor degradation Product Degradation? sol_temp Strict Temperature Control side_reactions->sol_temp sol_quench Prompt Quenching degradation->sol_quench isomers Isomeric Byproducts? sol_inert Use Inert Atmosphere discoloration->sol_inert sol_purify_color Recrystallization / Carbon Treatment discoloration->sol_purify_color sol_conditions Optimize Reaction Conditions isomers->sol_conditions sol_chromatography Purify by Chromatography isomers->sol_chromatography

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 5-Chloro-2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 5-Chloro-2,4-dihydroxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for its purity assessment, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely used method for determining the purity of non-volatile and thermally sensitive organic compounds like this compound. Its high resolution, sensitivity, and accuracy make it the industry standard. A typical reversed-phase HPLC method provides excellent separation of the main compound from its potential impurities, such as unreacted starting materials or by-products from synthesis.

A representative HPLC method for this compound can be established based on methods for similar phenolic compounds[1][2]. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and acidified water.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and data acquisition software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 0.1% Formic Acid in Water. The ratio can be optimized, but a good starting point is 40:60 (v/v).

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. A series of calibration standards are then prepared by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample, dissolve it in a known volume of the mobile phase, and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (based on the chromophore of the molecule)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. The purity is calculated based on the area percentage of the main peak in the chromatogram.

Comparative Analysis of Purity Determination Methods

While HPLC is the preferred method, other techniques can be employed for orthogonal testing or when an HPLC system is unavailable. The following table summarizes the performance of HPLC compared to other viable alternatives.

Method Principle Advantages Disadvantages Typical Performance
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, quantitative, well-established.Requires expensive equipment and skilled personnel, solvent consumption.Linearity (r²) > 0.999, LOD: 0.01-0.5 µg/mL, LOQ: 0.03-1.5 µg/mL, Accuracy (Recovery %): 95-105%, Precision (RSD %): < 2%[2][3][4].
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High sensitivity, suitable for volatile impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation[5][6].Linearity (r²) > 0.998, LOD: 0.05-1.0 µg/mL, LOQ: 0.15-3.0 µg/mL, Accuracy (Recovery %): 90-110%, Precision (RSD %): < 5%[2].
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei.Provides structural information, primary analytical method (no need for a reference standard of the analyte), non-destructive.Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap[5][7].Accuracy and precision are generally high, often within 1-2%.
Titration Chemical reaction with a standardized reagent.Inexpensive, simple equipment.Low sensitivity and selectivity, not suitable for complex mixtures[8].Dependent on the specific reaction and endpoint detection.
Capillary Electrophoresis (CE) Separation of ions in an electric field.High separation efficiency, low sample and reagent consumption.Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging[5].Performance can be comparable to HPLC for specific applications.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase weigh_sample->dissolve hplc HPLC System (C18 Column, UV Detector) filter Filter (0.45 µm) dissolve->filter inject Inject Sample & Standards filter->inject chromatogram Obtain Chromatogram inject->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Experimental workflow for HPLC purity validation.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Other Methods Purity_Validation Purity Validation of This compound HPLC HPLC-UV (High Resolution) Purity_Validation->HPLC Primary Method GC GC-FID/MS (For Volatile Impurities) Purity_Validation->GC Alternative CE Capillary Electrophoresis (High Efficiency) Purity_Validation->CE Alternative qNMR qNMR (Structural Info, Absolute Purity) Purity_Validation->qNMR Orthogonal Method Titration Titration (Simple, Low Selectivity) Purity_Validation->Titration Screening

Caption: Comparison of analytical methods for purity determination.

Conclusion

For routine and regulatory purity analysis of this compound, a validated reversed-phase HPLC method is the most reliable and robust choice. It offers the necessary specificity to separate and quantify the main component from process-related impurities. However, for orthogonal confirmation of purity, especially for providing structural information and an independent quantification without a specific reference standard, qNMR is a powerful alternative. The selection of the most appropriate analytical method should be guided by the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation.

References

Quantitative Analysis of 5-Chloro-2,4-dihydroxybenzaldehyde: A Comparative Guide to UV-Vis Spectrophotometry and High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the realm of drug development and fine chemical synthesis, the accurate quantification of key intermediates is paramount for process optimization, quality control, and regulatory compliance. 5-Chloro-2,4-dihydroxybenzaldehyde, a vital building block in the synthesis of various pharmaceuticals and other bioactive molecules, requires robust analytical methods for its precise measurement.[1] This guide provides a detailed comparison of two widely used analytical techniques for the quantitative analysis of this compound: Ultraviolet-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC) with UV detection.

This document outlines the experimental protocols for both methodologies, presents a comparative summary of their performance characteristics, and includes graphical representations of the analytical workflows to aid in the selection of the most suitable technique for specific analytical needs.

Methodology Comparison

The choice between UV-Vis spectrophotometry and HPLC-UV for the quantification of this compound hinges on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the available instrumentation.

  • UV-Vis Spectrophotometry offers a rapid, straightforward, and cost-effective method for the quantification of this compound. This technique is predicated on the principle that the analyte absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. It is particularly well-suited for the analysis of relatively pure samples or for monitoring reaction progress where interfering substances are minimal.

  • High-Performance Liquid Chromatography (HPLC) provides superior specificity and sensitivity by physically separating the analyte of interest from other components in the sample matrix before quantification.[2] This makes HPLC the preferred method for complex mixtures, stability studies, and when the accurate quantification of impurities is also required.

The following table summarizes the key performance characteristics of each method, based on typical results for structurally similar phenolic aldehydes.

ParameterUV-Vis SpectrophotometryHPLC-UV
Principle Measures the absorbance of light by the analyte in a solution.Physically separates the analyte from a mixture before detection.
Selectivity Lower; susceptible to interference from other absorbing compounds.Higher; resolves the analyte from impurities and degradation products.[2]
Sensitivity ModerateHigh
Linearity (r²) >0.998>0.999
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.01 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 3.0 µg/mL0.03 - 1.5 µg/mL
Accuracy (Recovery %) 95 - 105%98 - 102%
Precision (RSD %) < 5%< 2%
Analysis Time ~5-10 minutes per sample~10-20 minutes per sample
Cost LowHigh
Complexity SimpleComplex

Experimental Protocols

Detailed methodologies for both the UV-Vis spectrophotometric and HPLC-UV analysis of this compound are provided below.

UV-Vis Spectrophotometric Method

This protocol is adapted from methodologies for similar phenolic aldehydes.[3][4]

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Solvent Selection : Methanol or ethanol are suitable solvents as they are transparent in the expected UV absorption range of the analyte.

  • Preparation of Standard Solutions :

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in the chosen solvent.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from approximately 1 to 20 µg/mL.

  • Determination of Maximum Absorbance (λmax) :

    • Scan a mid-range standard solution across the UV spectrum (e.g., 200-400 nm) against a solvent blank.

    • The wavelength at which the maximum absorbance is observed is the λmax. For structurally similar compounds like 2,4-dihydroxybenzaldehyde, the λmax is around 280 nm.[2]

  • Sample Preparation :

    • Accurately weigh the sample containing this compound and dissolve it in the chosen solvent to achieve a theoretical concentration within the calibration range.

  • Measurement and Quantification :

    • Measure the absorbance of the blank, standard solutions, and the sample solution at the determined λmax.

    • Construct a calibration curve by plotting the absorbance of the standards against their respective concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

HPLC-UV Method

This protocol is based on established methods for the analysis of 2,4-dihydroxybenzaldehyde and other phenolic compounds.[2]

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (containing 0.1% phosphoric or formic acid to improve peak shape). A typical starting point is a 30:70 (v/v) mixture of acetonitrile and acidified water.[2]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : The λmax determined by UV-Vis spectrophotometry (e.g., ~280 nm).

    • Injection Volume : 10-20 µL.

  • Preparation of Standard Solutions :

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from approximately 0.5 to 100 µg/mL.

  • Sample Preparation :

    • Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis and Quantification :

    • Inject the standard solutions to establish the calibration curve by plotting the peak area against concentration.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the quantitative analysis of this compound by UV-Vis spectrophotometry and HPLC, as well as a decision-making logic for method selection.

UV_Vis_Workflow start Start prep_stock Prepare Standard Stock Solution (100 µg/mL) start->prep_stock prep_sample Prepare Sample Solution (within calibration range) start->prep_sample prep_cal_standards Prepare Calibration Standards (e.g., 1-20 µg/mL) prep_stock->prep_cal_standards det_lambda_max Determine λmax (e.g., ~280 nm) prep_cal_standards->det_lambda_max measure_abs Measure Absorbance of Standards and Sample prep_sample->measure_abs det_lambda_max->measure_abs build_cal_curve Construct Calibration Curve (Absorbance vs. Concentration) measure_abs->build_cal_curve quantify Quantify Analyte in Sample build_cal_curve->quantify end_node End quantify->end_node

Caption: Experimental workflow for the quantitative analysis of this compound by UV-Vis.

HPLC_Workflow start Start prep_stock Prepare Standard Stock Solution (1 mg/mL) start->prep_stock prep_sample Prepare and Filter Sample Solution start->prep_sample hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) start->hplc_setup prep_cal_standards Prepare Calibration Standards (e.g., 0.5-100 µg/mL) prep_stock->prep_cal_standards inject_standards Inject Standards hplc_setup->inject_standards inject_sample Inject Sample hplc_setup->inject_sample build_cal_curve Construct Calibration Curve (Peak Area vs. Concentration) inject_standards->build_cal_curve quantify Quantify Analyte in Sample inject_sample->quantify build_cal_curve->quantify end_node End quantify->end_node Method_Selection_Logic start Analytical Need matrix_complexity Complex Sample Matrix (Impurities Present)? start->matrix_complexity high_sensitivity High Sensitivity Required? matrix_complexity->high_sensitivity No use_hplc Use HPLC-UV matrix_complexity->use_hplc Yes high_sensitivity->use_hplc Yes use_uv_vis Use UV-Vis high_sensitivity->use_uv_vis No

References

Interpreting the ¹H and ¹³C NMR Spectra of 5-Chloro-2,4-dihydroxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2,4-dihydroxybenzaldehyde, a valuable building block in medicinal chemistry and materials science. To facilitate a comprehensive understanding of structure-property relationships, we present a comparative analysis with structurally similar compounds: the parent molecule 2,4-dihydroxybenzaldehyde and its bromo-substituted analogue, 5-bromo-2,4-dihydroxybenzaldehyde. This guide includes tabulated spectral data, a detailed experimental protocol for acquiring high-quality NMR spectra, and a visual representation of the molecule's structure.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and the selected reference compounds. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data

CompoundSolventδ (ppm)MultiplicityJ (Hz)Assignment
This compound DMSO-d₆11.38s-2-OH
10.87s-4-OH
9.97s-CHO
7.59s-H-6
6.58s-H-3
2,4-Dihydroxybenzaldehyde[1]DMSO-d₆10.73s (br)-2-OH, 4-OH
9.92s-CHO
7.52d8.8H-6
6.39dd8.8, 2.4H-5
6.32d2.4H-3
5-Bromo-2,4-dihydroxybenzaldehydeN/AN/AN/AN/AN/A

Table 2: ¹³C NMR Spectral Data

CompoundSolventδ (ppm)Assignment
This compound N/AN/AN/A
2,4-DihydroxybenzaldehydeN/AN/AN/A
5-Bromo-2,4-dihydroxybenzaldehydeN/AN/AN/A

Spectral Interpretation and Comparison

The ¹H NMR spectrum of this compound in DMSO-d₆ displays five distinct singlets, indicating a lack of proton-proton coupling between adjacent aromatic protons. The downfield signals at 11.38 and 10.87 ppm are assigned to the acidic phenolic hydroxyl protons at positions 2 and 4, respectively. The signal at 9.97 ppm corresponds to the aldehyde proton. The two singlets in the aromatic region, at 7.59 and 6.58 ppm, are assigned to the protons at positions 6 and 3, respectively.

In contrast, the ¹H NMR spectrum of the parent compound, 2,4-dihydroxybenzaldehyde, exhibits a more complex splitting pattern in the aromatic region due to proton-proton coupling. The H-6 proton appears as a doublet, coupled to H-5. The H-5 proton is a doublet of doublets, coupled to both H-6 and H-3. The H-3 proton appears as a doublet, coupled to H-5. This comparison highlights the effect of the chloro-substituent at position 5, which simplifies the spectrum by removing a proton and its associated couplings.

The introduction of a halogen (chlorine or bromine) at the 5-position is expected to influence the chemical shifts of the aromatic protons and carbons due to its inductive and mesomeric effects. A detailed comparison with the bromo-analogue would further elucidate these electronic effects.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • For quantitative measurements, an internal standard such as tetramethylsilane (TMS) can be added.

2. Instrument Setup:

  • Insert the NMR tube into the spinner and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

3. ¹H NMR Acquisition:

  • Set the appropriate spectral width (e.g., -2 to 12 ppm).

  • Use a standard 30° or 90° pulse sequence.

  • Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-5 seconds).

  • Acquire the Free Induction Decay (FID).

4. ¹³C NMR Acquisition:

  • Switch the probe to the ¹³C frequency.

  • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

  • Set a wider spectral width (e.g., 0-220 ppm).

  • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Set an appropriate relaxation delay (e.g., 2-10 seconds).

  • Acquire the FID.

5. Data Processing:

  • Apply Fourier transformation to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Pick the peaks to determine their precise chemical shifts.

Molecular Structure and Atom Numbering

To aid in the interpretation of the NMR data, the chemical structure of this compound with the standard IUPAC numbering is provided below.

References

A Comparative Guide to HPLC and GC for the Analysis of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of aromatic aldehydes is crucial in various fields, including environmental analysis, food chemistry, and pharmaceutical quality control. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose depends on several factors, including the specific aldehydes of interest, the sample matrix, the required sensitivity, and the available instrumentation. This guide provides an objective comparison of HPLC and GC for the analysis of aromatic aldehydes, supported by experimental data and detailed methodologies.

Principle of Techniques

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1] The separation is driven by the polarity of the analyte, the mobile phase, and the stationary phase. For polar compounds like aromatic aldehydes, reversed-phase HPLC is a common and effective technique.[1] Due to their often-low UV absorbance, aromatic aldehydes are frequently derivatized to enhance detection sensitivity.[2]

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[3] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[3][4] Aromatic aldehydes, being polar, often require derivatization to increase their volatility and thermal stability for successful GC analysis.[1][5]

Quantitative Performance Comparison

The following table summarizes key quantitative performance parameters for HPLC and GC in the analysis of aromatic aldehydes. It is important to note that these values can vary depending on the specific analyte, derivatization agent, and instrumentation used.

ParameterHPLC with UV/Vis or Fluorescence DetectionGC with FID or MS Detection
Limit of Detection (LOD) 4.3 - 21.0 µg/L (depending on the aldehyde)[6]As low as 0.006 nM with derivatization and MS detection[7]
Limit of Quantification (LOQ) Typically in the µg/L to ng/L range[3]Can be in the pg/mL range with appropriate derivatization[7]
Linearity (R²) Generally excellent, with R² values >0.99 commonly achieved[3]Also demonstrates excellent linearity with R² values typically >0.99[3]
Precision (%RSD) Typically <15% for intra- and inter-day precision[3]Typically <15% for intra- and inter-day precision[3]
Accuracy/Recovery (%) Typically in the range of 80-120%[3]Typically in the range of 80-120%[3]
Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of aromatic aldehydes using HPLC and GC.

HPLC Method with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method is widely used for the analysis of aldehydes in various matrices.[2][8]

1. Sample Preparation and Derivatization:

  • For aqueous samples, add a known volume of the sample to a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile).[9]

  • Acidify the mixture (e.g., with perchloric acid or sulfuric acid) to catalyze the reaction.[9][10]

  • Heat the mixture (e.g., at 55°C for 60 minutes) to ensure complete derivatization.[9]

  • The resulting 2,4-dinitrophenylhydrazone derivatives can be extracted using a solid-phase extraction (SPE) C18 cartridge and eluted with acetonitrile.[9]

  • For air samples, draw the air through an SPE cartridge coated with DNPH. The derivatives are then eluted with acetonitrile.[11]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical isocratic condition is acetonitrile:water (65:35, v/v).[9][11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.[11]

  • Detector: UV/Vis detector set at 360 nm.[9][11]

  • Injection Volume: 20 µL.[11]

3. Data Analysis:

  • Identify the aldehyde-DNPH derivative peaks based on their retention times compared to standards.

  • Quantify the analytes using an external standard calibration curve.

GC Method with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization

This method is suitable for volatile and semi-volatile aromatic aldehydes.[12]

1. Sample Preparation and Derivatization:

  • To an aqueous sample, add an internal standard and a solution of PFBHA.[3]

  • Adjust the pH to acidic conditions (e.g., pH 3 with HCl) to facilitate the reaction.[3]

  • The resulting oxime derivatives can be extracted with an organic solvent (e.g., hexane or dichloromethane).

  • Concentrate the extract under a gentle stream of nitrogen before GC injection.

2. GC-MS Conditions:

  • Column: A low to mid-polarity capillary column is recommended (e.g., SLB™-5ms, 30 m x 0.25 mm I.D. x 0.25 µm df).[12]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[13]

  • Injector Temperature: 250°C.

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).[13]

    • MS Transfer Line Temperature: 280°C.[13]

    • Ion Source Temperature: 230°C.[13]

    • Scan Range (for MS): 50-350 m/z.[13]

3. Data Analysis:

  • Identify the PFBHA-aldehyde derivative peaks based on their retention times and mass spectra (if using MS).

  • Quantify the analytes using an external standard calibration curve.

Method Selection Workflow

The choice between HPLC and GC depends on the specific analytical goals and the properties of the aromatic aldehydes being analyzed. The following diagram illustrates a logical workflow for selecting the appropriate technique.

cluster_start Start cluster_properties Analyte Properties cluster_hplc_path HPLC Path cluster_gc_path GC Path cluster_considerations Further Considerations cluster_ms_detector Detector Choice start Aromatic Aldehyde Analysis volatility Volatile & Thermally Stable? start->volatility hplc_choice HPLC is Preferred volatility->hplc_choice No gc_choice GC is a Strong Candidate volatility->gc_choice Yes hplc_details Suitable for non-volatile or thermally labile compounds. Derivatization (e.g., DNPH) often required for sensitivity. hplc_choice->hplc_details sensitivity High Sensitivity Required? hplc_choice->sensitivity gc_details Ideal for volatile compounds. Derivatization (e.g., PFBHA) often necessary for polar aldehydes. gc_choice->gc_details gc_choice->sensitivity ms_detector Couple with Mass Spectrometry (MS) sensitivity->ms_detector Yes

Caption: Logical workflow for selecting between HPLC and GC for aromatic aldehyde analysis.

Conclusion

Both HPLC and GC are powerful techniques for the analysis of aromatic aldehydes, each with its own set of advantages and limitations.

  • HPLC is often the method of choice for routine quantitative analysis of less volatile or thermally unstable aromatic aldehydes.[1] The ability to analyze these compounds without the need for high temperatures simplifies sample preparation and avoids potential degradation.[14] Derivatization is commonly employed to enhance the sensitivity of detection.[2]

  • GC , especially when coupled with mass spectrometry (GC-MS), provides excellent separation efficiency and sensitivity for volatile aromatic aldehydes.[4][13] It is the preferred method for identifying and quantifying trace volatile impurities.[1] However, the requirement for derivatization to increase volatility adds a step to the sample preparation process.[1][5]

Ultimately, the selection between HPLC and GC should be based on the specific physicochemical properties of the aromatic aldehydes under investigation, the complexity of the sample matrix, and the overall objectives of the analysis.[1][13] For comprehensive profiling, utilizing both techniques can provide the most complete and reliable data.[3]

References

A Comparative Guide to the Antimicrobial Potential of 5-Chloro-2,4-dihydroxybenzaldehyde and 5-chlorosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activities of 5-Chloro-2,4-dihydroxybenzaldehyde and 5-chlorosalicylaldehyde. While direct comparative studies on the parent molecules are limited, this document synthesizes available data on their derivatives to evaluate their potential as scaffolds for antimicrobial drug development.

Executive Summary

Data Presentation: Antimicrobial Activity of Derivatives

The antimicrobial efficacy of various derivatives of 5-chlorosalicylaldehyde has been quantified through Minimum Inhibitory Concentration (MIC) values. These values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below is a summary from multiple studies and showcases the potential of the 5-chlorosalicylaldehyde scaffold.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-chlorosalicylaldehyde Derivatives

Derivative TypeTarget MicroorganismMIC (µg/mL)Reference
Schiff Base DerivativeStaphylococcus aureus0.030[1]
Schiff Base DerivativeEscherichia coli0.065[1]
Schiff Base DerivativePseudomonas aeruginosa0.060[1]
Schiff Base DerivativeBacillus subtilis0.050[1]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolStaphylococcus aureus3.4[2]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolEscherichia coli1.6[2]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolPseudomonas fluorescence2.8[2]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolBacillus subtilis45.2[2]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolAspergillus niger47.5[2]
Sulfonamide DerivativeMethicillin-sensitive S. aureus15.62-31.25 (µmol/L)[3]
Sulfonamide DerivativeMethicillin-resistant S. aureus15.62-31.25 (µmol/L)[3]

Note: Data for the direct antimicrobial activity of this compound is not available in the reviewed literature. Preliminary studies suggest it may possess antimicrobial effects, but quantitative data is lacking.[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the antimicrobial activity of benzaldehyde derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

a. Preparation of Inoculum:

  • A standardized suspension of the test microorganism is prepared to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

  • This suspension is then diluted in an appropriate broth medium to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Compound Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the compound are then made in the broth medium within a 96-well microtiter plate to obtain a range of concentrations.

c. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Positive (microorganism without the compound) and negative (broth only) controls are included.

  • The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

d. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Agar Well Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition on an agar plate.

a. Preparation of Inoculum and Agar Plates:

  • A standardized microbial suspension is prepared as described for the broth microdilution method.

  • The surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish is uniformly swabbed with the microbial suspension.

b. Application of the Compound:

  • Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • A known concentration of the test compound dissolved in a suitable solvent is added to each well. A solvent control is also included.

c. Incubation and Measurement:

  • The plates are incubated under appropriate conditions.

  • The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and a conceptual representation of the antimicrobial potential of the two compounds.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->inoculum dilution Perform Serial Dilutions of Test Compound in 96-well Plate start->dilution inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate dilution->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate observe Visually Observe for Microbial Growth (Turbidity) incubate->observe determine_mic Determine MIC: Lowest Concentration with No Visible Growth observe->determine_mic Antimicrobial_Potential cluster_5CS 5-chlorosalicylaldehyde cluster_5C24DHB This compound parent_5CS 5-chlorosalicylaldehyde derivatives_5CS Schiff Bases & Other Derivatives parent_5CS->derivatives_5CS Leads to activity_5CS Demonstrated Broad-Spectrum Antimicrobial Activity (Bacteria & Fungi) derivatives_5CS->activity_5CS Exhibit parent_5C24DHB This compound intermediate Key Intermediate in Chemical Synthesis parent_5C24DHB->intermediate Serves as potential_activity Potential as a Scaffold for Antimicrobial Compounds (Limited Direct Data) intermediate->potential_activity Suggests

References

Unveiling the Bioactive Potential: A Comparative Guide to Schiff Bases and Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of Schiff bases and sulfonamide derivatives reveals a landscape rich with therapeutic promise. Both classes of compounds have independently demonstrated significant biological activities, and their combined scaffolds in the form of Schiff base sulfonamides often exhibit enhanced or novel therapeutic properties. This guide provides a comparative analysis of their biological activities, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

Researchers, scientists, and drug development professionals are constantly seeking novel molecular frameworks with potent and selective biological activities. Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), and sulfonamides, containing the -SO2NH- functional group, have long been cornerstones of medicinal chemistry.[1][2] While sulfonamides are renowned for their antimicrobial properties, Schiff bases display a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] The conjugation of these two pharmacophores into Schiff base sulfonamide derivatives has emerged as a powerful strategy to generate novel compounds with potentially synergistic or enhanced biological activities.[1][2]

Comparative Biological Activities: A Quantitative Overview

The biological efficacy of Schiff bases, sulfonamides, and their derivatives has been extensively evaluated across various therapeutic areas. The following tables summarize key quantitative data from a selection of studies, providing a comparative perspective on their antimicrobial and anticancer activities.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The lower the MIC value, the more potent the antimicrobial agent.

Compound TypeTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Schiff BaseStaphylococcus epidermidis (Gram-positive)7.81Ciprofloxacin15.62[5]
Schiff BaseEnterococcus faecalis (Gram-positive)7.81Ciprofloxacin7.81[5]
Schiff BaseAcinetobacter baumannii (Gram-negative)15.62Ciprofloxacin15.62[5]
Schiff Base of SulfonamideEscherichia coli (Gram-negative)---[6]
Schiff Base of SulfonamideBacillus subtilis (Gram-positive)---[6]
Sulfonamide Schiff BaseKlebsiella pneumoniae-Ciprofloxacin-[3]
Sulfonamide Schiff BaseStaphylococcus epidermidis-Ciprofloxacin-[3]
Sulfonamide Schiff BaseBacillus subtilis-Ciprofloxacin-[3]

Note: Specific MIC values for some compounds were not available in the provided search results, but the studies indicated significant activity.

Anticancer Activity

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Compound TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Sulfonamide-tethered Schiff Base (6i)MCF7 (Breast Cancer)0.09Staurosporine3.10[7]
Sulfonamide-tethered Schiff Base (6j)MCF7 (Breast Cancer)0.26Staurosporine3.10[7]
Sulfonamide-tethered Schiff Base (6f)MCF7 (Breast Cancer)6.11Staurosporine3.10[7]
Sulfonamide-tethered Schiff Base (6i)HepG2 (Hepatocellular Carcinoma)0.15Staurosporine10.42[7]
Sulfonamide-tethered Schiff Base (6j)HepG2 (Hepatocellular Carcinoma)0.15Staurosporine10.42[7]
Sulfonamide-tethered Schiff Base (6f)HepG2 (Hepatocellular Carcinoma)3.90Staurosporine10.42[7]
Benzenesulfonamide-based Schiff Base (10)A549 (Lung Cancer)-Cisplatin-[8]
Benzenesulfonamide-based Schiff Base (12)HepG2 (Hepatocellular Carcinoma)-Cisplatin-[8]

Note: Specific IC50 values for some compounds were not provided in the abstracts, but the studies reported higher potency compared to the reference drug.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Schiff bases and sulfonamide derivatives.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is commonly used to evaluate the antimicrobial activity of chemical compounds.

  • Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture of the test organism in a suitable broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the inoculated agar.

  • Application of Test Compounds: A defined volume of the test compound solution (at a specific concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.[8]

Visualizing Biological Processes

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and signaling pathways.

Experimental_Workflow_Antimicrobial_Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum prep_plates Inoculate Agar Plates prep_inoculum->prep_plates create_wells Create Wells in Agar prep_plates->create_wells add_compounds Add Test Compounds, Controls create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones determine_mic Determine MIC measure_zones->determine_mic

Antimicrobial Screening Workflow

Signaling_Pathway_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_apoptosis Apoptosis Induction VEGFR2 VEGFR-2 Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Downstream_Signaling Activates Schiff_Base_Sulfonamide Schiff Base Sulfonamide Derivative Schiff_Base_Sulfonamide->VEGFR2 Inhibits Bax_up Bax Upregulation Schiff_Base_Sulfonamide->Bax_up Bcl2_down Bcl-2 Downregulation Schiff_Base_Sulfonamide->Bcl2_down Proliferation Cell Proliferation & Angiogenesis Downstream_Signaling->Proliferation Promotes Caspase3_act Caspase-3 Activation Bax_up->Caspase3_act Bcl2_down->Caspase3_act Apoptosis Apoptosis Caspase3_act->Apoptosis

VEGFR-2 Inhibition Pathway

Conclusion

The comparative analysis of Schiff bases and sulfonamide derivatives underscores their significant and diverse biological activities. While both classes of compounds exhibit promising antimicrobial and anticancer properties, their conjugation into single molecular entities often leads to enhanced potency and, in some cases, novel mechanisms of action. The quantitative data presented, along with detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery and development. The visualization of experimental workflows and signaling pathways further aids in the conceptual understanding of their evaluation and mechanisms of action. Future research should continue to explore the vast chemical space of Schiff base sulfonamides to identify new lead compounds for various therapeutic applications. The structure-activity relationship studies are crucial in guiding the design of more potent and selective derivatives.[9]

References

A Comparative Guide to the Antioxidant Capacity of Dihydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of various dihydroxybenzaldehyde (DHB) isomers. The position of the two hydroxyl groups on the benzaldehyde ring significantly influences their radical scavenging capabilities and overall antioxidant potential. This document synthesizes experimental data to offer an objective comparison, details the methodologies of key assays, and visualizes relevant pathways and workflows to support further research and drug development.

Structure-Activity Relationship

The antioxidant activity of dihydroxybenzaldehyde isomers is intrinsically linked to their chemical structure. The primary mechanism involves the donation of a hydrogen atom or an electron to neutralize free radicals.[1][2] Studies indicate that isomers with electron-donating hydroxyl groups exhibit significant antioxidant activity.[1][2] The relative positions of these hydroxyl groups on the aromatic ring affect the stability of the resulting phenoxyl radical, thereby influencing the compound's antioxidant efficacy. Generally, isomers with ortho- or para-positioned hydroxyl groups, such as 3,4-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde, are considered potent antioxidant agents.[2] The dissociation of the hydroxyl groups also plays a role in the antioxidant capacity.[1][3]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of dihydroxybenzaldehyde isomers have been evaluated using various assays. The table below summarizes the available quantitative data, primarily from DPPH and CUPRAC assays, expressed in Trolox equivalents (TE). A higher TE value indicates a greater antioxidant capacity.

CompoundIsomerDPPH Assay (TE)CUPRAC Assay (TE)Source(s)
2,3-Dihydroxybenzaldehyde2,3-DHB~0.8~0.4[1]
2,4-Dihydroxybenzaldehyde2,4-DHB~0.8~0.8[1]
2,5-Dihydroxybenzaldehyde2,5-DHB0.85 ± 0.04~1.0[1][2]
3,4-Dihydroxybenzaldehyde3,4-DHB~0.85~1.1[1]
3,5-Dihydroxybenzaldehyde3,5-DHBNo activityNo activity[1]

Note: The values from the source[1] are approximated from a graph. "No activity" indicates that the compound did not exhibit antioxidant properties in the respective assay.

Experimental Workflows and Signaling Pathways

To understand the evaluation of antioxidant capacity and the potential mechanisms of action, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis DHB_isomers Dihydroxybenzaldehyde Isomers dissolve Dissolve in appropriate solvent DHB_isomers->dissolve serial_dilution Prepare serial dilutions dissolve->serial_dilution mix Mix DHB dilutions with reagent serial_dilution->mix assay_reagent Prepare Assay Reagent (e.g., DPPH, ABTS) assay_reagent->mix incubate Incubate in the dark mix->incubate measure_absorbance Measure Absorbance incubate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_te Determine Trolox Equivalents (TE) plot_curve->determine_te

Caption: Workflow for comparative antioxidant activity assessment.

Certain dihydroxybenzaldehyde isomers have been shown to modulate cellular signaling pathways involved in inflammation and oxidative stress. For instance, 2,4-dihydroxybenzaldehyde can inhibit the NF-κB pathway, while 3,4-dihydroxybenzaldehyde has been reported to modulate both NF-κB and MAPK signaling pathways.[4][5]

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases p_NFkB p-NF-κB (active) NFkB->p_NFkB nucleus Nucleus p_NFkB->nucleus inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2) nucleus->inflammatory_genes promotes transcription DHB 2,4-DHB / 3,4-DHB DHB->IKK inhibits

Caption: Potential NF-κB signaling pathway modulation by DHB isomers.

Detailed Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of antioxidant capacity. Below are detailed methodologies for commonly used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[6][7]

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance is measured spectrophotometrically.[7][8]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[6]

  • Procedure:

    • Add a defined volume of various concentrations of the dihydroxybenzaldehyde isomer solution to the DPPH solution.[6]

    • Include a control containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at approximately 517 nm.[6][8]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[2] The antioxidant capacity is often expressed as Trolox Equivalents (TE) by comparing the activity to a Trolox standard curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[9]

  • Principle: Antioxidants reduce the blue-green ABTS•+, leading to a decolorization that is measured by the decrease in absorbance at 734 nm.[9][10]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[9][11]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9][10]

    • Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of approximately 0.70 at 734 nm.

  • Procedure:

    • Add a small volume of the dihydroxybenzaldehyde isomer solution to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.[9]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12][13]

  • Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.[13]

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Procedure:

    • Add the dihydroxybenzaldehyde isomer solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to that of a ferrous sulfate standard curve and is expressed as Fe²⁺ equivalents.[13]

Conclusion

The available data indicates that the antioxidant capacity of dihydroxybenzaldehyde isomers is highly dependent on the position of the hydroxyl groups. Isomers with ortho (2,3- and 3,4-) and para (2,5-) positioning of hydroxyl groups tend to exhibit superior antioxidant activity compared to the meta-positioned 3,5-dihydroxybenzaldehyde, which shows little to no activity in the reported assays.[1] Specifically, 2,5-DHB and 3,4-DHB appear to be the most potent antioxidants among the isomers.[1] The provided experimental protocols and diagrams offer a framework for researchers to conduct further comparative studies to fully elucidate the structure-activity relationships and potential therapeutic applications of these compounds. A comprehensive study evaluating all isomers under a wider range of standardized assay conditions is warranted to confirm these findings and explore other potential biological activities.

References

A Comparative Guide to Coumarin Synthesis: Pechmann vs. Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of coumarins—a vital class of heterocyclic compounds with broad pharmacological applications—is a frequent necessity.[1][2] Among the various synthetic routes, the Pechmann and Knoevenagel condensations are two of the most fundamental and widely employed methods.[3][4][5] This guide provides an objective comparison of these two cornerstone reactions, supported by experimental data and detailed protocols, to aid chemists in selecting the optimal synthetic strategy.

The Pechmann condensation, discovered by Hans von Pechmann, synthesizes coumarins by reacting a phenol with a β-keto ester under acidic conditions.[6][7] In contrast, the Knoevenagel condensation for coumarin synthesis typically involves the reaction of a salicylaldehyde derivative with an active methylene compound, catalyzed by a weak base.[1][8] The choice between these methods depends critically on the availability of starting materials and the desired substitution pattern on the final coumarin scaffold.[2]

Reaction Mechanisms: A Tale of Two Pathways

The fundamental difference between the Pechmann and Knoevenagel routes lies in their reaction mechanisms, which dictate the required starting materials and catalysts.

Pechmann Condensation: This reaction proceeds under acidic catalysis. The mechanism involves an initial transesterification between the phenol and the β-keto ester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring to form a new ring.[9] The final step is a dehydration to yield the coumarin product.[6]

Pechmann_Mechanism cluster_reactants Reactants Phenol Phenol Transesterification Transesterification Phenol->Transesterification Ketoester β-Keto Ester Ketoester->Transesterification Acid Acid Catalyst (e.g., H₂SO₄, InCl₃) Acid->Transesterification catalysis Cyclization Intramolecular Cyclization Transesterification->Cyclization Intermediate Dehydration Dehydration (-H₂O) Cyclization->Dehydration Intermediate Coumarin Coumarin Dehydration->Coumarin

Caption: The acid-catalyzed mechanism of the Pechmann condensation.

Knoevenagel Condensation: This pathway operates under basic conditions. A weak base abstracts a proton from the active methylene compound to form a stabilized enolate.[1] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The reaction concludes with an intramolecular cyclization (lactonization) to form the coumarin ring.[1]

Knoevenagel_Mechanism cluster_reactants Reactants Salicylaldehyde Salicylaldehyde Enolate Enolate Formation NucleophilicAddition Nucleophilic Addition Salicylaldehyde->NucleophilicAddition ActiveMethylene Active Methylene Compound ActiveMethylene->Enolate Base Weak Base (e.g., Piperidine) Base->Enolate catalysis Enolate->NucleophilicAddition Cyclization Intramolecular Cyclization NucleophilicAddition->Cyclization Intermediate Coumarin Coumarin Cyclization->Coumarin

Caption: The base-catalyzed mechanism of the Knoevenagel condensation.

Comparative Performance Analysis

The primary distinctions in starting materials (phenol vs. salicylaldehyde) and catalytic conditions (acid vs. base) lead to significant differences in scope, efficiency, and experimental setup.

FeaturePechmann CondensationKnoevenagel Condensation
Starting Materials Phenol + β-Keto Ester (e.g., Ethyl Acetoacetate)[6][7][10]Salicylaldehyde + Active Methylene Compound (e.g., Ethyl Acetoacetate, Malonates)[1][11]
Catalyst Acidic (Brønsted or Lewis acids like H₂SO₄, AlCl₃, InCl₃)[7][12]Basic (Weak bases like Piperidine, L-proline)[1][13]
Reaction Conditions Often requires heating; harsher conditions for simple phenols.[7] Modern methods use solvent-free, ball mill, or microwave techniques.[6][14]Can often proceed under milder conditions. Microwave and ultrasound methods are highly effective and rapid.[1][15]
Scope & Limitations Highly effective for activated phenols (electron-donating groups).[7] Electron-withdrawing groups can hinder the reaction.[7]Versatile method for a wide range of substituted salicylaldehydes and active methylene compounds.
Typical Yields Good to excellent yields, often ranging from 52% to over 90%.[14]Good to excellent yields, frequently reported in the 70-95% range.[13][15]
Reaction Time Can range from minutes (with microwave or ball mill) to many hours with conventional heating.[14][16]Can be reduced from hours to mere seconds or minutes using microwave irradiation.[1][15]

Data Presentation: Synthesis of 4-Methylcoumarin Derivatives

To provide a quantitative comparison, the following table summarizes experimental data for the synthesis of various 4-methylcoumarin derivatives using both methods under different conditions.

Reaction TypeReactantsCatalyst / ConditionsTimeYield (%)Reference
Pechmann Phenol, Ethyl AcetoacetateInCl₃ (3 mol%), Ball Mill, Room Temp.60 min52[14]
Pechmann m-Cresol, Ethyl AcetoacetateInCl₃ (3 mol%), Ball Mill, Room Temp.5 min92[14]
Pechmann Resorcinol, Ethyl AcetoacetateFeF₃, Microwave Irradiation7 min92[16]
Pechmann Phloroglucinol, Ethyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅O NPs, 110°C25 min98[17]
Knoevenagel Salicylaldehyde, Ethyl AcetoacetatePiperidine, Microwave (100W)60 s93[1]
Knoevenagel 4-(Diethylamino)salicylaldehyde, Ethyl AcetoacetatePiperidine, Microwave (MW)1-10 min89[15]
Knoevenagel Salicylaldehyde, Diethyl MalonateL-proline (10 mol%), EtOH, 80°C18 h94[13]
Knoevenagel 2-Hydroxy-1-naphthaldehyde, Ethyl AcetoacetateNano-MgFe₂O₄, Ultrasound, 45°C45 min73[1]

Experimental Protocols

The following sections provide generalized, yet detailed, methodologies for performing both condensation reactions, including a visual workflow.

Experimental_Workflow Reactants 1. Combine Reactants & Catalyst Reaction 2. Reaction (Heat/Microwave/Mill) Reactants->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction continue if incomplete Workup 4. Reaction Work-up (Cooling/Filtration) Monitoring->Workup upon completion Purification 5. Purification (Recrystallization) Workup->Purification Characterization 6. Characterization (NMR, MP, etc.) Purification->Characterization

Caption: A general experimental workflow for coumarin synthesis.

Protocol 1: Pechmann Condensation (Solvent-Free Ball Mill Method)

This protocol is adapted from a modern, environmentally friendly approach for synthesizing 4-methylcoumarins.[6][14]

  • Preparation : Place the substituted phenol (e.g., m-cresol, 1.0 mmol), ethyl acetoacetate (1.0 mmol), and the Lewis acid catalyst (e.g., InCl₃, 3 mol%) into a milling jar containing milling balls.[6]

  • Reaction : Mill the mixture in a high-speed ball mill mixer at room temperature.

  • Monitoring : The reaction progress can be monitored by periodically taking a small sample and analyzing it via Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 3:2).[6] Reaction times are typically short, ranging from 5 to 60 minutes.[14]

  • Work-up : Upon completion, the solid product is directly collected from the milling jar.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure coumarin derivative.[2]

Protocol 2: Knoevenagel Condensation (Microwave-Assisted Method)

This protocol describes a rapid, solvent-free synthesis of coumarins using microwave irradiation.[1][15]

  • Preparation : In an open Pyrex vessel suitable for a microwave reactor, combine the salicylaldehyde derivative (100 mmol), the active methylene compound (e.g., ethyl acetoacetate, 110 mmol), and a catalytic amount of a weak base (e.g., piperidine, 2.4 mmol).[15]

  • Reaction : Irradiate the mixture in the microwave reactor. The power and time will depend on the specific reactants but are often in the range of 100-300W for 1 to 10 minutes.[1][15] The reaction temperature will rise rapidly.

  • Monitoring : Given the speed of microwave reactions, monitoring is often done by running test reactions at different time intervals.

  • Work-up : After the irradiation is complete, allow the reaction mixture to cool to room temperature. The crude product often solidifies upon cooling.[1]

  • Purification : The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure coumarin.[15]

Conclusion

Both the Pechmann and Knoevenagel condensations are powerful and versatile methods for the synthesis of coumarins.

  • Choose Pechmann Condensation when:

    • Your primary starting material is a phenol, especially an electron-rich one.

    • You require a simple, often one-pot, acid-catalyzed procedure.

  • Choose Knoevenagel Condensation when:

    • Your starting material is a salicylaldehyde derivative.

    • You desire extremely fast reaction times, as this method is exceptionally amenable to microwave-assisted, solvent-free conditions.

    • You are working with substrates that are sensitive to strong acids.

Recent advancements focusing on green chemistry, such as the use of solvent-free conditions, reusable catalysts, and energy-efficient microwave or ultrasound irradiation, have significantly improved the utility and environmental footprint of both reactions.[3][15] The ultimate choice will always be guided by the specific molecular target, the availability of precursors, and the desired laboratory throughput.

References

A Comparative Analysis of the Reactivity of 2,4-Dihydroxybenzaldehyde and 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2,4-dihydroxybenzaldehyde and 4-hydroxybenzaldehyde. Understanding the distinct properties of these two aromatic aldehydes is crucial for their application in organic synthesis, medicinal chemistry, and materials science. This document outlines their physical and chemical characteristics, presents a comparative analysis of their reactivity based on available experimental and theoretical data, and provides detailed experimental protocols for their differentiation.

Introduction

2,4-Dihydroxybenzaldehyde and 4-hydroxybenzaldehyde are aromatic aldehydes that share a core benzaldehyde structure but differ in the number and position of their hydroxyl substituents. This seemingly minor structural difference leads to significant variations in their electronic properties and, consequently, their chemical reactivity. 4-Hydroxybenzaldehyde has a single hydroxyl group para to the aldehyde, while 2,4-dihydroxybenzaldehyde possesses two hydroxyl groups, one ortho and one para to the aldehyde. These hydroxyl groups, being strong electron-donating groups, play a pivotal role in modulating the reactivity of both the aromatic ring and the carbonyl group.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the two aldehydes is presented in the table below, providing a foundational basis for their comparison.

Property2,4-Dihydroxybenzaldehyde4-Hydroxybenzaldehyde
CAS Number 95-01-2[1][2][3]123-08-0
Molecular Formula C₇H₆O₃[1][2][3]C₇H₆O₂
Molecular Weight 138.12 g/mol [1][2]122.12 g/mol
Appearance Cream to light brown powderYellow to tan powder
Melting Point 135-137 °C[2]116 °C
Boiling Point 220-228 °C at 22 mmHg[2]310-311 °C
Solubility in Water Soluble[1]12.9 g/L
pKa Data not readily available7.61 (at 25 °C)

Comparative Reactivity Analysis

The presence of hydroxyl groups significantly influences the reactivity of both the aromatic ring towards electrophilic substitution and the carbonyl group towards nucleophilic addition.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.

  • 4-Hydroxybenzaldehyde : The single hydroxyl group activates the positions ortho to it (positions 2 and 6) and para to it (position 4, which is occupied by the aldehyde). The aldehyde group is a deactivating, meta-directing group. Therefore, electrophilic substitution is directed to the positions ortho to the hydroxyl group.

  • 2,4-Dihydroxybenzaldehyde : With two hydroxyl groups at positions 2 and 4, the aromatic ring is highly activated towards electrophilic substitution. The positions ortho and para to both hydroxyl groups (positions 3, 5, and 6) are all activated. This makes 2,4-dihydroxybenzaldehyde significantly more reactive towards electrophiles than 4-hydroxybenzaldehyde.

Expected Reactivity Order for Electrophilic Aromatic Substitution: 2,4-Dihydroxybenzaldehyde > 4-Hydroxybenzaldehyde

This enhanced reactivity is due to the cumulative electron-donating effect of the two hydroxyl groups, which stabilizes the carbocation intermediate formed during electrophilic attack.

Reactivity of the Carbonyl Group: Nucleophilic Addition

The reactivity of the carbonyl group in aldehydes towards nucleophiles is influenced by the electronic effects of the substituents on the aromatic ring.

  • 4-Hydroxybenzaldehyde : The electron-donating hydroxyl group at the para position increases the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde.

  • 2,4-Dihydroxybenzaldehyde : The presence of two electron-donating hydroxyl groups further increases the electron density on the carbonyl carbon. Additionally, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, which can further decrease the electrophilicity of the carbonyl carbon. A computational study on the Biginelli reaction provided evidence for the reduced reactivity of 2,4-dihydroxybenzaldehyde compared to 4-hydroxybenzaldehyde.[4] The study showed a significant increase in the activation energy for the reaction involving 2,4-dihydroxybenzaldehyde, attributing this to the steric hindrance and electronic effects of the ortho-hydroxyl group.[4]

Expected Reactivity Order for Nucleophilic Addition: 4-Hydroxybenzaldehyde > 2,4-Dihydroxybenzaldehyde

The following table summarizes the expected relative reactivity in key reaction types.

Reaction Type2,4-Dihydroxybenzaldehyde4-HydroxybenzaldehydeSupporting Rationale
Electrophilic Aromatic Substitution More ReactiveLess ReactiveTwo electron-donating hydroxyl groups strongly activate the aromatic ring.
Nucleophilic Addition to Carbonyl Less ReactiveMore ReactiveTwo electron-donating groups and potential intramolecular hydrogen bonding decrease the electrophilicity of the carbonyl carbon. Theoretical data from the Biginelli reaction supports this.[4]
Oxidation of Aldehyde Expected to be similarExpected to be similarBoth are aldehydes and are expected to be readily oxidized by common oxidizing agents (e.g., Tollen's reagent).

Experimental Protocols for Reactivity Comparison

To experimentally validate the predicted differences in reactivity, the following protocols can be employed.

Comparison of Reactivity towards Electrophilic Aromatic Substitution: Bromination

This experiment compares the rate of bromination of the two aldehydes.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • 4-Hydroxybenzaldehyde

  • Bromine

  • Glacial Acetic Acid

  • Sodium Thiosulfate Solution

  • Starch Indicator

  • Reaction flasks, pipettes, burettes, stopwatch

Procedure:

  • Prepare equimolar solutions of 2,4-dihydroxybenzaldehyde and 4-hydroxybenzaldehyde in glacial acetic acid.

  • Prepare a solution of bromine in glacial acetic acid.

  • In separate reaction flasks, mix the aldehyde solutions with the bromine solution at a constant temperature.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a solution of potassium iodide.

  • Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator.

  • Plot the concentration of unreacted bromine versus time for both aldehydes to determine the reaction rates.

Expected Outcome: The reaction with 2,4-dihydroxybenzaldehyde is expected to proceed at a significantly faster rate than the reaction with 4-hydroxybenzaldehyde.

Comparison of Reactivity towards Nucleophilic Addition: Schiff Base Formation

This experiment compares the yield of Schiff base formation under identical conditions.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • 4-Hydroxybenzaldehyde

  • Aniline

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Reaction flasks, reflux condensers, filtration apparatus

Procedure:

  • In two separate round-bottom flasks, dissolve equimolar amounts of 2,4-dihydroxybenzaldehyde and 4-hydroxybenzaldehyde in ethanol.

  • To each flask, add an equimolar amount of aniline and a catalytic amount of glacial acetic acid.

  • Reflux both reaction mixtures for the same amount of time (e.g., 2 hours).

  • Cool the reaction mixtures to room temperature and collect the precipitated Schiff base by filtration.

  • Wash the precipitates with cold ethanol and dry them.

  • Calculate the percentage yield of the Schiff base for both reactions.

Expected Outcome: The reaction with 4-hydroxybenzaldehyde is expected to give a higher yield of the Schiff base compared to the reaction with 2,4-dihydroxybenzaldehyde under the same reaction conditions.

Qualitative Comparison of Oxidizability: Tollen's Test

This classic test can be used for a qualitative comparison.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • 4-Hydroxybenzaldehyde

  • Tollen's Reagent (freshly prepared)

  • Test tubes, water bath

Procedure:

  • Prepare dilute solutions of 2,4-dihydroxybenzaldehyde and 4-hydroxybenzaldehyde.

  • In separate clean test tubes, add 1 mL of each aldehyde solution.

  • To each test tube, add 2-3 mL of freshly prepared Tollen's reagent.

  • Gently warm the test tubes in a water bath for a few minutes.

  • Observe the rate and extent of the formation of a silver mirror or a black precipitate.

Expected Outcome: Both aldehydes are expected to give a positive Tollen's test.[5][6][7][8] However, subtle differences in the rate of mirror formation might be observable, though this is a qualitative assessment.

Involvement in Biological Signaling Pathways

Both 2,4-dihydroxybenzaldehyde and 4-hydroxybenzaldehyde, along with their derivatives, have been shown to possess various biological activities and can modulate cellular signaling pathways.

  • 4-Hydroxybenzaldehyde : This compound has been reported to promote wound healing by activating the Src/mitogen-activated protein kinase (MAPK) pathway. It has also been shown to activate the Sonic Hedgehog (Shh) signaling pathway, which is involved in cell growth and differentiation.[5][9]

  • 2,4-Dihydroxybenzaldehyde : Derivatives of 2,4-dihydroxybenzaldehyde, particularly Schiff bases, have been investigated for their anticancer properties. Some of these derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.

Below are diagrams representing these signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Src Src Receptor->Src HBA 4-Hydroxybenzaldehyde HBA->Receptor activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors translocates and activates Gene_Expression Gene Expression (Cell Proliferation, Migration) Transcription_Factors->Gene_Expression

Caption: Src/MAPK Signaling Pathway activated by 4-Hydroxybenzaldehyde.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor DHB_Derivative 2,4-Dihydroxybenzaldehyde Derivative IKK_Complex IKK Complex DHB_Derivative->IKK_Complex inhibits Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates Gene_Expression Inflammatory Gene Expression NFκB_n->Gene_Expression

Caption: Inhibition of the NF-κB Signaling Pathway.

Conclusion

The reactivity of 2,4-dihydroxybenzaldehyde and 4-hydroxybenzaldehyde is markedly different, a direct consequence of the number and position of their hydroxyl substituents. 2,4-Dihydroxybenzaldehyde exhibits significantly higher reactivity towards electrophilic aromatic substitution due to the strong activating effect of its two hydroxyl groups. Conversely, it shows lower reactivity in nucleophilic addition reactions at the carbonyl group, a result of increased electron density and potential intramolecular hydrogen bonding. These differences are critical for designing synthetic routes and for understanding their mechanisms of action in biological systems. The provided experimental protocols offer a framework for the quantitative and qualitative comparison of these two important chemical building blocks. Further research into their differential engagement with biological targets will continue to be a valuable area of investigation for drug discovery and development.

References

A Comparative Guide to Catalysts in Coumarin Synthesis from Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of coumarins, a privileged scaffold in medicinal chemistry, often commences from readily available benzaldehydes. The Knoevenagel condensation of a benzaldehyde derivative with an active methylene compound is a cornerstone of this transformation. The choice of catalyst is paramount, profoundly influencing reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Catalyst Performance Comparison

The efficacy of different catalysts in the synthesis of coumarins from benzaldehydes is summarized in the table below. The data highlights key performance indicators such as reaction time, temperature, solvent system, and product yield, offering a clear comparison across various catalytic platforms.

Catalyst TypeCatalystBenzaldehyde DerivativeActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reference
Homogeneous Base Piperidine & Acetic AcidSalicylaldehydeDiethyl malonateEtOHReflux--[1]
Homogeneous Base Sodium Azide (NaN3)SalicylaldehydeMeldrum's acidWaterRT-99[2][3]
Homogeneous Base Potassium Carbonate (K2CO3)SalicylaldehydeMeldrum's acidWaterRT-92[2][3]
Homogeneous Acid Phenyliododiacetate (PIDA)Salicylaldehydesα-substituted ethylacetatesEtOH35-40-90-92[2]
Homogeneous Lewis Acid Ferric Chloride (FeCl3)2-hydroxy-3-methoxybenzaldehydeCarboxylic acidsEtOH70-93[1][2]
Homogeneous Lewis Acid Bismuth(III) triflate (Bi(OTf)3)Salicylaldehyde, α-ketoester, aromatic aldehydes-DCM50-96[2]
Heterogeneous Nanocatalyst Nano Magnesium Oxide (nano MgO)Salicylaldehydes1,3-dicarbonyl compounds[bmim]BF4RT-High[4]
Heterogeneous Nanocatalyst Nano Magnesium Ferrite (nano MgFe2O4)Salicylaldehydes1,3-dicarbonyl compoundsNo solvent45-63-73[2][5]
Heterogeneous Nanocatalyst Nano Tin(IV) Oxide (nano-SnO2)ortho-hydroxybenzaldehydesEthyl acetoacetate/benzoylacetateAcetonitrileReflux-High[6]
Heterogeneous Nanocatalyst Zinc Oxide (ZnO) nanoparticleso-hydroxy benzaldehydes1,3-dicarbonyl compounds-100-120-Moderate to Good[7]
Green Catalyst Deep Eutectic Solvent (Choline Chloride/Zinc Chloride)SalicylaldehydesDimethyl malonate, ethyl cyanoacetate, etc.DES100-61-96[2][3][8]
Green Catalyst Choline Chloride (ChCl)Substituted aldehydesActive methylene compoundsAqueous media25-30-79-98[1][2]
Solid Acid Catalyst Amberlyst-15Phenolsβ-keto estersTolueneReflux-35-55[9]
Phase Transfer Catalyst n-Bu4NBr with K2S2O8Phenyl 3-phenylpropionate and diethyl p-tolualdehyde-1,2-dichloroethane9024h-[1]

Note: "RT" denotes room temperature. "-" indicates that the specific data was not provided in the cited source.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic procedures.

Knoevenagel Condensation using Sodium Azide (Homogeneous Base Catalyst)[2][3]
  • Reactants: A mixture of salicylaldehyde (1 mmol) and Meldrum's acid (1.1 mmol) is prepared in water (5 mL).

  • Catalyst Addition: Sodium azide (NaN3, 10 mol%) is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried to afford the coumarin-3-carboxylic acid product.

Green Synthesis using a Deep Eutectic Solvent (DES)[2][3][8]
  • DES Preparation: A deep eutectic solvent is prepared by mixing choline chloride (1 mol) and zinc chloride (2 mol) and heating the mixture at 100 °C until a homogeneous liquid is formed.

  • Reaction Setup: In the prepared DES, salicylaldehyde (1 mmol) and an active methylene compound (e.g., dimethyl malonate, 1.1 mmol) are added.

  • Reaction Conditions: The reaction mixture is stirred at 100 °C. The reaction is monitored by TLC.

  • Product Isolation: After the reaction is complete, the mixture is cooled to room temperature and water is added. The product precipitates out and is collected by filtration, washed with water, and dried.

Synthesis using Nano Magnesium Ferrite (Heterogeneous Nanocatalyst) under Ultrasound Irradiation[2][5]
  • Reactants: A mixture of a salicylaldehyde derivative (1 mmol) and a 1,3-dicarbonyl compound (1.1 mmol) is prepared.

  • Catalyst Addition: Nano MgFe2O4 (5 mol%) is added to the reactant mixture.

  • Reaction Conditions: The mixture is subjected to ultrasound irradiation (e.g., 40 kHz) at 45 °C in the absence of a solvent. The reaction progress is monitored by TLC.

  • Catalyst and Product Separation: After completion, the reaction mixture is dissolved in a suitable solvent (e.g., ethanol) and the catalyst is separated by an external magnet. The solvent is then evaporated from the filtrate to yield the crude product, which can be further purified by recrystallization.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general experimental workflow for coumarin synthesis from benzaldehydes and the logical relationship in catalyst selection.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation Benzaldehyde Benzaldehyde Derivative Mix Mixing & Catalyst Addition Benzaldehyde->Mix ActiveMethylene Active Methylene Compound ActiveMethylene->Mix React Reaction (Heating/Stirring/ Ultrasound) Mix->React Separate Catalyst/Product Separation React->Separate Purify Purification (Recrystallization/ Chromatography) Separate->Purify Product Pure Coumarin Purify->Product

Caption: General experimental workflow for coumarin synthesis.

Catalyst_Selection_Logic cluster_criteria Primary Considerations cluster_types Catalyst Categories cluster_advantages Key Advantages Start Catalyst Selection Yield High Yield? Start->Yield Green Green Chemistry Principles? Start->Green Cost Cost-Effectiveness? Start->Cost Homogeneous Homogeneous Catalysts Yield->Homogeneous Heterogeneous Heterogeneous Catalysts Green->Heterogeneous GreenCat Green Catalysts (e.g., DES) Green->GreenCat Cost->Heterogeneous HighActivity High Activity & Selectivity Homogeneous->HighActivity Recyclability Easy Separation & Recyclability Heterogeneous->Recyclability Sustainability Sustainability & Low Toxicity GreenCat->Sustainability

Caption: Decision logic for catalyst selection in coumarin synthesis.

References

A Comparative Guide to the Synthesis of Substituted Benzaldehydes: A Validation of Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted benzaldehydes is a critical step in the development of new pharmaceuticals and other valuable chemical entities. This guide provides a comprehensive comparison of common synthetic methods for producing substituted benzaldehydes, with a focus on validating the reported yields through detailed experimental protocols and data analysis.

The choice of synthetic route to a substituted benzaldehyde is often dictated by the nature and position of the substituent on the aromatic ring, as well as considerations of yield, scalability, and the availability of starting materials. This guide will explore three widely employed methods: the Sommelet reaction, the oxidation of substituted toluenes, and the Rosenmund reduction. We will present a comparative analysis of their reported yields for a variety of substituted benzaldehydes, supported by detailed experimental procedures.

Comparison of Synthesis Yields

The yield of a chemical reaction is a critical metric for assessing its efficiency and practicality. The following tables summarize the reported yields for the synthesis of various substituted benzaldehydes using the Sommelet reaction, oxidation of substituted toluenes, and the Rosenmund reduction. The data is categorized based on the electronic nature of the substituent (electron-donating or electron-withdrawing) to provide a clearer understanding of how these groups influence the reaction outcome.

Table 1: Sommelet Reaction Yields for Substituted Benzaldehydes

The Sommelet reaction provides a method for the conversion of benzyl halides to the corresponding aldehydes using hexamine. The reaction is generally effective for a range of substituted benzyl halides, with typical yields falling in the range of 50-80%.[1]

SubstituentPositionStarting MaterialReported Yield (%)
-NO₂44-Nitrobenzyl chloride~60-70%
-Cl44-Chlorobenzyl chloride~70-80%
-CH₃44-Methylbenzyl chloride~75-85%
-OCH₃44-Methoxybenzyl chloride~70-80%
-NO₂33-Nitrobenzyl bromide~55-65%
-Br33-Bromobenzyl bromide~65-75%
Table 2: Oxidation of Substituted Toluenes to Benzaldehydes

The oxidation of a methyl group on a substituted toluene to a formyl group is a common strategy for synthesizing benzaldehydes. Various oxidizing agents can be employed, with manganese dioxide (MnO₂) in sulfuric acid being a frequently used and cost-effective option. Yields can be variable and are highly dependent on the reaction conditions and the nature of the substituent.

SubstituentPositionOxidizing AgentReported Yield (%)
-OCH₃4MnO₂ / H₂SO₄70-80%
-CH₃4MnO₂ / H₂SO₄65-75%
-Cl4MnO₂ / H₂SO₄60-70%
-NO₂4MnO₂ / H₂SO₄40-50%
-OH4(Requires protection)Variable
-OCH₃2MnO₂ / H₂SO₄60-70%
Table 3: Rosenmund Reduction Yields for Substituted Benzaldehydes

The Rosenmund reduction is a catalytic hydrogenation of an acyl chloride to an aldehyde. This method is known for its good yields, often exceeding 80%, and its tolerance of a variety of functional groups.[2] The catalyst, typically palladium on barium sulfate (Pd/BaSO₄), is often poisoned to prevent over-reduction of the aldehyde to an alcohol.[3]

SubstituentPositionStarting MaterialReported Yield (%)
-Cl44-Chlorobenzoyl chloride>90%
-NO₂33-Nitrobenzoyl chloride~85-95%
-OCH₃44-Methoxybenzoyl chloride>90%
-CH₃22-Methylbenzoyl chloride~80-90%
-F44-Fluorobenzoyl chloride>90%
-Br33-Bromobenzoyl chloride~85-95%

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and validation of reported yields. The following are representative procedures for the three discussed synthetic methods.

Sommelet Reaction: Synthesis of 4-Nitrobenzaldehyde

Materials:

  • 4-Nitrobenzyl chloride

  • Hexamine (Hexamethylenetetramine)

  • Ethanol (50% aqueous solution)

  • Concentrated Hydrochloric Acid

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzyl chloride (1 equivalent) and hexamine (1.1 equivalents) in 50% aqueous ethanol.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~1-2).

  • Heat the mixture to reflux again for 15-30 minutes to hydrolyze the intermediate.

  • Cool the reaction mixture and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic extracts and wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-nitrobenzaldehyde.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-nitrobenzaldehyde.

Oxidation of 4-Methoxytoluene (p-Anisaldehyde)

Materials:

  • 4-Methoxytoluene (p-methylanisole)

  • Manganese dioxide (activated)

  • Concentrated Sulfuric Acid

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • To a stirred solution of 4-methoxytoluene (1 equivalent) in dichloromethane in a round-bottom flask, add activated manganese dioxide (2-3 equivalents).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrate and washings, and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude p-anisaldehyde by vacuum distillation or column chromatography on silica gel.

Rosenmund Reduction: Synthesis of 4-Chlorobenzaldehyde

Materials:

  • 4-Chlorobenzoyl chloride

  • Palladium on Barium Sulfate (Pd/BaSO₄, 5%)

  • Quinoline-sulfur poison (optional, but recommended)

  • Anhydrous Toluene or Xylene

  • Hydrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser with a gas outlet, and a magnetic stirrer, add 5% Pd/BaSO₄ catalyst (0.1-0.5 mol%) and a small amount of quinoline-sulfur poison.

  • Add anhydrous toluene or xylene to the flask.

  • Dissolve 4-chlorobenzoyl chloride (1 equivalent) in anhydrous toluene or xylene and add it to the reaction flask.

  • Heat the mixture to reflux while bubbling a steady stream of hydrogen gas through the solution.

  • Monitor the reaction progress by observing the cessation of HCl evolution (test the effluent gas with moist litmus paper) or by TLC/GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the catalyst.

  • Wash the catalyst with the solvent used for the reaction.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude 4-chlorobenzaldehyde by vacuum distillation or recrystallization.

Validation of Synthesis Yield

Accurate determination of the synthesis yield requires not only careful measurement of the final product mass but also rigorous confirmation of its purity. A typical workflow for validating the synthesis yield is outlined below.

Validation of Synthesis Yield Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity & Yield Assessment cluster_characterization Structural Confirmation Start Perform Synthesis Reaction Workup Reaction Work-up & Isolation of Crude Product Start->Workup Purification Purification of Crude Product (e.g., Recrystallization, Chromatography, Distillation) Workup->Purification Purity Purity Analysis (HPLC, GC-MS, NMR) Purification->Purity Yield Yield Calculation (Based on pure product mass) Purity->Yield Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Yield->Characterization

References

A Comparative Guide to Molecular Docking Studies of Benzaldehyde Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of benzaldehyde derivatives as inhibitors for various key enzymes, supported by experimental data and insights from molecular docking studies. It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships and inhibitory potential of this chemical scaffold.

Introduction to Enzyme Inhibition and Molecular Docking

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental to the treatment of numerous diseases, from diabetes to neurodegenerative disorders. Benzaldehyde and its derivatives represent a versatile scaffold in medicinal chemistry, with many compounds demonstrating significant inhibitory effects against a range of enzymatic targets.[1][2]

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as an inhibitor) to a second (a receptor, such as an enzyme).[3][4][5] This approach allows researchers to model ligand-protein interactions at an atomic level, providing crucial insights into the biochemical processes of inhibition and guiding the design of more potent and selective drug candidates.[3][6]

Comparative Inhibitory Activity of Benzaldehyde Derivatives

The inhibitory potential of benzaldehyde derivatives has been evaluated against several key enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, from various studies. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Aldose Reductase (AR) by Benzaldehyde Derivatives

Aldose reductase is a critical enzyme in the polyol pathway; its inhibition is a therapeutic strategy for mitigating diabetic complications like retinopathy and neuropathy.[7]

CompoundIC50 (µM)Reference Inhibitor (Sorbinil) IC50 (µM)Source(s)
4-Phenylbenzaldehyde0.233.42[7][8]
2-Bromobenzaldehyde1.373.42[7][8]
Benzaldehyde63003.42[8]

In vitro studies show that derivatives like 4-phenylbenzaldehyde and 2-bromobenzaldehyde are significantly more potent inhibitors of bovine kidney aldose reductase than the standard inhibitor, sorbinil.[7][8] Molecular docking studies supported these experimental findings, with 4-phenylbenzaldehyde showing the highest docking score of -8.61 kcal/mol.[7]

Table 2: Inhibition of Tyrosinase by Benzaldehyde Derivatives

Tyrosinase is a key copper-containing enzyme involved in melanin synthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders.[9][10][11]

CompoundIC50 (mM)CommentsSource(s)
4-hydroxyl benzaldehyde derivative with dimethoxyl phosphate substituent0.059Most potent inhibitor in the series.[9]
4-hydroxyl benzaldehyde derivative with hydroxyl ethoxyl group2.55Weak inhibitor in the series.[9]
Benzaldehyde0.031 (31.0 µM)Acts as a partial noncompetitive inhibitor.[12]

Studies on 4-hydroxybenzaldehyde derivatives revealed a wide range of tyrosinase inhibitory activity, with IC50 values from 0.059 to 2.55 mM.[9] The potency is influenced by the side chains attached to the phenyl ring; a high charge density on an oxygen atom in the side chain was found to be important for the inhibitory effect.[9]

Table 3: Inhibition of Cholinesterases (AChE & BuChE) by Benzimidazole-Benzaldehyde Derivatives

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic approach for Alzheimer's disease.[13]

Compound ClassAChE IC50 Range (µM)BuChE IC50 Range (µM)Reference Inhibitor (Donepezil) IC50 (µM)Source(s)
Benzimidazole-based substituted benzaldehyde derivatives0.050 - 25.300.080 - 25.80AChE: 0.016, BuChE: 0.30[13]

A series of twenty-one benzimidazole derivatives incorporating a substituted benzaldehyde moiety showed a broad range of inhibitory potentials against both AChE and BuChE.[13] Molecular dynamics simulations revealed that the most potent compounds formed highly stable complexes with both enzymes.[13]

Table 4: Inhibition of α-Glucosidase by Benzaldehyde-derived Scaffolds

α-Glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates.[14][15]

Compound ClassIC50 Range (µM)Reference Inhibitor (Acarbose) IC50 (µM)Source(s)
Benzotriazole-based bis-Schiff bases (from benzaldehydes)1.10 - 28.3010.30[14]

Synthetic scaffolds derived from the condensation of benzaldehydes with other moieties have demonstrated outstanding inhibition against the α-glucosidase enzyme, with many compounds showing greater potency than the standard drug, acarbose.[14] Molecular docking studies confirmed that the nature, position, and number of substituents on the aryl rings are strongly related to the inhibitory activity.[14]

Experimental Protocols: A Representative Molecular Docking Workflow

Molecular docking studies are essential for theoretically validating experimental results and understanding binding modes.[16] A typical protocol involves the following steps:

  • Protein and Ligand Preparation :

    • Receptor: The three-dimensional crystal structure of the target enzyme is retrieved from a protein database like the Protein Data Bank (PDB).

    • The protein structure is prepared using software tools (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools). This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and charges.

    • Ligands: The 2D structures of the benzaldehyde derivatives are drawn and converted to 3D structures. Their geometries are then optimized and energy-minimized using a suitable force field.

  • Grid Generation and Binding Site Definition :

    • The active site of the enzyme is identified, often based on the location of a co-crystallized native ligand in the experimental structure.

    • A grid box is generated around this active site. This box defines the three-dimensional space where the docking algorithm will search for favorable binding poses for the ligands.

  • Molecular Docking Simulation :

    • The prepared ligands are docked into the defined grid box of the receptor using docking software such as AutoDock, AutoDock Vina, or Glide.[3]

    • The software employs a search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) to explore various conformations, positions, and orientations of the ligand within the active site.[3]

    • Each generated pose is evaluated by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

  • Analysis and Validation :

    • Validation: The docking protocol is often validated by redocking the native ligand into the active site. A successful protocol should predict a pose with a root-mean-square deviation (RMSD) of less than 2.0 Å compared to the experimental position.[16]

    • Pose Analysis: The best-scoring poses for the benzaldehyde derivatives are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the enzyme's active site.

    • Visualization tools (e.g., PyMOL, Chimera, Biovia Discovery Studio) are used to generate 3D representations of the ligand-protein complexes.[5]

Visualizations

The following diagrams illustrate a typical workflow for molecular docking and the biological pathway context for tyrosinase inhibition.

G cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis PDB 1. Target Selection (e.g., Enzyme from PDB) PrepProt 2. Receptor Preparation (Add Hydrogens, Remove Water) PDB->PrepProt PrepLig 3. Ligand Preparation (2D to 3D, Energy Minimization) PDB->PrepLig Grid 4. Grid Box Generation (Define Active Site) PrepProt->Grid Dock 5. Molecular Docking (Run Simulation) PrepLig->Dock Grid->Dock Analyze 6. Pose Analysis (Binding Energy, Interactions) Dock->Analyze SAR 7. Results Interpretation (Validate, Correlate with Activity) Analyze->SAR

Caption: A generalized workflow for molecular docking studies in enzyme inhibition.

G Tyrosine L-Tyrosine Enzyme1 Tyrosinase Tyrosine->Enzyme1 DOPA L-DOPA Enzyme2 Tyrosinase DOPA->Enzyme2 Dopaquinone Dopaquinone Pathway Further Reactions Dopaquinone->Pathway Melanin Melanin Enzyme1->DOPA Enzyme2->Dopaquinone Inhibitor Benzaldehyde Derivative Inhibitor->Enzyme1 Inhibition Inhibitor->Enzyme2 Pathway->Melanin

Caption: Simplified melanin synthesis pathway showing inhibition by benzaldehyde derivatives.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2,4-dihydroxybenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Protocols

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chloro-2,4-dihydroxybenzaldehyde (CAS No. 131088-02-3). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This compound is classified as a hazardous substance, and its disposal is regulated.

Summary of Hazards

This compound presents several health hazards that necessitate careful handling and disposal. The primary hazards associated with this chemical are summarized in the table below.

Hazard StatementGHS ClassificationDescription
H315Skin Irritation Category 2Causes skin irritation.
H319Eye Irritation Category 2ACauses serious eye irritation.
H335Specific Target Organ ToxicityMay cause respiratory irritation.

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".

Operational and Disposal Plan

The following step-by-step procedures must be followed for the safe handling and disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure that the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.

Step 2: Waste Collection
  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, sealable lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents or bases. As a halogenated organic compound, it should be segregated with other halogenated organic waste.

Step 3: Spill Management

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Step 4: Disposal Procedure

The officially recommended procedure for the disposal of this compound is to transfer it to an approved waste disposal plant.[1][2]

  • Engage a Licensed Professional: Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste container.

  • Regulatory Compliance: Ensure that the disposal is carried out in accordance with all local, state, and federal regulations.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling 5-Chloro-2,4- dihydroxybenzaldehyde Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill waste_collection Collect waste in a labeled, sealed container ppe->waste_collection store_waste Store waste container in a designated, secure area waste_collection->store_waste contain_spill Contain and clean up spill with inert absorbent spill->contain_spill Yes spill->store_waste No dispose_spill_waste Place spill cleanup materials in hazardous waste container contain_spill->dispose_spill_waste dispose_spill_waste->store_waste contact_disposal Contact licensed hazardous waste disposal company store_waste->contact_disposal end End: Waste is properly disposed of by professionals contact_disposal->end

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 5-Chloro-2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols and logistical information for handling 5-Chloro-2,4-dihydroxybenzaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Chemical Profile and Hazards:

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][4]To prevent eye contact which can cause serious irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected prior to use.[4][5]To prevent skin contact which can cause irritation. Nitrile gloves offer good resistance to many chemicals, but for halogenated compounds, butyl or neoprene gloves may provide better protection.[5][6]
Skin and Body Protection Laboratory coat and appropriate protective clothing to prevent skin exposure.[4][7]To minimize the risk of skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working in a poorly ventilated area or if dust is generated.[7][8]To prevent respiratory tract irritation from dust or aerosols.[3][9]

Operational and Disposal Plan

A systematic approach to handling and disposing of this compound is crucial for laboratory safety and environmental protection.

Experimental Protocols:

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3][10]

  • The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][11]

  • Keep the container tightly closed when not in use.[3]

2. Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[8]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[3]

  • Wash hands thoroughly after handling the compound.[3]

  • In case of a spill, ensure the area is well-ventilated. Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

4. Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3][12]

  • Chemical waste should be collected in a designated, properly labeled, and sealed container.[12]

  • Do not dispose of the chemical down the drain or into the environment.[9][12]

  • Contaminated PPE should be disposed of as hazardous waste.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Handling this compound A Preparation & PPE B Handling in Fume Hood A->B Proceed with caution C Experimentation B->C Perform experiment F Spill? C->F D Decontamination E Waste Collection D->E Collect waste H Proper Disposal E->H Follow regulations F->D No G Spill Cleanup Protocol F->G Yes G->E

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,4-dihydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-2,4-dihydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.